molecular formula C6H2Cl2FN3 B1528348 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1053228-29-7

2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1528348
CAS No.: 1053228-29-7
M. Wt: 206 g/mol
InChI Key: GBGLPMUAQOPSLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C6H2Cl2FN3 and its molecular weight is 206 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,4-dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2FN3/c7-4-3-2(9)1-10-5(3)12-6(8)11-4/h1H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGLPMUAQOPSLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=C(N=C2Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00732031
Record name 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00732031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053228-29-7
Record name 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053228-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00732031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Multi-Modal Analytical Approach to the Structural Elucidation of 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Pyrrolo[2,3-d]pyrimidines

The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are integral to the development of targeted therapeutics, particularly kinase inhibitors used in oncology and immunology.[1][2][3] The specific analogue, 2,4-dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine, serves as a crucial and versatile building block for synthesizing highly functionalized and potent bioactive molecules.[3] The precise placement of its chloro and fluoro substituents dictates its reactivity and subsequent utility in drug design.

Therefore, unambiguous confirmation of its molecular structure is not merely an academic exercise; it is a critical quality control checkpoint that underpins the success of any subsequent drug development program. This guide provides an in-depth, field-proven strategy for the complete structural elucidation of this key intermediate, grounding each analytical step in foundational principles and practical expertise. We will demonstrate how a synergistic application of orthogonal analytical techniques provides a self-validating system for absolute structural confirmation.

The Integrated Elucidation Strategy: A Triad of Techniques

The cornerstone of modern structural elucidation is the convergence of evidence from multiple, independent analytical methods. Relying on a single technique can lead to ambiguity and, in the worst case, misidentification. Our approach is built on three pillars: Nuclear Magnetic Resonance (NMR) spectroscopy to define the molecular framework and atom connectivity, Mass Spectrometry (MS) to confirm elemental composition and molecular weight, and X-ray Crystallography for the definitive determination of the three-dimensional structure.

cluster_0 Integrated Workflow for Structure Elucidation Compound Synthesized Compound (this compound) MS Mass Spectrometry (MS) Compound->MS Provides Molecular Formula & Weight NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR Provides Connectivity & Environment Xray X-ray Crystallography Compound->Xray Requires High-Quality Crystal Confirmation Final Structure Confirmation MS->Confirmation C₆H₂Cl₂FN₃ Confirmed NMR->Confirmation H, C, F Framework Confirmed Xray->Confirmation Absolute 3D Structure (Gold Standard)

Caption: Integrated workflow for structural analysis.

Foundational Analysis: Mass Spectrometry

The logical first step in analyzing an unknown compound is to determine its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing an exact mass that validates the elemental composition against theoretical calculations.

Causality Behind the Choice: We begin with MS because it quickly answers the most fundamental question: "What is the mass and elemental formula?" This information provides the necessary context for interpreting the more complex connectivity data from NMR.

Expected Mass Spectrum & Isotopic Signature

The molecular formula C₆H₂Cl₂FN₃ has a theoretical monoisotopic mass of approximately 204.9659 Da. However, the most telling feature in the low-resolution mass spectrum is the isotopic pattern created by the two chlorine atoms.

  • Chlorine Isotopes: Naturally occurring chlorine is a mixture of ³⁵Cl (~75%) and ³⁷Cl (~25%).

  • Expected Pattern: A molecule containing two chlorine atoms will exhibit a characteristic cluster of peaks for the molecular ion (M⁺):

    • M⁺ Peak: Contains two ³⁵Cl atoms.

    • [M+2]⁺ Peak: Contains one ³⁵Cl and one ³⁷Cl atom.

    • [M+4]⁺ Peak: Contains two ³⁷Cl atoms.

The relative intensity of these peaks will be approximately 9:6:1 , a unique signature that provides powerful evidence for the presence of two chlorine atoms in the molecule.[4][5][6]

ParameterExpected ValueRationale
Molecular Formula C₆H₂Cl₂FN₃Derived from synthesis precursors.
HRMS (M+H)⁺ ~205.9732C₆H₃Cl₂FN₃⁺
Isotopic Peaks M⁺, [M+2]⁺, [M+4]⁺Presence of two chlorine atoms.[6]
Isotopic Ratio Approx. 9:6:1Statistical distribution of ³⁵Cl and ³⁷Cl isotopes.[5]
Key Fragmentation Loss of Cl•, HClCommon fragmentation pathway for chlorinated compounds.[7]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (standardly 70 eV) to induce ionization and fragmentation.

  • Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, plotting relative abundance against m/z. For HRMS, a more precise analyzer like an Orbitrap or FT-ICR is required.

Mapping the Framework: Multinuclear NMR Spectroscopy

With the molecular formula confirmed, NMR spectroscopy is employed to piece together the atomic puzzle. By probing the ¹H, ¹³C, and ¹⁹F nuclei, we can map the molecular skeleton and confirm the precise location of each substituent.

Causality Behind the Choice: NMR provides detailed information about the chemical environment and connectivity of atoms. The combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a complete picture of this halogenated heterocyclic system.

¹H NMR: Proton Environment Analysis

The ¹H NMR spectrum is expected to be simple, providing clear evidence for the protons on the pyrrole ring and the pyrrole nitrogen.

  • Expected Signals:

    • H6 Proton: A singlet is expected for the proton at the C6 position of the pyrrole ring. A literature value for the non-fluorinated analogue in CDCl₃ is ~6.6 ppm, while a value for the target compound in CD₃OD is reported at δ 7.36 (s, 1H) .[8] The singlet multiplicity confirms no adjacent proton neighbors.

    • N7-H Proton: A broad singlet corresponding to the pyrrole N-H proton. Its chemical shift is highly dependent on solvent and concentration, typically appearing between δ 10-12 ppm in DMSO-d₆.

¹³C NMR: Carbon Skeleton Confirmation

The ¹³C NMR spectrum will confirm the presence of the six unique carbon atoms in the molecule and provide insight into their electronic environment.

  • Expected Signals: Six distinct signals are anticipated. The carbons directly bonded to the electronegative chlorine, fluorine, and nitrogen atoms (C2, C4, C5, C4a, C7a) will be significantly deshielded and appear at higher chemical shifts (downfield). The C6 carbon will be the most shielded (upfield).

¹⁹F NMR: The Fluorine "Spy"

¹⁹F NMR is a highly sensitive and informative technique for any fluorine-containing compound.[9][10] The ¹⁹F nucleus has 100% natural abundance and a wide chemical shift range, making it an excellent probe.[9]

  • Expected Signal: A single resonance will confirm the presence of one fluorine atom.

  • J-Coupling: Crucially, this fluorine atom will couple to nearby ¹H and ¹³C nuclei (JCF, JHF). Observing these coupling constants in the ¹³C and ¹H spectra provides definitive proof of the fluorine's attachment point at the C5 position. For example, the C5 signal in the ¹³C spectrum will appear as a doublet with a large one-bond coupling constant (¹JCF), and the C4 and C6 signals will also be split by smaller two-bond couplings (²JCF).

NucleusExpected Chemical Shift (δ, ppm)Expected Multiplicity & CouplingKey Information Provided
¹H ~7.4 (H6), ~11-12 (N-H)s (H6), br s (N-H)Confirms two distinct proton environments.
¹³C 6 signals total. C2, C4, C5 downfield.Doublets for C4, C5, C6 due to F-coupling.Confirms carbon skeleton and F-attachment point.
¹⁹F Single resonanceComplex multiplet due to H/C coupling.Unambiguously confirms presence of one fluorine atom.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to solubilize heterocyclic compounds and clearly resolve N-H protons.

  • ¹H Spectrum Acquisition: Acquire a standard 1D proton spectrum.

  • ¹³C Spectrum Acquisition: Acquire a proton-decoupled 1D carbon spectrum. Due to the lower sensitivity of ¹³C, a greater number of scans is required.

  • ¹⁹F Spectrum Acquisition: Acquire a proton-decoupled 1D fluorine spectrum. This is a rapid experiment due to the high sensitivity of the ¹⁹F nucleus.

  • 2D Correlation Spectra (Optional but Recommended): Acquire HSQC (¹H-¹³C) and HMBC (¹H-¹³C) spectra to definitively correlate proton and carbon signals and confirm long-range connectivity.

The Gold Standard: Single-Crystal X-ray Crystallography

While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, irrefutable proof.[1][2] This technique determines the precise spatial arrangement of every atom in the molecule, revealing exact bond lengths, bond angles, and the overall 3D conformation.

Causality Behind the Choice: X-ray crystallography provides a direct visualization of the molecular structure, leaving no room for ambiguity. It serves as the final arbiter, validating the interpretations drawn from spectroscopic and spectrometric data.

cluster_1 X-ray Crystallography Workflow Start Purified Compound Crystal Grow Single Crystal (e.g., slow evaporation) Start->Crystal Critical Step Diffraction Collect Diffraction Data (X-ray Diffractometer) Crystal->Diffraction Mount Crystal Solve Solve Structure (Phase Problem) Diffraction->Solve Process Data Refine Refine Model (Least-squares) Solve->Refine Result Final 3D Structure (CIF, ORTEP) Refine->Result

Caption: Workflow for X-ray crystallographic analysis.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth (The Art of the Science): This is often the most challenging step. High-purity compound is dissolved in a suitable solvent or solvent system (e.g., ethyl acetate/hexanes, methanol). The solution is left undisturbed, and the solvent is allowed to evaporate slowly over days or weeks. Other methods include slow cooling or vapor diffusion. The goal is to obtain a single, well-ordered crystal of sufficient size and quality.

  • Data Collection: A suitable crystal is mounted on a goniometer head and placed within the X-ray beam of a diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibration. It is then rotated in the X-ray beam, and the resulting diffraction pattern is recorded by a detector.

  • Structure Solution and Refinement: Specialized software is used to process the diffraction data. The "phase problem" is solved to generate an initial electron density map. An atomic model is built into this map and then refined using a least-squares algorithm to achieve the best fit between the calculated and observed diffraction data. The final output is a crystallographic information file (CIF) containing the precise coordinates of every atom.

Conclusion: A Self-Validating System for Structural Integrity

The structural elucidation of this compound is achieved not by a single measurement, but by the logical and systematic integration of data from orthogonal techniques.

  • Mass Spectrometry establishes the correct molecular formula, C₆H₂Cl₂FN₃, with the 9:6:1 isotopic pattern providing a distinct fingerprint for the two chlorine atoms.

  • NMR Spectroscopy pieces together the molecular framework, with ¹H and ¹³C NMR defining the core structure and ¹⁹F NMR, through its characteristic couplings, confirming the exact position of the fluorine substituent.

This multi-modal approach ensures the highest level of scientific integrity and trustworthiness. Each technique cross-validates the others, creating a robust and self-consistent dataset that definitively confirms the structure of this vital chemical building block, thereby enabling its confident application in drug discovery and development.

References

An In-Depth Technical Guide to 2,4-dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 1053228-29-7): A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Core

In the landscape of modern medicinal chemistry, the pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, has emerged as a "privileged" structure. Its unique arrangement of hydrogen bond donors and acceptors allows for versatile interactions with a wide array of biological targets, particularly protein kinases. Within this important class of heterocycles, 2,4-dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 1053228-29-7) has been identified as a crucial and highly versatile intermediate. Its di-chloro substitution provides two reactive sites for sequential and regioselective functionalization, making it a cornerstone building block for the synthesis of complex and potent therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and critical applications in drug discovery, with a focus on its role in the development of targeted kinase inhibitors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this intermediate is fundamental for its effective use in synthesis.

PropertyValueSource(s)
CAS Number 1053228-29-7
Molecular Formula C₆H₂Cl₂FN₃[1]
Molecular Weight 205.99 g/mol
Appearance Off-white to light yellow solid[2]
Solubility Soluble in DMSO, ethyl acetate, and methanol. Slightly soluble in water.[2]
Storage Store at 0-8 °C in a dry, dark place.[2]

Spectroscopic Data:

  • ¹H NMR (500 MHz, CD₃OD): δ 7.36 (s, 1H)[3]

  • ¹³C NMR, Mass Spectrometry, and IR: Comprehensive, independently verified spectroscopic data is available from various suppliers and databases, and it is recommended to consult the certificate of analysis for batch-specific information.[4]

Synthesis of the Core Intermediate

The synthesis of this compound is a critical process, and several routes have been developed to access this key intermediate. The choice of synthetic pathway often depends on the availability of starting materials, desired scale, and purity requirements.

Method 1: Fluorination of a Dichloro-pyrrolo[2,3-d]pyrimidine Precursor

One common approach involves the direct fluorination of a pre-formed dichloro-pyrrolo[2,3-d]pyrimidine ring system.

Experimental Protocol:

  • Starting Material: 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.06 mmol) is dissolved in acetonitrile (5.0 mL).[3]

  • Reagents: Acetic acid (1 mL) and 1-chloromethyl-4-fluoro-1,4-diazabicyclo[2.2.2]octanebis(tetrafluoroborate) (Selectfluor®, 1.6 mmol) are added to the solution.[3]

  • Reaction Conditions: The mixture is heated to 80°C and stirred for 24 hours.[3]

  • Work-up and Purification: Upon completion, the organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting residue is purified by column chromatography to yield the final product.[3]

Causality Behind Experimental Choices:

  • Solvent: Acetonitrile is a polar aprotic solvent that is suitable for this type of electrophilic fluorination reaction.

  • Fluorinating Agent: Selectfluor® is a widely used and effective electrophilic fluorinating agent that is relatively safe to handle.

  • Acid Catalyst: Acetic acid facilitates the fluorination process.

  • Temperature: Heating is necessary to drive the reaction to completion in a reasonable timeframe.

Diagram of Synthetic Workflow:

G cluster_start Starting Material cluster_reaction Reaction cluster_purification Purification cluster_product Final Product start 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine react Selectfluor®, Acetonitrile, Acetic Acid, 80°C, 24h start->react Fluorination purify Column Chromatography react->purify Work-up product This compound purify->product Isolation

Caption: Synthetic workflow for the fluorination of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.

Method 2: From 6-Aminouracil

An alternative route starts from the more readily available 6-aminouracil, involving a cyclization followed by chlorination.

Experimental Protocol:

  • Intermediate Formation: 6-aminouracil is reacted with chloroacetaldehyde in the presence of sodium bicarbonate at 45-65°C to form the pyrrolo[2,3-d]pyrimidine-2,4-dione intermediate.[5]

  • Chlorination: The intermediate is then treated with a chlorinating agent, such as phosphorus oxychloride, under the catalytic action of an organic base like N,N-diisopropylethylamine (DIPEA) at 75-90°C.[5]

  • Purification: The final product is obtained after crystallization, dissolution, extraction, and decolorization.[5]

This method is particularly suitable for large-scale synthesis due to the use of inexpensive starting materials.

Reactivity and Role in Medicinal Chemistry

The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms at the C2 and C4 positions of the pyrimidine ring. This allows for selective and sequential nucleophilic aromatic substitution (SNAr) reactions, which is a cornerstone of building molecular complexity.

Generally, the C4-chloro group is more susceptible to nucleophilic attack than the C2-chloro group. This regioselectivity can be exploited to introduce different substituents at these two positions in a controlled manner.

Application in the Synthesis of Kinase Inhibitors

The pyrrolo[2,3-d]pyrimidine scaffold is a key component of numerous kinase inhibitors.[2][6] this compound serves as an excellent starting point for the synthesis of these targeted therapies.

Example: Synthesis of CSF-1R Inhibitors

Colony-stimulating factor 1 receptor (CSF-1R) is a receptor tyrosine kinase that is a validated target in oncology and immunology.[7] The this compound core can be elaborated to produce potent and selective CSF-1R inhibitors.

General Synthetic Workflow:

  • Selective C4-Substitution: The more reactive C4-chloro group is first displaced by a desired amine nucleophile. This is typically achieved by reacting the starting intermediate with the amine in a suitable solvent, often with a base or acid catalyst, depending on the nucleophile.

  • C2-Substitution or Further Functionalization: The less reactive C2-chloro group can then be substituted with a second, different nucleophile, or the pyrrole ring can be further functionalized, for example, through Suzuki-Miyaura cross-coupling reactions.[7]

Diagram of Synthetic Strategy:

G cluster_step1 Step 1: C4-Substitution cluster_step2 Step 2: C2-Substitution start 2,4-dichloro-5-fluoro-7H- pyrrolo[2,3-d]pyrimidine step1_reagent Nucleophile 1 (R¹-NH₂) step1_product 2-chloro-4-(R¹-amino)-5-fluoro- 7H-pyrrolo[2,3-d]pyrimidine start->step1_product SNAr at C4 step2_reagent Nucleophile 2 (R²-H) step2_product 2-(R²)-4-(R¹-amino)-5-fluoro- 7H-pyrrolo[2,3-d]pyrimidine step1_product->step2_product SNAr or Cross-Coupling at C2

References

The Privileged Scaffold: A Technical Guide to 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of 2,4-dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine, not as a therapeutic agent in itself, but as a pivotal molecular scaffold in modern medicinal chemistry. We will explore its chemical attributes and, most importantly, its instrumental role as a versatile starting material for the synthesis of potent and selective protein kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of targeted therapies.

Introduction: The Significance of the 7-Deazapurine Core

At the heart of numerous targeted therapies lies the 7H-pyrrolo[2,3-d]pyrimidine nucleus, a heterocyclic system also known as 7-deazapurine. Its structural resemblance to adenine, the core component of adenosine triphosphate (ATP), makes it an ideal starting point for the design of competitive kinase inhibitors.[1] This structural mimicry allows molecules built upon this scaffold to effectively occupy the ATP-binding pocket of a wide range of protein kinases, which are crucial regulators of cellular processes and frequently implicated in diseases like cancer and autoimmune disorders.[1]

The subject of this guide, this compound, is a highly functionalized derivative of this core. The presence of two reactive chlorine atoms at the C2 and C4 positions, along with a fluorine atom at C5, provides medicinal chemists with the necessary chemical handles to elaborate the core structure, fine-tuning its potency, selectivity, and pharmacokinetic properties for specific kinase targets.

Physicochemical Properties and Chemical Reactivity

The strategic placement of halogen atoms on the 7H-pyrrolo[2,3-d]pyrimidine core defines the synthetic utility of this compound.

PropertyValueSource
Molecular Formula C₆H₂Cl₂FN₃PubChem
Molecular Weight 205.01 g/mol PubChem
Appearance White to off-white solid---
Reactivity The chlorine atoms at C2 and C4 are susceptible to nucleophilic aromatic substitution (SNAr). The C4 chlorine is generally more reactive than the C2 chlorine, allowing for sequential and regioselective derivatization.General Chemistry Principles

The differential reactivity of the C4 and C2 chlorine atoms is a cornerstone of its application. It allows for a programmed, step-wise synthesis where different nucleophiles can be introduced at each position. This is critical for building the complex molecular architectures required for selective kinase inhibition. For instance, the more reactive C4 position is often targeted first with an amine-containing fragment that will interact with the "floor" or "back" of the ATP pocket, while the C2 position can be subsequently modified to enhance selectivity or solubility.

The Core Mechanism: A Privileged Hinge-Binding Motif

The fundamental mechanism of action for inhibitors derived from the 7H-pyrrolo[2,3-d]pyrimidine scaffold is competitive inhibition at the ATP-binding site of protein kinases. The scaffold itself functions as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase's hinge region—the flexible loop of amino acids that connects the N- and C-lobes of the kinase domain.

This interaction is a hallmark of many Type I kinase inhibitors. The 7-deazapurine core mimics the hydrogen bonding pattern of adenine:

  • N1 of the pyrimidine ring typically acts as a hydrogen bond acceptor from a backbone NH group in the hinge region.

  • The N7-H of the pyrrole ring acts as a hydrogen bond donor to a backbone carbonyl group in the hinge.

This bidentate hydrogen bond formation anchors the inhibitor in the active site, providing a stable platform for the other parts of the molecule to make further interactions that determine potency and selectivity.

G cluster_kinase Kinase Hinge Region cluster_inhibitor Pyrrolo[2,3-d]pyrimidine Core hinge_nh Backbone N-H N1 Pyrimidine N1 hinge_nh->N1 H-Bond (Acceptor) hinge_co Backbone C=O N7H Pyrrole N7-H N7H->hinge_co H-Bond (Donor) ATP ATP (displaced)

Caption: Pyrrolo[2,3-d]pyrimidine core mimicking ATP's H-bonds with the kinase hinge.

Applications in Targeted Drug Discovery

The versatility of the this compound intermediate is best illustrated by the diverse range of potent and selective kinase inhibitors synthesized from it.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is central to the immune response, and its dysregulation is implicated in numerous autoimmune diseases.[2] Several successful JAK inhibitors are built upon the 7H-pyrrolo[2,3-d]pyrimidine scaffold.

  • Tofacitinib (Xeljanz®): An inhibitor of JAK1, JAK2, and JAK3, approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[3] Its synthesis prominently features a pyrrolo[2,3-d]pyrimidine core.[3]

  • Baricitinib (Olumiant®): A selective inhibitor of JAK1 and JAK2 used to treat rheumatoid arthritis.[4]

Derivatives synthesized from pyrrolopyrimidine intermediates have demonstrated potent enzymatic and cellular activity. For example, specific hybrid compounds have shown high selectivity for JAK2 with IC50 values in the low nanomolar range.[4][5]

Compound ExampleTarget Kinase(s)IC₅₀ (nM)Reference
TofacitinibJAK1112[6]
JAK220[6]
JAK31[6]
BaricitinibJAK115.0[7]
JAK228.7[7]
Compound 16cJAK26[4][5]
Compound 8mJAK10.16[8]
Compound 8oJAK10.3[8]

These inhibitors function by blocking the phosphorylation and activation of STAT proteins, thereby interrupting the cytokine signaling cascade that drives inflammation.

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor 1. Binding jak JAK receptor->jak 2. Activation stat STAT jak->stat 3. Phosphorylation stat_p p-STAT dimer STAT Dimer stat_p->dimer 4. Dimerization nucleus Nucleus dimer->nucleus 5. Translocation transcription Gene Transcription (Inflammation) nucleus->transcription 6. Modulation inhibitor JAK Inhibitor (Pyrrolo[2,3-d]pyrimidine-based) inhibitor->jak BLOCKS

Caption: Simplified JAK-STAT pathway and the inhibitory action of a JAK inhibitor.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of various cancers, particularly non-small cell lung cancer (NSCLC). The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been extensively used to develop next-generation EGFR inhibitors capable of overcoming resistance to earlier drugs.[9][10]

Researchers have synthesized series of pyrrolo[2,3-d]pyrimidine derivatives that show high potency against both wild-type and mutant forms of EGFR, including the challenging T790M and C797S resistance mutations.[1][9][11]

Compound ExampleTarget Kinase(s)IC₅₀ (nM)Reference
Compound 12iEGFR T790M0.21[9]
EGFR WT22[9]
Compound 5kEGFR79[12]
HER240[12]
VEGFR2102[12]
Compound 31aEGFR 19del/T790M/C797S30.6[11]
EGFR L858R/T790M/C797S12.8[11]
Compound 31rEGFR 19del/T790M/C797S<1 (subnanomolar)[1][11]
EGFR L858R/T790M/C797S<1 (subnanomolar)[1][11]

These compounds are designed to fit snugly into the EGFR active site, with substituents tailored to interact with specific amino acid residues, thereby achieving high potency and selectivity.

Experimental Protocols

The true value of this compound lies in its synthetic accessibility and the straightforward protocols used to assess the activity of its derivatives.

Generalized Synthesis of 2,4-Disubstituted Pyrrolo[2,3-d]pyrimidine Inhibitors

This protocol outlines a typical workflow for synthesizing a library of kinase inhibitors starting from a dichlorinated pyrrolopyrimidine intermediate.

G start 2,4-Dichloro-7H- pyrrolo[2,3-d]pyrimidine step1 Step 1: SNAr at C4 (More Reactive Site) start->step1 step2 Step 2: SNAr at C2 (Less Reactive Site) step1->step2 library Diverse Kinase Inhibitor Library step2->library r1 Nucleophile R1-NH2 r1->step1 r2 Nucleophile R2-H r2->step2

Caption: Workflow for synthesizing a kinase inhibitor library.

Step-by-Step Methodology:

  • Protection of N7 (Optional but Recommended): To prevent side reactions, the pyrrole nitrogen (N7) is often protected. A common protecting group is pivaloyloxymethyl (POM). To a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent (e.g., DMF), add a base (e.g., NaH) followed by the protecting agent (e.g., POM-Cl). Stir at room temperature until completion.

  • Nucleophilic Aromatic Substitution at C4: To the N7-protected intermediate in a solvent like isopropanol or DMF, add the first nucleophile (e.g., R1-NH₂) and a base (e.g., DIPEA or K₂CO₃). Heat the reaction (e.g., to 80-120 °C) and monitor by TLC or LC-MS. The more electrophilic C4 position will react preferentially.

  • Nucleophilic Aromatic Substitution at C2: Following purification of the C4-substituted product, introduce the second nucleophile (e.g., R2-NH₂). This step may require more forcing conditions (higher temperature or use of a catalyst like Palladium for cross-coupling reactions, e.g., Buchwald-Hartwig).

  • Deprotection of N7: If protected, remove the N7-protecting group under appropriate conditions (e.g., basic conditions for POM) to yield the final 2,4-disubstituted 7H-pyrrolo[2,3-d]pyrimidine derivative.

  • Purification: Purify the final compound using column chromatography, recrystallization, or preparative HPLC. Characterize using ¹H NMR, ¹³C NMR, and HRMS.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound using a commercially available luminescence-based assay (e.g., ADP-Glo™). This assay measures the amount of ADP produced, which is directly proportional to kinase activity.[13][14]

Materials:

  • Purified recombinant target kinase

  • Specific peptide substrate for the kinase

  • Synthesized inhibitor (test compound) dissolved in DMSO

  • ATP solution

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include controls for 0% inhibition (DMSO only) and 100% inhibition (a known potent inhibitor).

  • Kinase Addition: Prepare a solution of the target kinase in kinase assay buffer and add it to all wells except the "no enzyme" background controls.

  • Reaction Initiation: Prepare a solution of the peptide substrate and ATP in kinase assay buffer. The ATP concentration should ideally be at or near the Kₘ for the target kinase. Add this mixture to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to produce light. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: a. Subtract the background signal (from "no enzyme" wells). b. Normalize the data, setting the DMSO-only wells as 100% kinase activity and the potent inhibitor wells as 0% activity. c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.[13]

Conclusion and Future Perspectives

This compound and its related analogues represent a "privileged scaffold" in medicinal chemistry. Its inherent ability to mimic ATP and form key hydrogen-bonding interactions with the kinase hinge region makes it an exceptional starting point for inhibitor design. The differential reactivity of its chloro-substituents provides a robust and flexible synthetic platform for creating vast libraries of compounds that can be optimized for potency and selectivity against a wide array of kinase targets.

As our understanding of kinase biology deepens and new targets are validated, the demand for versatile and synthetically tractable scaffolds will only increase. The 7H-pyrrolo[2,3-d]pyrimidine core, enabled by functionalized intermediates like the one discussed herein, is poised to remain a central element in the development of the next generation of targeted therapies for cancer, inflammation, and other debilitating diseases.

References

The Pyrrolo[2,3-d]pyrimidine Core: A Privileged Scaffold in Drug Discovery - A Technical Guide to the Discovery and History of 7-Deazapurine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold has cemented its status as a "privileged structure" in medicinal chemistry, giving rise to a remarkable array of biologically active compounds.[1] This technical guide provides an in-depth exploration of the discovery and historical development of 7-deazapurine analogs, from their initial isolation from natural sources to the sophisticated synthetic methodologies and diverse therapeutic applications that define the field today. We will delve into the key milestones, influential naturally occurring compounds, and the evolution of synthetic strategies that have unlocked the vast potential of this versatile heterocyclic system. The narrative will emphasize the causal relationships behind experimental choices and the self-validating nature of the described protocols, offering field-proven insights for researchers in drug discovery.

The Dawn of an Era: Naturally Occurring 7-Deazapurine Nucleosides

The story of 7-deazapurine analogs begins not in the laboratory, but in the intricate world of microbial secondary metabolites.[2] The discovery of potent cytotoxic and antimicrobial activities in nucleosides isolated from Streptomyces species in the mid-20th century laid the foundation for decades of research.[3] These naturally occurring compounds, including Tubercidin, Toyocamycin, and Sangivamycin, served as the initial prototypes for the entire class of 7-deazapurine analogs.[2]

Tubercidin (7-Deazaadenosine): The Pioneer

First isolated from Streptomyces tubercidicus, Tubercidin (7-deazaadenosine) was one of the earliest recognized members of this family.[2][4] Its structure revealed a key modification to the purine ring system: the replacement of the nitrogen atom at position 7 with a carbon atom.[3][5] This seemingly subtle change has profound effects on the molecule's electronic properties and biological activity.[3][5] Tubercidin exhibits a broad spectrum of biological activities, including potent antitumor and antimycobacterial effects.[2][4] Its mechanism of action involves its conversion to the triphosphate form, which can then be incorporated into DNA and RNA, disrupting nucleic acid metabolism and leading to cytotoxicity.[2][4] However, its clinical utility has been hampered by significant toxicity.[6]

Toyocamycin and Sangivamycin: Expanding the Chemical Diversity

Following the discovery of Tubercidin, other naturally occurring 7-deazapurine nucleosides were isolated, most notably Toyocamycin and Sangivamycin, both produced by Streptomyces rimosus.[3][7] These analogs feature additional modifications to the pyrrolo[2,3-d]pyrimidine core, further expanding the known chemical space and biological activities.

  • Toyocamycin possesses a nitrile group at the C5 position of the 7-deazapurine ring.[3] It is known to inhibit RNA synthesis and ribosome function, leading to the induction of apoptosis.[8][9] More recently, it has been identified as a potent inhibitor of the IRE1α-XBP1 pathway, a key component of the endoplasmic reticulum (ER) stress response, which is a promising target in cancer therapy.[10]

  • Sangivamycin is characterized by a carboxamide group at the C5 position.[7][11] It acts as a potent inhibitor of protein kinase C (PKC) and other kinases, highlighting the potential of 7-deazapurine analogs to target key signaling pathways.[7][11] Sangivamycin has demonstrated antibiotic, antiviral, and anticancer properties in preclinical studies.[11]

The discovery of these natural products was a watershed moment, demonstrating that the 7-deazapurine scaffold was a viable starting point for the development of potent therapeutic agents. Their complex structures and significant biological activities spurred chemists to develop synthetic routes to access these molecules and to create novel analogs with improved properties.

The Synthetic Revolution: Unlocking the Potential of the 7-Deazapurine Core

The limited availability and inherent toxicity of the naturally occurring 7-deazapurine nucleosides necessitated the development of efficient and versatile synthetic methodologies. Early efforts focused on the total synthesis of the natural products, while later work expanded to the creation of diverse libraries of analogs with modifications at various positions of the heterocyclic core and the sugar moiety.

Foundational Synthetic Strategies: Building the Core

The construction of the pyrrolo[2,3-d]pyrimidine core is a critical step in the synthesis of 7-deazapurine analogs. A common and effective strategy involves starting with a pre-functionalized pyrimidine ring and building the pyrrole ring onto it.

A representative synthetic workflow often begins with a chlorinated 7-deazapurine core, which serves as a versatile intermediate for further diversification.[1] This allows for the introduction of a wide range of substituents at key positions through various chemical reactions.

Glycosylation: Attaching the Sugar Moiety

Once the 7-deazapurine base is synthesized, the next crucial step is the attachment of the sugar moiety, a process known as glycosylation. The Vorbrüggen glycosylation has emerged as a widely used and reliable method for this transformation.[1] This reaction typically involves reacting a silylated 7-deazapurine base with a protected ribose acetate in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).[1] This method offers good stereoselectivity, leading predominantly to the desired β-anomer, which is the stereochemistry found in naturally occurring nucleosides.

Experimental Protocol: A Generalized Vorbrüggen Glycosylation for the Synthesis of 7-Deazapurine Nucleosides

Objective: To couple a protected 7-deazapurine base with a protected ribofuranose derivative to form the N-glycosidic bond.

Materials:

  • Protected 7-deazapurine base (e.g., 6-chloro-7H-pyrrolo[2,3-d]pyrimidine)

  • 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous acetonitrile (ACN)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • Silylation of the Nucleobase: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the protected 7-deazapurine base in anhydrous acetonitrile. Add N,O-Bis(trimethylsilyl)acetamide (BSA) and heat the mixture to reflux until the solution becomes clear, indicating the formation of the silylated derivative.

  • Glycosylation Reaction: Cool the reaction mixture to room temperature. In a separate flask, dissolve the protected ribose acetate in anhydrous acetonitrile. Add this solution to the silylated nucleobase solution.

  • Catalyst Addition: Cool the combined solution to 0 °C in an ice bath. Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically several hours to overnight). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired protected nucleoside.

  • Deprotection: The protecting groups on the sugar and the nucleobase are then removed using standard deprotection protocols (e.g., treatment with methanolic ammonia) to yield the final 7-deazapurine nucleoside.

Diversification through Cross-Coupling Reactions

The ability to introduce a wide variety of substituents at different positions of the 7-deazapurine ring is crucial for structure-activity relationship (SAR) studies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, have proven to be invaluable tools for this purpose.[1] These reactions allow for the efficient formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and alkynyl groups at the C6 and C7 positions of the pyrrolo[2,3-d]pyrimidine core.[1][12]

Caption: Diversification of the 7-deazapurine scaffold via cross-coupling reactions.

A Plethora of Biological Activities: Therapeutic Potential of 7-Deazapurine Analogs

The synthetic accessibility of a wide range of 7-deazapurine analogs has led to the discovery of compounds with a diverse array of biological activities, including antiviral, anticancer, and antibacterial properties.

Antiviral Activity

The structural similarity of 7-deazapurine nucleosides to natural purine nucleosides makes them excellent candidates for antiviral drug development.[5] Many viral polymerases can recognize and incorporate these analogs into the growing viral nucleic acid chain, leading to chain termination or the introduction of mutations that inhibit viral replication.

Numerous 7-deazapurine derivatives have shown potent activity against a variety of viruses, including:

  • Dengue Virus (DENV): A series of 7-deazapurine nucleoside derivatives have been designed and synthesized, with some compounds exhibiting potent inhibition of DENV replication.[13]

  • Hepatitis C Virus (HCV): Sugar-modified derivatives, particularly 2'-C-methylribonucleosides, have shown promising anti-HCV activity, with several compounds entering clinical trials.[5][14]

  • SARS-CoV-2: Novel 2'-deoxy-2'-spirooxetane-7-deazapurine nucleoside analogs have been developed as potential inhibitors of SARS-CoV-2 replication, with some exhibiting greater potency than Remdesivir in preclinical studies.[15] Sangivamycin has also been shown to be highly effective against SARS-CoV-2 in vitro.[16][17]

Anticancer Activity

The cytotoxic properties of the naturally occurring 7-deazapurine nucleosides have inspired the development of a vast number of synthetic analogs with potent anticancer activity.[3][18] These compounds often exert their effects through multiple mechanisms of action.

  • Inhibition of Kinases: Many 7-deazapurine derivatives are potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs).[1][19]

  • Induction of Apoptosis: Several analogs, particularly 7-hetaryl-7-deazaadenosines, are phosphorylated in cancer cells and incorporated into both RNA and DNA, leading to inhibition of protein synthesis, DNA damage, and ultimately, apoptosis.[3][5][20]

  • Targeting Cellular Signaling Pathways: The 7-deazapurine scaffold has been utilized to develop multi-targeted agents that can simultaneously modulate multiple cancer cell signaling pathways.[19]

Table 1: Anticancer Activity of Representative 7-Deazapurine Analogs

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
TubercidinL1210 leukemia0.004Incorporation into DNA/RNA[3]
ToyocamycinHeLa0.01Inhibition of RNA synthesis[3]
SangivamycinL1210 leukemia0.008Protein kinase C inhibition[3]
AB61 (7-thienyl-7-deazaadenosine)VariousNanomolar rangeDNA damage and apoptosis[20][21]
Antibacterial and Antiparasitic Activity

The utility of 7-deazapurine analogs extends beyond virology and oncology. Several derivatives have demonstrated promising activity against bacterial and parasitic pathogens.

  • Antibacterial Agents: Analogs of 8-aza-7-deazapurines have shown inhibitory properties against Mycobacterium tuberculosis.[22][23]

  • Antiparasitic Agents: 7-Aryl-7-deazapurine 3'-deoxy-ribofuranosyl nucleosides have been identified as potent agents against Trypanosoma cruzi, the causative agent of Chagas disease.[24]

Mechanism of Action: A Complex and Multifaceted Picture

The biological effects of 7-deazapurine analogs are often the result of complex and multifaceted mechanisms of action.[3] A common theme is the intracellular phosphorylation of the nucleoside analogs to their corresponding mono-, di-, and triphosphates by cellular kinases.[2][3] These phosphorylated metabolites can then interfere with various cellular processes.

G cluster_0 Intracellular Activation cluster_1 Cellular Targets & Effects 7-Deazapurine Nucleoside 7-Deazapurine Nucleoside Monophosphate Monophosphate 7-Deazapurine Nucleoside->Monophosphate Nucleoside Kinase Inhibition of Protein Kinases Inhibition of Protein Kinases 7-Deazapurine Nucleoside->Inhibition of Protein Kinases Diphosphate Diphosphate Monophosphate->Diphosphate Nucleotide Kinase Triphosphate Triphosphate Diphosphate->Triphosphate Nucleotide Kinase Inhibition of DNA/RNA Polymerases Inhibition of DNA/RNA Polymerases Triphosphate->Inhibition of DNA/RNA Polymerases Incorporation into DNA/RNA Incorporation into DNA/RNA Triphosphate->Incorporation into DNA/RNA Inhibition of\nNucleic Acid Synthesis Inhibition of Nucleic Acid Synthesis Inhibition of DNA/RNA Polymerases->Inhibition of\nNucleic Acid Synthesis DNA Damage &\nChain Termination DNA Damage & Chain Termination Incorporation into DNA/RNA->DNA Damage &\nChain Termination Cytotoxicity/\nAntiviral Effect Cytotoxicity/ Antiviral Effect Inhibition of\nNucleic Acid Synthesis->Cytotoxicity/\nAntiviral Effect Apoptosis Apoptosis DNA Damage &\nChain Termination->Apoptosis Disruption of\nSignaling Pathways Disruption of Signaling Pathways Inhibition of Protein Kinases->Disruption of\nSignaling Pathways Disruption of\nSignaling Pathways->Apoptosis

Caption: Generalized mechanism of action for 7-deazapurine nucleoside analogs.

The specific mechanism of action can vary significantly depending on the substitutions on the 7-deazapurine core and the sugar moiety.[3] For instance, some analogs act as specific enzyme inhibitors, while others have a broader impact on nucleic acid and protein synthesis.[3][19]

Future Perspectives and Conclusion

The journey of 7-deazapurine analogs, from their discovery in microorganisms to their current status as a cornerstone of medicinal chemistry, is a testament to the power of natural product-inspired drug discovery. The pyrrolo[2,3-d]pyrimidine scaffold continues to be a fertile ground for the development of novel therapeutic agents with diverse applications.

Future research in this area will likely focus on:

  • Rational Drug Design: Leveraging a deeper understanding of the structure-activity relationships and mechanisms of action to design more potent and selective inhibitors.

  • Targeted Drug Delivery: Developing prodrug strategies and targeted delivery systems to improve the pharmacokinetic properties and reduce the toxicity of these potent compounds.[14]

  • Exploring New Therapeutic Areas: Investigating the potential of 7-deazapurine analogs for the treatment of other diseases, including inflammatory and neurodegenerative disorders.

  • Combinatorial Biosynthesis: Utilizing synthetic biology approaches to generate novel 7-deazapurine analogs by manipulating the biosynthetic pathways of the natural products.[2][25]

References

Spectroscopic Characterization of 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine, a halogenated derivative of the 7-deazapurine scaffold, represents a significant building block in medicinal chemistry and drug discovery. The pyrrolo[2,3-d]pyrimidine core is a key pharmacophore found in numerous kinase inhibitors and other therapeutic agents, owing to its structural similarity to the purine nucleobases. The introduction of chloro and fluoro substituents dramatically influences the electronic properties and metabolic stability of the molecule, making it a versatile intermediate for the synthesis of novel bioactive compounds.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While a complete experimental dataset for this specific molecule is not publicly available, this document, grounded in established spectroscopic principles and data from closely related analogs, offers a robust predictive and interpretive framework for researchers working with this compound.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Predicted Analysis

The proton NMR spectrum of this compound is expected to be relatively simple, with two key signals corresponding to the protons on the pyrrole ring.

Experimental Data from Literature: A reported ¹H NMR spectrum in deuterated methanol (CD3OD) shows a singlet at δ 7.36 ppm, attributed to one of the aromatic protons.[1]

Predicted Proton SignalChemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzRationale
H-6~7.4 - 7.8Doublet of doublets (dd)1HJH-F ≈ 2-4 Hz, JH-N ≈ 2-3 HzThe C-H proton on the pyrrole ring is expected to be deshielded by the adjacent pyrimidine ring and the electronegative fluorine atom. It will likely exhibit coupling to the fluorine atom and the N-H proton.
N-H~11.0 - 13.0Broad singlet (br s)1H-The pyrrole N-H proton is typically broad due to quadrupole broadening and exchange. Its chemical shift is highly dependent on the solvent and concentration.

Causality Behind Experimental Choices: The choice of a polar aprotic solvent like DMSO-d6 is often preferred for pyrrolo[2,3-d]pyrimidines to ensure the observation of the N-H proton, which might be exchanged in protic solvents like methanol-d4.

¹³C NMR Spectroscopy: Predicted Analysis

The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts are significantly influenced by the presence of electronegative halogens and the aromatic system.

Predicted Carbon SignalChemical Shift (δ) ppmRationale
C-2~150 - 155Attached to two nitrogen atoms and a chlorine atom, leading to a significant downfield shift.
C-4~155 - 160Similar to C-2, this carbon is part of the pyrimidine ring and bonded to two nitrogens and a chlorine, resulting in a downfield shift.
C-4a~115 - 120This carbon is at the fusion of the two rings and is expected to be in the typical aromatic region.
C-5~140 - 145 (d, JC-F ≈ 230-250 Hz)Directly bonded to fluorine, this carbon will exhibit a large one-bond carbon-fluorine coupling constant and a significant downfield shift.
C-6~100 - 105 (d, JC-F ≈ 15-20 Hz)This carbon is two bonds away from the fluorine and will show a smaller two-bond carbon-fluorine coupling.
C-7a~150 - 155This carbon is part of the pyrimidine ring and is adjacent to two nitrogen atoms.

Authoritative Grounding: The prediction of ¹³C-F coupling constants is based on established principles in fluorine NMR spectroscopy, where one-bond couplings are typically in the range of 200-300 Hz.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
3400 - 3200N-H stretchMedium, sharpCharacteristic of the N-H bond in the pyrrole ring.
3100 - 3000Aromatic C-H stretchWeak to mediumTypical for C-H bonds on aromatic rings.
1620 - 1550C=N and C=C stretchingMedium to strongVibrations from the pyrimidine and pyrrole rings. Aromatic rings typically show a series of peaks in this region.[3][4]
1250 - 1150C-F stretchStrongThe carbon-fluorine bond stretch is a strong and characteristic absorption.
850 - 750C-Cl stretchStrongCarbon-chlorine stretching vibrations typically appear in this region. The presence of two C-Cl bonds may lead to multiple absorptions.

Experimental Workflow for IR Spectroscopy:

IR_Workflow cluster_sample Sample Preparation cluster_instrument FTIR Spectrometer cluster_data Data Processing Sample 2,4-Dichloro-5-fluoro-7H- pyrrolo[2,3-d]pyrimidine ATR_Crystal ATR Crystal (e.g., Diamond) Sample->ATR_Crystal Place small amount of solid sample Detector Detector ATR_Crystal->Detector IR_Source IR Source Interferometer Interferometer IR_Source->Interferometer Interferometer->ATR_Crystal Interferogram Interferogram Detector->Interferogram FFT Fourier Transform Interferogram->FFT Spectrum IR Spectrum (Transmittance vs. Wavenumber) FFT->Spectrum Analysis Analysis Spectrum->Analysis Peak Identification and Functional Group Assignment

Caption: A typical workflow for obtaining an ATR-FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum

Molecular Ion (M⁺): The nominal molecular weight of this compound (C₆H₂Cl₂FN₃) is 205 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak.

  • M⁺: m/z 205 (containing two ³⁵Cl atoms)

  • [M+2]⁺: m/z 207 (containing one ³⁵Cl and one ³⁷Cl atom)

  • [M+4]⁺: m/z 209 (containing two ³⁷Cl atoms)

The expected intensity ratio for a molecule with two chlorine atoms is approximately 9:6:1.

Key Fragmentation Pathways:

MS_Fragmentation M [M]⁺˙ m/z 205/207/209 M_minus_Cl [M-Cl]⁺ m/z 170/172 M->M_minus_Cl - Cl˙ M_minus_HCl [M-HCl]⁺˙ m/z 169/171 M->M_minus_HCl - HCl M_minus_Cl_minus_HCN [M-Cl-HCN]⁺ m/z 143/145 M_minus_Cl->M_minus_Cl_minus_HCN - HCN

Caption: Predicted major fragmentation pathways for the title compound.

Rationale for Fragmentation:

  • Loss of a Chlorine Radical (-Cl˙): This is a common fragmentation pathway for chlorinated aromatic compounds, leading to a relatively stable cation.[5]

  • Loss of HCl: Elimination of hydrogen chloride is another plausible fragmentation, particularly involving the N-H proton.

  • Loss of HCN: Subsequent fragmentation of the pyrrolo[2,3-d]pyrimidine core often involves the loss of hydrogen cyanide from the pyrimidine ring.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The interpretations are grounded in fundamental spectroscopic principles and supported by data from analogous structures. Researchers can use this guide to anticipate the spectral features of this important synthetic intermediate, aiding in its identification and characterization. It is imperative to confirm these predictions with experimental data whenever possible to ensure the identity and purity of the compound for subsequent applications in drug discovery and development.

References

A Technical Guide to the Therapeutic Targeting Potential of 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine analog, is a privileged structure in medicinal chemistry, bearing a close resemblance to the natural ATP ligand adenine.[1] This structural mimicry makes it an ideal framework for the design of potent kinase inhibitors.[1] The compound 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine is a critical halogenated intermediate, serving as a versatile building block for the synthesis of a new generation of targeted therapies.[2][3][4] Its derivatives have shown significant promise as inhibitors of key kinases involved in oncogenesis and autoimmune disorders.[1][5][6] This guide provides an in-depth analysis of the primary therapeutic target classes for compounds derived from this scaffold, focusing on the Janus Kinase (JAK) family and Bruton's Tyrosine Kinase (BTK). It details the mechanistic rationale for targeting these pathways and provides validated experimental protocols for target engagement and pathway inhibition studies.

Introduction: The Strategic Importance of the 7-Deazapurine Scaffold

The pyrrolo[2,3-d]pyrimidine core is central to numerous biologically active compounds with demonstrated anticancer, antiviral, and enzyme-inhibiting properties.[7] The strategic incorporation of halogen atoms, such as fluorine and chlorine, into this scaffold can significantly enhance binding affinity, potency, and selectivity for target kinases.[3] The subject of this guide, this compound, provides chemists with reactive sites for substitution, enabling the synthesis of diverse libraries of compounds aimed at the ATP-binding sites of various kinases. This guide will explore the most prominent and clinically validated targets of these derivatives.

Part 1: The Janus Kinase (JAK) Family - A Primary Target Class

The Janus Kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases essential for mediating cellular responses to a wide array of cytokines and growth factors.[8][9] Dysregulation of the JAK-STAT signaling pathway is a hallmark of numerous autoimmune diseases and cancers, making it a prime therapeutic target.[10][11]

Mechanism of Action: The JAK-STAT Signaling Pathway

The JAK-STAT pathway provides a direct route for transmitting extracellular signals to the nucleus to control gene transcription.[12] The process is initiated when a cytokine binds to its specific cell-surface receptor, leading to receptor dimerization and the activation of receptor-associated JAKs.[8][10] The activated JAKs then phosphorylate each other and key tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[10] Recruited STATs are subsequently phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate the expression of genes involved in inflammation, immunity, cell proliferation, and survival.[8][12]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation STAT STAT Receptor->STAT 5. STAT Recruitment JAK->Receptor 4. Receptor Phosphorylation JAK->JAK JAK->STAT 6. STAT Phosphorylation STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 7. Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK Inhibition Gene Target Gene Transcription DNA->Gene 9. Transcription Regulation

Caption: The JAK-STAT signaling cascade and point of inhibition.

Experimental Validation Workflow: Assessing JAK Inhibition

Validating a novel compound as a JAK inhibitor requires a two-tiered approach: confirming direct enzymatic inhibition and demonstrating downstream pathway modulation in a cellular context.

This protocol determines a compound's IC₅₀ value against a specific JAK enzyme by quantifying the amount of ADP produced in the kinase reaction.[13]

Materials:

  • Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme

  • Appropriate peptide substrate

  • ATP solution (at Km concentration for the specific kinase)

  • Kinase Assay Buffer

  • Test compound (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 384-well microplates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO. Further dilute this series into the Kinase Assay Buffer to create a 4x final assay concentration stock.

  • Kinase Reaction Setup:

    • Add 5 µL of the 4x test compound dilution to the appropriate wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 5 µL of 4x JAK enzyme solution to all wells except the "no enzyme" control.

    • Pre-incubate the plate for 20 minutes at room temperature to allow compound-enzyme binding.

  • Initiation of Reaction: Add 10 µL of a 2x solution containing the peptide substrate and ATP to all wells to start the reaction.

  • Incubation: Cover the plate and incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, to kinase activity.[13]

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.

This protocol confirms that the compound inhibits JAK activity within intact cells by measuring the phosphorylation status of its direct substrate, STAT.[14]

Materials:

  • Cell line known to have an active JAK-STAT pathway (e.g., TF-1 cells)

  • Appropriate cytokine for stimulation (e.g., GM-CSF for TF-1 cells)

  • Test compound

  • Cell lysis buffer supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-STAT (e.g., p-STAT5 Tyr694) and anti-total-STAT5

  • HRP-conjugated secondary antibody

  • SDS-PAGE and Western blotting equipment

  • ECL detection reagents

Procedure:

  • Cell Culture and Treatment:

    • Culture TF-1 cells to the desired density.

    • Starve cells in serum-free media for 4-6 hours to reduce basal phosphorylation levels.[14]

    • Pre-treat cells with varying concentrations of the test compound (and a vehicle control) for 1-2 hours.

    • Stimulate the cells with an appropriate cytokine (e.g., 100 ng/mL hGM-CSF) for 15-30 minutes to induce STAT phosphorylation.[15]

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with lysis buffer containing phosphatase inhibitors to preserve phosphorylation states.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST to reduce non-specific antibody binding.

    • Incubate the membrane with the anti-phospho-STAT primary antibody overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Perform chemiluminescent detection using an ECL substrate.[14]

  • Data Analysis:

    • Capture the image of the blot.

    • Strip the membrane and re-probe with the anti-total-STAT antibody to serve as a loading control.

    • Quantify band intensities using densitometry. Normalize the phospho-STAT signal to the total STAT signal to determine the dose-dependent effect of the inhibitor.

Western_Blot_Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis (with inhibitors) A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to Membrane) D->E F 6. Blocking (5% BSA) E->F G 7. Primary Ab (anti-pSTAT) F->G H 8. Secondary Ab (HRP-conjugated) G->H I 9. Detection (Chemiluminescence) H->I J 10. Strip & Re-probe (anti-total STAT) I->J K 11. Data Analysis (Densitometry) J->K

Caption: Workflow for phospho-protein detection by Western blot.

Part 2: Bruton's Tyrosine Kinase (BTK) - A Key B-Cell Target

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase from the Tec kinase family that is a critical component of B-cell receptor (BCR) signaling.[17][18] Its role in controlling B-cell proliferation, survival, and function makes it a highly attractive target for treating B-cell malignancies and various autoimmune diseases.[17][19]

Mechanism of Action: BTK in B-Cell Receptor Signaling

Upon engagement of the B-cell receptor (BCR) by an antigen, a signaling cascade is initiated.[20] This leads to the activation of Src-family kinases which phosphorylate the BCR's immunoreceptor tyrosine-based activation motifs (ITAMs).[21] This phosphorylation event creates a docking site for BTK, which is recruited to the plasma membrane and subsequently activated. Active BTK phosphorylates phospholipase C-γ2 (PLCγ2), triggering downstream signaling pathways that result in calcium mobilization and the activation of transcription factors like NF-κB.[18][20] These events are crucial for B-cell activation, differentiation, and survival.[18]

BCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR 1. BCR Engagement Src_Kinase Src-family Kinase BCR->Src_Kinase 2. Src Kinase Activation BTK BTK BCR->BTK 4. BTK Recruitment & Activation Src_Kinase->BCR 3. ITAM Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 5. PLCγ2 Phosphorylation Downstream Downstream Signaling (Ca²⁺ flux, NF-κB) PLCG2->Downstream 6. Signal Propagation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->BTK Inhibition

Caption: The B-Cell Receptor (BCR) signaling pathway featuring BTK.

Experimental Validation Workflow: Assessing BTK Inhibition

Similar to JAK inhibitors, BTK inhibitors must be validated both biochemically and in a cellular context to confirm their mechanism of action.

This protocol is analogous to the JAK kinase assay and is used to determine the direct inhibitory potential of a compound against the BTK enzyme.

Procedure: The procedure follows the same principles as Protocol 1 (In Vitro Kinase Inhibition Assay).

  • Enzyme: Recombinant human BTK.

  • Substrate: A suitable tyrosine-containing peptide substrate for BTK.

  • Assay Kit: A luminescence-based kinase assay kit such as ADP-Glo™.

  • Analysis: The IC₅₀ value is determined by measuring the reduction in ADP production in the presence of the inhibitor.

This assay measures the autophosphorylation of BTK at Tyr223, a key marker of its activation, in a relevant cell line.

Procedure: The methodology is similar to Protocol 2 (Cell-Based Phospho-STAT Western Blot Analysis).

  • Cell Line: A B-cell lymphoma line such as Ramos or TMD8.

  • Stimulation: Cells are stimulated with an anti-IgM antibody to cross-link the BCR and activate the downstream pathway.

  • Primary Antibodies: Anti-phospho-BTK (Tyr223) and anti-total-BTK.

  • Analysis: The dose-dependent inhibition of BTK autophosphorylation is quantified by normalizing the p-BTK signal to the total BTK signal.

Part 3: Emerging and Other Potential Kinase Targets

The versatility of the 7H-pyrrolo[2,3-d]pyrimidine scaffold allows for the targeting of other kinases beyond JAK and BTK. The design of derivatives can be guided by the structural features of the kinase ATP-binding pocket. Potential emerging targets for derivatives of this compound include:

  • Interleukin-2-inducible T-cell Kinase (ITK): A Tec family kinase crucial for T-cell signaling, making it a target for inflammatory and autoimmune diseases.[22]

  • p21-Activated Kinase 4 (PAK4): A serine/threonine kinase that is overexpressed in various cancers and involved in cell proliferation and survival.[7][23][24]

  • Receptor Tyrosine Kinases (RTKs): Such as EGFR, Her2, and VEGFR2, which are well-established targets in oncology.[3]

The development of inhibitors for these targets would follow similar validation workflows, employing specific recombinant enzymes and appropriate cell lines to confirm activity and mechanism.

Conclusion

This compound is a high-value chemical intermediate that enables the synthesis of potent and selective kinase inhibitors. The resulting 7-deazapurine derivatives have demonstrated significant therapeutic potential by targeting critical nodes in signaling pathways that drive cancer and autoimmune diseases. The primary and most validated targets for these derivatives are the Janus Kinase (JAK) family and Bruton's Tyrosine Kinase (BTK). The experimental workflows detailed in this guide provide a robust framework for researchers to identify and validate novel inhibitors, from initial biochemical screening to confirmation of on-target activity in a cellular environment, thereby accelerating the drug discovery and development process.

References

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-deazapurine scaffold, specifically the pyrrolo[2,3-d]pyrimidine core, is a privileged structure in medicinal chemistry. Its resemblance to the purine ring system allows it to interact with a wide range of biological targets, most notably protein kinases.[1][2] The title compound, 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine, is a crucial intermediate in the synthesis of numerous potent and selective kinase inhibitors. The strategic placement of the chloro and fluoro substituents provides handles for further functionalization through nucleophilic substitution and cross-coupling reactions, enabling the generation of diverse compound libraries for drug discovery programs.[3][4][5]

This application note provides a detailed, two-step synthetic protocol for the preparation of this compound, starting from commercially available 6-amino-5-fluorouracil. The presented methodology is robust and scalable, offering valuable insights into the practical aspects of the synthesis, including mechanistic rationale, troubleshooting, and safety considerations.

Overall Synthetic Scheme

The synthesis of this compound is achieved in two main steps: first, the construction of the pyrrole ring through condensation of 6-amino-5-fluorouracil with chloroacetaldehyde to form the dihydroxy-pyrrolopyrimidine intermediate. This is followed by a chlorination step using phosphorus oxychloride to yield the final product.

Synthetic_Pathway start 6-Amino-5-fluorouracil intermediate 5-Fluoro-7H-pyrrolo[2,3-d]pyrimidine- 2,4(1H,3H)-dione start->intermediate final_product This compound intermediate->final_product cond1 1. Chloroacetaldehyde, NaHCO3 2. Water, 60-65°C cond2 POCl3, DIPEA 75-90°C

Figure 1: Overall synthetic route for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Fluoro-7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione

This step involves the construction of the pyrrole ring fused to the pyrimidine core. The reaction is a condensation between the amino group of 6-amino-5-fluorouracil and chloroacetaldehyde, followed by intramolecular cyclization.

Materials and Equipment:

  • 6-Amino-5-fluorouracil

  • Chloroacetaldehyde (40% aqueous solution)

  • Sodium bicarbonate (NaHCO₃)

  • Dilute hydrochloric acid (HCl)

  • Deionized water

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Buchner funnel and filter paper

Protocol:

  • To a round-bottom flask, add 6-amino-5-fluorouracil (1.0 eq), sodium bicarbonate (1.5-2.0 eq), and deionized water.

  • Stir the suspension and heat to 40-50°C.

  • In a separate beaker, prepare a solution of chloroacetaldehyde (1.1-1.2 eq) in deionized water.

  • Add the chloroacetaldehyde solution dropwise to the reaction mixture using a dropping funnel over a period of 30 minutes.

  • After the addition is complete, increase the temperature to 60-65°C and continue stirring for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Adjust the pH of the solution to 3-4 with dilute hydrochloric acid. A precipitate will form.

  • Stir the suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with deionized water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 5-Fluoro-7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione as a solid.

Causality and Insights:

  • Sodium bicarbonate acts as a base to neutralize the HCl formed during the reaction, driving the condensation forward.

  • The reaction temperature is crucial; higher temperatures can lead to the formation of side products and decomposition.

  • Acidification of the reaction mixture protonates the product, reducing its solubility in water and allowing for its isolation by precipitation.

Step 2: Synthesis of this compound

This is the chlorination step where the hydroxyl groups of the pyrimidine ring are replaced by chlorine atoms using phosphorus oxychloride.

Materials and Equipment:

  • 5-Fluoro-7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • Toluene or another suitable high-boiling solvent

  • Round-bottom flask with a reflux condenser and a nitrogen inlet

  • Magnetic stirrer with heating plate

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Protocol:

  • In a dry round-bottom flask under a nitrogen atmosphere, suspend 5-Fluoro-7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione (1.0 eq) in phosphorus oxychloride (5-10 eq).

  • To this suspension, slowly add N,N-diisopropylethylamine (1.5-2.0 eq) at room temperature. The addition is exothermic, so cooling may be necessary.

  • Heat the reaction mixture to 75-90°C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • Crucially, remove the excess phosphorus oxychloride under reduced pressure using a rotary evaporator. [6] This step is vital to prevent the hydrolysis of the product during workup.

  • Slowly and carefully quench the reaction residue by adding it to crushed ice with vigorous stirring. This is a highly exothermic process.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate to a pH of 7-8.

  • Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Causality and Insights:

  • Phosphorus oxychloride is a powerful chlorinating agent for converting hydroxyl groups on heterocyclic rings to chlorides.[7]

  • DIPEA is a non-nucleophilic organic base that acts as an acid scavenger, neutralizing the HCl and phosphoric acid byproducts formed during the reaction.

  • The removal of excess POCl₃ before quenching is a critical step to prevent the hydrolysis of the acid-sensitive dichloro product back to the starting material.[6]

  • The use of a nitrogen atmosphere is important to prevent the introduction of moisture, which can react with POCl₃ and the product.

Mechanistic Insights: The Chlorination Reaction

The chlorination of the dihydroxy-pyrrolopyrimidine intermediate with phosphorus oxychloride is believed to proceed through the formation of a phosphate ester intermediate. The lone pair of electrons on the oxygen of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃, leading to the displacement of a chloride ion. This process can occur twice to form a diphosphate ester. Subsequent nucleophilic attack by chloride ions on the carbon atoms of the pyrimidine ring, with the phosphate group acting as a good leaving group, results in the formation of the dichloro product.

Chlorination_Mechanism start Dihydroxy-pyrrolopyrimidine intermediate1 Monophosphate Ester start->intermediate1 Nucleophilic attack POCl3 POCl3 POCl3->intermediate1 intermediate2 Diphosphate Ester intermediate1->intermediate2 Second phosphorylation final_product Dichloro-pyrrolopyrimidine intermediate2->final_product Nucleophilic substitution Cl_ion Cl- Cl_ion->final_product

References

Application Notes & Protocol: Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, an analog of 7-deazapurine, is a privileged core structure in medicinal chemistry.[1] Its derivatives are integral to numerous clinically significant agents, including kinase inhibitors for oncology and inflammatory diseases.[2][3] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in modern organic synthesis, celebrated for its broad functional group tolerance and reliable outcomes.[4][5][6]

This document provides a detailed guide for the regioselective Suzuki-Miyaura coupling of 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine. This substrate presents a unique synthetic challenge and opportunity: the differential reactivity of its two chlorine atoms. Harnessing this reactivity allows for the sequential and controlled introduction of diverse aryl or heteroaryl moieties, enabling the rapid construction of complex molecular libraries for drug discovery programs.

Understanding the Reaction: Mechanism and Regioselectivity

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex.[5][7] The cycle is generally understood to have three key steps: oxidative addition, transmetalation, and reductive elimination.[5][7][8]

  • Oxidative Addition: A low-valent Palladium(0) species inserts into the carbon-halogen bond of the electrophile (the dichloropyrrolopyrimidine), forming a Pd(II) complex.[4][5]

  • Transmetalation: The organic group from the activated organoboron species (the boronic acid or ester) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[6][9]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][5]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)L₂-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Reactant1 Ar-X Reactant1->OxAdd Reactant2 Ar'-B(OR)₂ Reactant2->Transmetalation Base Base Base->Transmetalation Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Combine solid reagents: Substrate, Boronic Acid, Base B Seal vessel and establish inert atmosphere (Ar/N₂) A->B C Add degassed solvent and Pd catalyst B->C D Heat with vigorous stirring (e.g., 100°C, 15-60 min) C->D E Monitor progress by TLC or LC-MS D->E F Cool, dilute with EtOAc, and wash with water/brine E->F G Dry organic layer (Na₂SO₄), filter, and concentrate F->G H Purify by flash column chromatography G->H

References

Application Notes and Protocols for the Use of Pyrrolo[2,3-d]pyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a privileged structure in the design of potent and selective kinase inhibitors.[1] Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of a wide range of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[1] This document provides a comprehensive guide for researchers on the utilization of pyrrolo[2,3-d]pyrimidine derivatives as kinase inhibitors, with a focus on the practical application and scientific rationale behind the experimental protocols. While 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine serves as a key synthetic intermediate, this guide will focus on the broader class of bioactive derivatives synthesized from this and similar precursors.

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

Protein kinases play a pivotal role in signal transduction pathways that govern cell growth, differentiation, and survival. Their aberrant activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The pyrrolo[2,3-d]pyrimidine core has been successfully exploited to develop a multitude of kinase inhibitors, including FDA-approved drugs, due to its ability to mimic the natural ligand ATP.[1] The nitrogen atoms in the pyrimidine ring of the scaffold form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a key interaction for potent inhibition.[2][3] Strategic modifications to this core structure have led to the development of inhibitors with high potency and selectivity for various kinase targets, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Janus Kinase (JAK), and Cyclin-Dependent Kinases (CDKs).[4][5][6]

This guide will provide detailed protocols for the in vitro and cell-based evaluation of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors, offering insights into the experimental design and interpretation of results.

Mechanism of Action: Competitive ATP Inhibition

The primary mechanism by which pyrrolo[2,3-d]pyrimidine derivatives inhibit kinase activity is through competitive binding to the ATP pocket of the enzyme. The pyrrolo[2,3-d]pyrimidine nucleus serves as the "warhead" of the inhibitor, occupying the adenine-binding region.[3][7]

Key Interactions:

  • Hinge Binding: The nitrogen atoms at positions 1 and 7 of the pyrrolo[2,3-d]pyrimidine core act as hydrogen bond donors and acceptors, respectively, forming critical interactions with the backbone amide groups of the kinase hinge region. This anchors the inhibitor in the active site.[2][3]

  • Hydrophobic Interactions: Substituents at various positions of the scaffold can be tailored to occupy hydrophobic pockets within the ATP-binding site, thereby enhancing binding affinity and contributing to selectivity.[8]

  • Allosteric Site Exploitation (Type II Inhibition): Certain derivatives with extended conformations can reach into an adjacent hydrophobic pocket created by the "DFG-out" inactive conformation of some kinases. These "Type II" inhibitors can offer improved selectivity compared to those that solely occupy the ATP-binding site.[7][9]

The following diagram illustrates the general binding mode of a pyrrolo[2,3-d]pyrimidine inhibitor within the ATP-binding pocket of a kinase.

cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue allosteric_site Allosteric Site (DFG-out) scaffold Pyrrolo[2,3-d]pyrimidine Core scaffold->hinge H-bonds scaffold->gatekeeper Steric Interaction (Selectivity) r_group Substituent Group r_group->hydrophobic_pocket Hydrophobic Interactions r_group->allosteric_site Type II Interaction

Caption: Binding mode of a pyrrolo[2,3-d]pyrimidine inhibitor.

Data Presentation: Inhibitory Profile of Representative Pyrrolo[2,3-d]pyrimidine Derivatives

The following table summarizes the in vitro inhibitory activity (IC50 values) of several representative pyrrolo[2,3-d]pyrimidine derivatives against a panel of cancer-relevant kinases. This data highlights the potential for both potent and selective inhibition within this class of compounds.

Compound IDTarget KinaseIC50 (nM)Reference
Compound 5k EGFR79[10]
Her240[10]
VEGFR2136[10]
CDK2204[10]
Compound 59 RET (wild-type)6.8[7]
RET (V804M mutant)<10[7]
Aurora A242[7]
Compound 12i EGFR (T790M mutant)0.21[11]
EGFR (wild-type)22[11]
Compound 16c JAK26[5]
JAK3>582[5]
Compound 7d CDK9/CyclinT380[6]
Compound 7f Haspin110[6]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the evaluation of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

Scientific Rationale: The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[12][13] This assay is highly sensitive and suitable for high-throughput screening and IC50 determination of kinase inhibitors.[12] The protocol involves two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal.[12][14]

Experimental Workflow:

start Start prepare_reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions start->prepare_reagents kinase_reaction Set up Kinase Reaction in 384-well plate prepare_reagents->kinase_reaction add_inhibitor Add Pyrrolo[2,3-d]pyrimidine Inhibitor kinase_reaction->add_inhibitor incubate_kinase Incubate at RT (e.g., 60 min) add_inhibitor->incubate_kinase add_adpglo Add ADP-Glo™ Reagent incubate_kinase->add_adpglo incubate_adpglo Incubate at RT (40 min) add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate at RT (30-60 min) add_detection->incubate_detection read_luminescence Read Luminescence incubate_detection->read_luminescence analyze_data Analyze Data & Calculate IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a 2X ATP solution in kinase reaction buffer. The final ATP concentration should ideally be at the Km for the specific kinase to accurately determine the inhibitor's Ki.

    • Prepare a serial dilution of the pyrrolo[2,3-d]pyrimidine inhibitor in kinase reaction buffer. A 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 10 µM).

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the inhibitor dilution or vehicle (DMSO) to the appropriate wells.

    • Add 2.5 µL of the 2X kinase/substrate solution to all wells.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion and ADP Conversion:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[11]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[11]

    • Incubate at room temperature for 30-60 minutes.[11]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based Assay: MTT Cell Proliferation Assay

Scientific Rationale: The MTT assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their health. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells. This assay is widely used to evaluate the cytotoxic effects of potential anti-cancer drugs like kinase inhibitors.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count the desired cancer cell line (e.g., MCF-7, A549, HT-29). Cell viability should be >90%.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the pyrrolo[2,3-d]pyrimidine inhibitor in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 value.

Target Engagement Assay: Western Blotting for Phosphoprotein Levels

Scientific Rationale: To confirm that the observed cytotoxic effects of a pyrrolo[2,3-d]pyrimidine inhibitor are due to the inhibition of its intended kinase target, it is essential to measure the phosphorylation status of the kinase itself (autophosphorylation) or its downstream substrates. Western blotting is a powerful technique for this purpose, allowing for the specific detection and quantification of phosphorylated proteins.[15][16] A decrease in the level of the target phosphoprotein upon treatment with the inhibitor provides strong evidence of target engagement in a cellular context.[15]

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the pyrrolo[2,3-d]pyrimidine inhibitor at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 from the MTT assay) for a specified time (e.g., 2-24 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]

    • Collect the supernatant containing the protein extract.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.[15]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-EGFR) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.[15]

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein and a loading control (e.g., GAPDH or β-actin).

    • Quantify the band intensities using densitometry software. Normalize the phosphoprotein signal to the total protein signal.

Conclusion and Future Perspectives

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a versatile and highly valuable starting point for the development of potent and selective kinase inhibitors. The protocols outlined in this guide provide a robust framework for the in vitro and cell-based characterization of novel derivatives. By understanding the underlying scientific principles and carefully executing these experiments, researchers can effectively advance their drug discovery programs. Future efforts in this field will likely focus on the design of next-generation inhibitors with improved pharmacokinetic properties and the ability to overcome drug resistance.

References

Application Notes & Protocols: Strategic Derivatization of 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine, a 7-deazapurine bioisostere, represents a "privileged scaffold" in modern medicinal chemistry. Its structure is adept at forming critical hydrogen bond interactions with the hinge region of numerous protein kinases, mimicking the adenine binding motif of ATP.[1] This characteristic has cemented its role in the development of targeted therapies, particularly small molecule kinase inhibitors for oncology, inflammatory conditions, and autoimmune diseases.[2][3][4]

The starting material, 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine, is a highly versatile and reactive intermediate.[5][6] The two chlorine atoms at the C2 and C4 positions offer orthogonal reactivity, allowing for sequential and regioselective derivatization. The fluorine atom at the C5 position can enhance binding affinity and modulate the physicochemical properties of the final compounds.[7] This guide provides a detailed exploration of the strategic derivatization of this key building block, outlining the chemical rationale and providing robust protocols for its application in drug discovery programs.

Core Principles: Understanding Regioselective Reactivity

The synthetic utility of this compound hinges on the differential reactivity of its two chlorine atoms. The pyrimidine ring is inherently electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • C4 Position: The chlorine at the C4 position is significantly more electrophilic and thus more reactive towards nucleophiles. This is due to the cumulative electron-withdrawing effects of the adjacent ring nitrogens (N3 and N1) and the distal pyrrole ring.

  • C2 Position: The chlorine at the C2 position is less reactive in SNAr reactions. Its electrophilicity is primarily influenced by the adjacent N1 and N3 atoms.

This reactivity differential is the cornerstone of a logical and efficient synthetic strategy. The more labile C4-chloro group is typically displaced first using SNAr conditions, followed by derivatization of the more robust C2-chloro group, often via palladium-catalyzed cross-coupling reactions.

cluster_c2 Step 2: C2-Derivatization (Lower Reactivity) start 2,4-Dichloro-5-fluoro- 7H-pyrrolo[2,3-d]pyrimidine c4_sub Step 1: C4-Amination (SNAr) (High Reactivity) start->c4_sub R-NH2 Base c2_derivatization 4-Amino-2-chloro-5-fluoro- 7H-pyrrolo[2,3-d]pyrimidine Intermediate c4_sub->c2_derivatization suzuki Suzuki Coupling (C-C Bond) c2_derivatization->suzuki Pd Catalyst R-B(OH)2 sonogashira Sonogashira Coupling (C-C Bond) c2_derivatization->sonogashira Pd/Cu Catalyst R-C≡CH buchwald Buchwald-Hartwig (C-N Bond) c2_derivatization->buchwald Pd Catalyst R'-NH2 final Diverse C2, C4-Disubstituted Kinase Inhibitor Scaffolds suzuki->final sonogashira->final buchwald->final

Caption: General strategy for regioselective derivatization.

Experimental Protocols: A Step-by-Step Guide

General Considerations:

  • All reactions, particularly palladium-catalyzed couplings, should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation and side reactions.[8]

  • Anhydrous solvents and reagents are critical for the success of cross-coupling reactions to avoid quenching of intermediates and catalysts.[9]

  • Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Regioselective C4-Amination via SNAr

This protocol describes the selective substitution of the C4-chloro group with a primary or secondary amine. This is typically the first step in a multi-step synthesis.

Materials:

  • This compound (1.0 equiv)

  • Desired primary or secondary amine (1.1 - 1.5 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 - 3.0 equiv)

  • Solvent: 2-Propanol (Isopropanol) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add this compound and the chosen solvent (approx. 0.1 M concentration).

  • Add the amine and the base to the suspension.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction by TLC/LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate (product) has formed, collect it by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum.

  • If the product is soluble, concentrate the solvent under reduced pressure. Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Causality & Insights: The use of a hindered, non-nucleophilic base like DIPEA is often preferred to prevent competition with the amine nucleophile. The reaction is driven by the high electrophilicity of the C4 position, allowing for selective substitution without significant reaction at C2 under these conditions.[10]

Protocol 2: C2-Derivatization via Suzuki-Miyaura Cross-Coupling

This protocol is used to form a carbon-carbon bond at the C2 position, introducing an aryl or heteroaryl moiety. It is performed on the product from Protocol 1.

Materials:

  • 4-Amino-2-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine intermediate (1.0 equiv)

  • Aryl or heteroaryl boronic acid or boronate ester (1.2 - 1.5 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv, 5 mol%) or Pd(dppf)Cl₂ (0.05 equiv)

  • Base: K₂CO₃ or Na₂CO₃ (3.0 equiv)

  • Solvent System: 1,4-Dioxane and Water (e.g., 4:1 v/v)

cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Work-up prep1 1. Add solids: Substrate, Boronic Acid, Pd Catalyst, Base prep2 2. Seal vessel prep1->prep2 prep3 3. Evacuate & backfill with Argon/N2 (3x) prep2->prep3 prep4 4. Add degassed solvents via syringe prep3->prep4 react 5. Heat & Stir (e.g., 100°C) prep4->react monitor 6. Monitor by TLC / LC-MS react->monitor workup 7. Cool, dilute, extract with EtOAc monitor->workup purify 8. Dry, concentrate, purify via chromatography workup->purify final final purify->final Final C-C Coupled Product

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Procedure:

  • In an oven-dried Schlenk flask or microwave vial, combine the 2-chloro-pyrrolo[2,3-d]pyrimidine substrate, boronic acid, palladium catalyst, and base.

  • Seal the vessel and evacuate and backfill with an inert gas (repeat this cycle three times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring. Microwave irradiation (100 °C for 15-30 min) can significantly accelerate this reaction.[11][12]

  • Monitor the reaction for the disappearance of the starting material.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality & Insights: The Suzuki-Miyaura reaction is a robust method for C-C bond formation.[13] The choice of catalyst and ligand is crucial; Pd(PPh₃)₄ is a versatile catalyst for many substrates, while ligands like dppf can improve efficiency for more challenging couplings.[11] The base is required for the transmetalation step of the catalytic cycle.

Protocol 3: C2-Derivatization via Sonogashira Coupling

This protocol is used to form a carbon-carbon triple bond at the C2 position, introducing an alkynyl group.

Materials:

  • 4-Amino-2-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine intermediate (1.0 equiv)

  • Terminal Alkyne (1.2 - 2.0 equiv)

  • Palladium Catalyst: PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (0.03 equiv, 3 mol%)

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) (0.06 equiv, 6 mol%)

  • Base: Triethylamine (Et₃N) or DIPEA (3.0 - 4.0 equiv)

  • Solvent: Anhydrous THF or DMF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 2-chloro substrate, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous solvent, followed by the amine base. Stir for 5 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or heat gently (40-60 °C) until the starting material is consumed (typically 2-8 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality & Insights: The Sonogashira reaction requires a dual catalytic system.[8] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which is crucial for the transmetalation step.[14] The amine base is essential for both neutralizing the generated HX and facilitating the formation of the copper acetylide.

Protocol 4: C2-Derivatization via Buchwald-Hartwig Amination

This protocol is used to form a second carbon-nitrogen bond at the C2 position, introducing a different amine from the one at C4.

Materials:

  • 4-Amino-2-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine intermediate (1.0 equiv)

  • Primary or secondary amine (1.2 - 1.5 equiv)

  • Palladium Precatalyst: e.g., RuPhos-Pd-G3 (0.02 equiv, 2 mol%)

  • Ligand: e.g., RuPhos (if not using a precatalyst)

  • Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 - 2.0 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

Procedure:

  • In a glovebox or under a strict inert atmosphere, add the palladium precatalyst (or catalyst and ligand) and the base to an oven-dried Schlenk tube.[9]

  • Add the 2-chloro substrate.

  • Seal the tube, remove from the glovebox, and add the anhydrous solvent via syringe.

  • Add the amine nucleophile via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS until completion (typically 6-24 hours).

  • Cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality & Insights: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds that are often difficult to make via traditional methods.[15][16] The choice of a strong, non-nucleophilic base like NaOtBu is critical. Modern catalyst systems using bulky, electron-rich phosphine ligands (like RuPhos) are highly efficient and allow for the coupling of a wide range of amines with heteroaryl chlorides.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions and expected outcomes for the derivatization of the 2-chloro-4-amino intermediate. Yields are representative and will vary based on the specific coupling partners used.

Reaction TypeC2-SubstituentCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
Suzuki-Miyaura PhenylPd(PPh₃)₄ (5)-K₂CO₃ (3)Dioxane/H₂O10075-95
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ (3)-Et₃N (3)THF5070-90
Buchwald-Hartwig MorpholineRuPhos-Pd-G3 (2)-NaOtBu (1.5)Toluene11065-85

Conclusion

This compound is a cornerstone intermediate for the synthesis of advanced kinase inhibitors. A thorough understanding of its regioselective reactivity allows for the logical and efficient construction of complex molecular architectures. The protocols detailed herein for SNAr and palladium-catalyzed cross-coupling provide a robust framework for researchers to generate diverse libraries of compounds for drug discovery. By mastering these transformations, scientists can fully exploit the potential of this privileged scaffold to develop next-generation targeted therapies.

References

Application Notes & Protocols: Strategic Functionalization of 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 7-Deazapurine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged heterocyclic system in modern medicinal chemistry. Its structural resemblance to the purine core of nucleotides allows it to interact with a wide array of biological targets, most notably protein kinases.[1][2] Derivatives of this scaffold are central to numerous FDA-approved drugs and clinical candidates, particularly in oncology and immunology.[2]

2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1053228-29-7) is a highly versatile and valuable intermediate for the synthesis of these complex therapeutic agents.[3] The two chlorine atoms at the C2 and C4 positions serve as tunable reactive handles for sequential functionalization, while the fluorine atom at C5 modulates the electronic properties of the ring system, often enhancing binding affinity or metabolic stability. This guide provides a detailed overview of the reactivity, handling, and key experimental protocols for leveraging this powerful building block in synthetic campaigns.

Physicochemical Properties & Reactivity Profile

Understanding the inherent properties of the starting material is fundamental to designing successful synthetic strategies.

PropertyValueSource
CAS Number 1053228-29-7[3][4]
Molecular Formula C₆H₂Cl₂FN₃[3]
Molecular Weight 206.01 g/mol [3]
Appearance Off-white to light yellow solid[2]
Solubility Soluble in DMSO, ethyl acetate, and methanol; slightly soluble in water.[5]

Reactivity Insights: The key to exploiting this molecule lies in the differential reactivity of its electrophilic sites. The pyrimidine ring is electron-deficient, making the chlorine-bearing carbons (C2 and C4) susceptible to nucleophilic aromatic substitution (SNAr).

  • C4 Position: This position is generally more activated and sterically accessible, making it the primary site for nucleophilic attack under mild or kinetically controlled conditions.[6][7]

  • C2 Position: The C2 chlorine is less reactive than the C4 chlorine. Substitution at this position typically requires more forcing conditions (higher temperatures, stronger bases/nucleophiles) or palladium-catalyzed cross-coupling methods.[6]

  • C5-Fluoro Group: The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the pyrimidine ring, facilitating SNAr reactions at C4 and C2.

  • N7-Pyrrole Proton: The pyrrole nitrogen has an acidic proton (pKa ≈ 9.18) and can be deprotonated with a suitable base for N-alkylation or serve as a site for installing protecting groups.[5] Protecting the N7 position can sometimes alter the regioselectivity of subsequent reactions.[6]

G cluster_0 This compound cluster_1 Reactive Sites Compound C4 C4: Primary S_NAr Site (More Reactive) Compound->C4  Nucleophilic Attack  (Kinetic Control) C2 C2: Secondary Site (Less Reactive) Compound->C2  Cross-Coupling /  Forcing S_NAr Conditions N7 N7: Alkylation/Protection Compound->N7  Deprotonation

Caption: Key reactive sites on the this compound scaffold.

Safety and Handling Precautions

This compound and its related reagents must be handled with appropriate care. Adherence to safety protocols is non-negotiable.

Precaution CategoryGuidelineReference
Personal Protective Equipment (PPE) Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and tight-sealing safety goggles or a face shield.[8][9][8][9]
Engineering Controls All manipulations must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[8][9] Ensure eyewash stations and safety showers are readily accessible.[10][8][9][10]
Handling Avoid all personal contact, including inhalation and skin/eye contact.[11] Do not eat, drink, or smoke in the work area.[8][11] Wash hands thoroughly after handling.[8][8][11]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably refrigerated (2-8 °C).[2][3][8] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8][2][3][8]
First Aid Eyes: Immediately rinse with plenty of water for at least 15 minutes. Skin: Wash off immediately with soap and plenty of water. Inhalation: Move to fresh air. In all cases of exposure, seek immediate medical attention.[8][9][10][8][9][10]
Hazardous Decomposition Thermal decomposition may release toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen fluoride, and hydrogen chloride gas.[8][8]

Experimental Protocols: Core Methodologies

The following protocols are designed as robust starting points for the synthesis of diverse libraries. Researchers should perform their own optimization based on specific substrates.

Protocol 1: Regioselective C4-Amination via SNAr

This protocol details the selective substitution of the C4-chloro group with a primary or secondary amine, a foundational step in the synthesis of many kinase inhibitors.

Rationale: The C4 position's higher reactivity allows for selective substitution under relatively mild conditions, leaving the C2-chloro group intact for subsequent functionalization. A mild base like diisopropylethylamine (DIPEA) is used to scavenge the HCl byproduct without significantly promoting side reactions.

Materials & Reagents:

ReagentM.W.Amount (1 mmol scale)MolesNotes
This compound206.01206 mg1.0 mmolStarting Material
Amine (e.g., Benzylamine)107.15118 µL (128 mg)1.2 mmolNucleophile (1.2 equiv)
DIPEA129.24348 µL (258 mg)2.0 mmolNon-nucleophilic base (2.0 equiv)
n-Butanol or 2-Propanol-5 mL-Solvent

Step-by-Step Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (206 mg, 1.0 mmol).

  • Reagent Addition: Add the solvent (e.g., n-butanol, 5 mL), followed by the amine (1.2 mmol) and DIPEA (2.0 mmol).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate or dichloromethane. Wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Isolation: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the C4-aminated product.

Protocol 2: C4-Arylation via Suzuki-Miyaura Cross-Coupling

This protocol achieves C-C bond formation, selectively installing an aryl or heteroaryl group at the C4 position.

Rationale: Palladium-catalyzed cross-coupling reactions offer a powerful method for C-C bond formation. The choice of a palladium(0) source and a suitable phosphine ligand is critical. Tetrakis(triphenylphosphine)palladium(0) is a reliable catalyst for this transformation.[12][13] The reaction is performed under basic aqueous conditions, which is typical for Suzuki couplings.[6]

Materials & Reagents:

ReagentM.W.Amount (0.5 mmol scale)MolesNotes
This compound206.01103 mg0.5 mmolStarting Material
Arylboronic Acid (e.g., Phenylboronic acid)121.9373 mg0.6 mmolCoupling Partner (1.2 equiv)
Pd(PPh₃)₄1155.5629 mg0.025 mmolCatalyst (5 mol%)
Sodium Carbonate (Na₂CO₃)105.99159 mg1.5 mmolBase (3.0 equiv)
Dioxane/Water (4:1)-5 mL-Solvent System

Step-by-Step Procedure:

  • Setup: Combine the this compound (103 mg, 0.5 mmol), arylboronic acid (0.6 mmol), and sodium carbonate (159 mg, 1.5 mmol) in a reaction vial.

  • Degassing: Add the dioxane/water solvent mixture (5 mL). Seal the vial and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. This step is crucial to prevent oxidation of the Pd(0) catalyst.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (29 mg, 0.025 mmol) to the vial under a positive pressure of inert gas.

  • Reaction: Seal the vial tightly and heat the mixture to 80-90 °C with vigorous stirring for 6-16 hours.

  • Monitoring: Follow the reaction's progress by LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue via silica gel chromatography to obtain the C4-aryl product.

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Protocol 3: C2-Amination via Buchwald-Hartwig Cross-Coupling

This protocol is designed for functionalizing the less reactive C2 position of a C4-substituted pyrrolo[2,3-d]pyrimidine intermediate.

Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, especially at sterically hindered or less reactive positions where SNAr might fail.[14][15] The reaction relies on a catalytic cycle involving oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by coordination of the amine and reductive elimination to form the product.[15][16] The use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) is critical for promoting the reductive elimination step and achieving high yields.[16]

Materials & Reagents:

ReagentM.W.Amount (0.5 mmol scale)MolesNotes
C4-Substituted-2-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine-0.5 mmol1.0 equivStarting Material
Amine-0.6 mmol1.2 equivNucleophile
Pd₂(dba)₃915.7211.5 mg0.0125 mmolCatalyst Precursor (2.5 mol%)
XPhos476.6224 mg0.05 mmolLigand (10 mol%)
Sodium tert-butoxide (NaOtBu)96.1067 mg0.7 mmolStrong, non-nucleophilic base (1.4 equiv)
Toluene (anhydrous)-5 mL-Solvent

Step-by-Step Procedure:

  • Setup (Glovebox Recommended): In an inert atmosphere glovebox, add the C4-substituted starting material (0.5 mmol), amine (0.6 mmol), and NaOtBu (67 mg, 0.7 mmol) to a dry reaction vial.

  • Catalyst Premixing: In a separate vial, add Pd₂(dba)₃ (11.5 mg, 0.0125 mmol), XPhos (24 mg, 0.05 mmol), and anhydrous toluene (2 mL). Stir for 10 minutes to form the active catalyst complex.

  • Reaction Assembly: Add the catalyst solution to the vial containing the substrate, amine, and base. Add additional toluene to bring the total volume to 5 mL.

  • Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.

  • Monitoring & Work-up: Follow the same monitoring and work-up procedures as described in Protocol 2.

  • Purification: Purify the crude material by silica gel chromatography to isolate the final C2,C4-disubstituted product.

G Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-Cl Ar-Pd(II)-Cl Ar-Pd(II)(L2)-Cl OxAdd->Ar-Pd(II)-Cl LigandEx Ligand Exchange Ar-Pd(II)-Cl->LigandEx + R'NH2 - HCl Ar-Pd(II)-NR2 Ar-Pd(II)(L2)-NHR' LigandEx->Ar-Pd(II)-NR2 RedElim Reductive Elimination Ar-Pd(II)-NR2->RedElim Product Formation RedElim->Pd(0)L2 Ar-NHR'

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion

This compound is a cornerstone intermediate for accessing novel and potent therapeutic candidates. Its well-defined reactivity profile allows for a predictable and strategic approach to molecular design. By carefully selecting reaction conditions, researchers can achieve regioselective functionalization at the C4 position through SNAr or Suzuki coupling, followed by further diversification at the C2 position using more robust methods like the Buchwald-Hartwig amination. The protocols outlined in this guide provide a validated framework for the successful application of this versatile building block in drug discovery programs.

References

purification techniques for 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine products

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Purification of 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine: Protocols and Methodologies

Authored by: A Senior Application Scientist

Abstract

This compound is a critical heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of various high-value therapeutic agents, including Janus kinase (JAK) inhibitors.[1] The purity of this intermediate is paramount, as the presence of even trace impurities can compromise the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust purification techniques applicable to this compound. We will explore the underlying principles and provide detailed, field-proven protocols for column chromatography, recrystallization, and preparative HPLC, ensuring the attainment of high-purity material suitable for downstream applications.

Understanding the Compound and its Impurity Profile

The synthetic route to this compound, like its non-fluorinated analog, often involves the chlorination of a dihydroxy-pyrrolo[2,3-d]pyrimidine precursor using reagents like phosphorus oxychloride (POCl₃).[2][3] This process, while effective, can generate a range of impurities that must be removed.

Common Impurities May Include:

  • Unreacted Starting Material: Residual 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.

  • Mono-chlorinated Intermediates: Such as 2-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-ol or 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-2-ol.

  • Hydrolysis Products: The dichloro groups are susceptible to hydrolysis, which can revert the product to mono-chloro or dihydroxy species, especially during aqueous workups.

  • Reagent-Related Impurities: Residual chlorinating agents or organic bases (e.g., diisopropylethylamine) used in the synthesis.[2]

  • Polymeric or Tarry Byproducts: Harsh reaction conditions can sometimes lead to the formation of colored, high-molecular-weight impurities.

The goal of any purification strategy is to effectively separate the desired dichlorinated product from these structurally similar and dissimilar impurities.

Strategic Approach to Purification

The selection of a purification technique is dictated by the scale of the synthesis, the nature of the impurities, and the required final purity. A multi-step approach, often combining a bulk purification method with a final polishing step, is common.

Purification_Workflow Crude Crude Product (Post-Workup) Decision1 Impurity Profile & Scale? Crude->Decision1 Column Flash Column Chromatography (Bulk Purification) Decision1->Column  Major impurities  >1 g scale Recrystal Recrystallization (High Purity, Crystalline Product) Decision1->Recrystal  Product is solid  Minor impurities Prep_HPLC Preparative HPLC (High Purity, Difficult Separations) Decision1->Prep_HPLC  Trace impurities  <1 g scale  High value Analysis Purity Analysis (HPLC, NMR, LC-MS) Column->Analysis Recrystal->Analysis Prep_HPLC->Analysis Analysis->Decision1  Re-process Pure_Product Pure Product (>99%) Analysis->Pure_Product  Meets Spec

Caption: General purification workflow for this compound.

Method 1: Flash Column Chromatography

Flash column chromatography is a cornerstone technique for purifying multi-gram to kilogram quantities of organic compounds.[4] It leverages the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase to achieve separation based on polarity.[5] For halogenated heterocycles, which are moderately polar, this method is highly effective for removing both less polar and more polar impurities.

Principle of Separation

The stationary phase, silica gel, is highly polar. Non-polar compounds have a weaker affinity for the silica and are eluted quickly by the non-polar mobile phase. More polar compounds, like our target molecule and any hydroxylated impurities, will adsorb more strongly to the silica and elute later. By gradually increasing the polarity of the mobile phase (a gradient), we can sequentially elute compounds of increasing polarity.

Chromatography_Principle cluster_column Silica Gel Column (Stationary Phase) cluster_elution Elution Order P1 Non-Polar Impurity P2 Target Product E1 1. Non-Polar P1->E1 P3 Polar Impurity E2 2. Target P2->E2 E3 3. Polar P3->E3 Mobile_Phase Mobile Phase Flow

Caption: Principle of chromatographic separation by polarity.

Detailed Protocol: Flash Chromatography
  • Solvent System Selection (TLC Analysis):

    • Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (Hexanes or Heptane) and a moderately polar solvent (Ethyl Acetate, EtOAc).

    • Aim for a solvent system that gives the target compound an Rf (retention factor) of approximately 0.2-0.3. This provides a good balance for separation on the column.[6] A typical starting system could be 20-30% EtOAc in Hexanes.

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material (typically a 40-100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% EtOAc/Hexanes).

    • Pour the slurry into the column and use air pressure to pack it tightly, ensuring no air bubbles or cracks form.[4]

  • Sample Loading:

    • Direct (Liquid) Loading: If the crude product is soluble in a minimal amount of the mobile phase or a slightly stronger solvent (like dichloromethane), dissolve it and carefully pipette it onto the top of the silica bed.

    • Solid Loading: For products with poor solubility, dissolve the crude material in a solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder.[6] Carefully add this powder to the top of the packed column. This method often provides sharper bands and better separation.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity solvent system determined by TLC.

    • Apply gentle air pressure to maintain a steady flow rate.

    • Collect fractions in test tubes or flasks. The fraction size should be appropriate for the column volume.

    • Gradually increase the polarity of the mobile phase (gradient elution) as the column runs to elute the more polar compounds.[6]

  • Monitoring and Product Isolation:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.[7]

    • Combine the pure fractions, and remove the solvent using a rotary evaporator.

    • Dry the resulting solid under high vacuum to remove residual solvent.

ParameterRecommended SettingRationale
Stationary Phase Silica Gel (230-400 mesh)Standard polar stationary phase offering good resolution for this class of compounds.[5]
Mobile Phase Hexanes/Ethyl Acetate GradientOffers a good polarity range to separate the target from both non-polar and polar impurities.
Initial Eluent 10-15% EtOAc in HexanesEnsures that non-polar impurities elute first.
Final Eluent 40-50% EtOAc in HexanesEnsures the elution of the target compound and more polar impurities.
Loading Method Solid LoadingRecommended for sharper bands and improved separation, especially for less soluble compounds.[6]

Method 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a very high degree. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent will dissolve the target compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures.

Detailed Protocol: Recrystallization
  • Solvent Screening:

    • Place a small amount of the crude product (20-50 mg) in several test tubes.

    • Add a small volume (0.5-1 mL) of different solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene, or mixtures with water) to each tube.

    • A good solvent will dissolve the compound when heated to boiling but will result in crystal formation upon cooling to room temperature or 0°C.

  • Dissolution:

    • Place the bulk crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture to a gentle boil (using a hot plate and a condenser). Add just enough solvent to fully dissolve the solid.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present (e.g., dust, polymeric material), perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove them. This step prevents premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, the flask can be placed in an ice bath to maximize the yield of precipitated product.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the crystals thoroughly under high vacuum.

Method 3: Preparative High-Performance Liquid Chromatography (Prep HPLC)

For the highest possible purity, especially on a smaller scale or for removing stubborn, closely-related impurities, preparative HPLC is the method of choice.[8][9] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate and collect purified compounds.[10]

Detailed Protocol: Preparative HPLC
  • Analytical Method Development:

    • Develop an analytical HPLC method (typically on a C18 reversed-phase column) to resolve the target compound from all impurities.

    • Common mobile phases are mixtures of Acetonitrile (ACN) and water, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

    • Optimize the gradient to achieve baseline separation.

  • Scale-Up to Preparative System:

    • Transfer the analytical method to a preparative HPLC system, adjusting the flow rate and gradient time based on the larger column dimensions.

    • The goal is to maximize sample load without sacrificing resolution.[11]

  • Sample Preparation and Injection:

    • Dissolve the crude or partially purified material in a suitable solvent (ideally the mobile phase, or a strong solvent like DMSO) at a high concentration.

    • Filter the sample solution through a 0.45 µm filter to remove particulates.

    • Inject the solution onto the preparative column.

  • Fraction Collection:

    • Use a UV detector to monitor the column eluent.

    • Collect fractions corresponding to the peak of the desired product using an automated fraction collector. Collection can be triggered by UV signal threshold or time.

  • Product Isolation:

    • Combine the pure fractions as determined by analytical HPLC.

    • Remove the organic solvent (e.g., ACN) via rotary evaporation.

    • If the mobile phase contained a non-volatile buffer, further processing like lyophilization (freeze-drying) or extraction may be necessary to isolate the final compound.

ParameterRecommended SettingRationale
Stationary Phase C18 Silica (Reversed-Phase)Provides excellent separation for moderately polar organic molecules.[11]
Mobile Phase Water/Acetonitrile with 0.1% TFAA standard, robust system for reversed-phase chromatography of nitrogen-containing heterocycles.
Detection UV at 254 nm or 280 nmThe pyrrolo[2,3-d]pyrimidine core has strong UV absorbance, allowing for sensitive detection.
Isolation LyophilizationEfficiently removes water and volatile modifiers (like TFA) to yield a fluffy, pure solid.

Safety and Handling

This compound and its non-fluorinated analog are classified as irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.[12][13][14][15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[14]

  • Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[12][16] Avoid all personal contact.[16]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, protected from light.[12][13]

  • Disposal: Dispose of chemical waste according to local, state, and federal regulations.

Conclusion

The purification of this compound is a critical step in the synthesis of advanced pharmaceutical intermediates. The choice of technique—flash chromatography for bulk processing, recrystallization for achieving high crystalline purity, or preparative HPLC for ultimate purity and challenging separations—must be tailored to the specific needs of the project. By understanding the impurity profile and applying the detailed protocols outlined in this guide, researchers can confidently and safely produce high-purity material, ensuring the success of subsequent synthetic transformations.

References

Application Notes and Protocols for the Quantification of 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine is a critical heterocyclic intermediate in the synthesis of a variety of pharmacologically active molecules, particularly kinase inhibitors used in targeted cancer therapies and treatments for autoimmune diseases.[1][2] Its purity and concentration in reaction mixtures, intermediates, and final active pharmaceutical ingredients (APIs) are of paramount importance to ensure the safety, efficacy, and quality of the resulting drug product. This document provides detailed analytical methods for the accurate quantification of this compound, tailored for researchers, quality control analysts, and drug development professionals.

The inherent chemical properties of this compound—a halogenated, nitrogen-containing heterocyclic compound—present specific analytical challenges. These include potential for sample matrix interference, the need for high sensitivity to detect trace impurities, and the requirement for robust methods that can be validated according to stringent regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[3] The protocols herein are designed to address these challenges, providing a foundation for reliable and reproducible quantification.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueSource
Chemical Formula C₆H₃Cl₂FN₃[4]
Molecular Weight 206.02 g/mol [5]
Appearance Off-white to light yellow solid[1]
Melting Point ~253 °C[6]
Solubility Soluble in organic solvents such as methanol, acetonitrile, and DMSO.[7]

SECTION 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC with UV detection is a widely accessible and robust technique for routine quantification and purity analysis. The method leverages the compound's aromaticity and chromophores, which allow for sensitive UV detection. The choice of a C18 stationary phase provides excellent retention for this moderately non-polar analyte.[8]

Causality in Method Design:
  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic nature, which provides optimal retention for the analyte through hydrophobic interactions. Cyano or phenyl phases could also be considered for alternative selectivity, especially for separating closely related impurities.[9]

  • Mobile Phase: A gradient of acetonitrile and an acidic aqueous buffer (e.g., ammonium acetate adjusted with formic acid) is employed. The acetonitrile acts as the strong organic solvent to elute the analyte. The acidic buffer helps to ensure consistent ionization of the pyrrolo[2,3-d]pyrimidine core, leading to sharp, symmetrical peaks by minimizing secondary interactions with residual silanols on the silica support.[10]

  • Detection Wavelength: The UV detection wavelength is selected based on the absorbance maximum of the analyte to ensure maximum sensitivity. For pyrrolopyrimidine structures, this is typically in the range of 230-280 nm.[11][12]

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Analyte Standard and Sample Material dissolve Dissolve in Diluent (e.g., 50:50 ACN:Water) prep_start->dissolve sonicate Sonicate to Ensure Complete Dissolution dissolve->sonicate filter Filter through 0.45 µm Syringe Filter sonicate->filter vial Transfer to HPLC Vial filter->vial hplc_system Agilent 1260 or Waters Alliance with PDA/UV Detector vial->hplc_system Inject Sample injection Inject 10 µL hplc_system->injection column C18 Column (e.g., LiChrospher, 250x4.6mm, 5µm) separation Gradient Elution column->separation injection->column detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram integrate Integrate Peak Area chromatogram->integrate calibrate Generate Calibration Curve (Standard Solutions) integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol: HPLC-UV
  • Preparation of Mobile Phase and Diluent:

    • Mobile Phase A: 0.1% Ammonium acetate in ultrapure water, pH adjusted to 4.0 with formic acid.[13]

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Add approximately 50 mL of diluent and sonicate for 10 minutes to dissolve.[12]

    • Allow the solution to cool to room temperature and dilute to volume with diluent. This yields a stock solution of 100 µg/mL.

    • Perform serial dilutions with the diluent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample material expected to contain the analyte.

    • Dissolve in a known volume of diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).

    • Sonicate for 15 minutes to ensure complete extraction and dissolution.

    • Filter the solution through a 0.45 µm nylon or PTFE syringe filter into an HPLC vial.[12]

  • Chromatographic Conditions:

ParameterConditionRationale
Instrument HPLC with UV/PDA Detector (e.g., Agilent 1260, Waters Alliance)Standard, robust instrumentation for QC labs.[14]
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., LiChrospher)Provides good resolution and peak shape for this class of compounds.[13][15]
Column Temp. 30 °CEnsures reproducible retention times.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.[13]
Injection Vol. 10 µLBalances sensitivity with potential for peak overload.
Detection 260 nmWavelength providing a strong signal for the pyrrolopyrimidine core.
Gradient Time (min)% Mobile Phase B (ACN)
0.020
25.080
30.080
30.120
35.020
  • Data Analysis and Quantification:

    • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

    • Verify the linearity of the calibration curve (R² > 0.999).

    • Inject the sample solutions.

    • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

SECTION 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as quantifying trace levels in complex matrices (e.g., biological fluids, process impurities), LC-MS/MS is the method of choice.[16] This technique provides structural confirmation and overcomes co-eluting interferences that might affect UV detection.

Causality in Method Design:
  • Ionization: Electrospray ionization (ESI) in positive mode is chosen because the nitrogen atoms in the pyrrolopyrimidine ring are readily protonated, leading to a strong [M+H]⁺ signal.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its superior sensitivity and selectivity. It involves monitoring a specific precursor ion to product ion transition, which is unique to the analyte, thereby filtering out background noise.[16]

  • Chromatography: A faster gradient on a shorter C18 column is used compared to the HPLC-UV method. This is possible because the mass spectrometer provides the necessary selectivity, allowing for higher throughput.[17]

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis prep_start Prepare Stock Solutions in ACN or Methanol dilute Perform Serial Dilutions (e.g., ng/mL range) prep_start->dilute spike Spike into Matrix Blank (if applicable) dilute->spike extract Perform Sample Extraction (e.g., SPE, LLE, Protein Ppt.) spike->extract vial Transfer to LC-MS Vial extract->vial lcms_system UPLC-Triple Quadrupole MS (e.g., Waters Xevo, Sciex API) vial->lcms_system Inject Sample injection Inject 5 µL lcms_system->injection column C18 Column (e.g., Sunfire, 50x2.1mm, 3.5µm) separation Fast Gradient Elution column->separation injection->column detection ESI+ MRM Detection separation->detection mrm_peak Obtain MRM Chromatogram detection->mrm_peak integrate Integrate MRM Peak Area mrm_peak->integrate calibrate Generate Calibration Curve (Area vs. Conc.) integrate->calibrate quantify Quantify Analyte (ng/mL or pg/mL level) calibrate->quantify

Caption: Workflow for LC-MS/MS quantification.

Detailed Protocol: LC-MS/MS
  • Preparation of Mobile Phase and Diluent:

    • Mobile Phase A: 0.1% Formic acid in ultrapure water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Diluent: 50:50 Acetonitrile:Water.

  • Standard and Sample Preparation:

    • Prepare stock solutions in diluent as described in the HPLC-UV section.

    • Perform serial dilutions to create calibration standards in the ng/mL range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

    • For samples in complex matrices (e.g., plasma), perform an appropriate extraction such as protein precipitation (with acetonitrile) or solid-phase extraction (SPE).[18][19] For process samples, a simple "dilute and shoot" approach after filtration is often sufficient.[7]

  • LC-MS/MS Conditions:

ParameterConditionRationale
Instrument UPLC coupled to a Triple Quadrupole Mass SpectrometerHigh sensitivity and selectivity for trace analysis.
Column C18, 50 mm x 2.1 mm, 3.5 µm (e.g., Waters Sunfire)Shorter column for faster analysis times.[17]
Column Temp. 40 °CEnsures robust and reproducible chromatography.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Vol. 5 µL
Gradient Time (min)% Mobile Phase B (ACN)
0.010
3.095
4.095
4.110
5.010
Ionization ESI, Positive ModeEfficiently ionizes the basic nitrogen atoms.
Capillary Voltage 3.5 kVOptimized for stable spray and ion generation.
Source Temp. 150 °C
Desolvation Temp. 500 °C
MRM Transitions Precursor Ion (m/z)Product Ion (m/z)
206.0 ([M+H]⁺)To be determined empirically
(Likely fragments include loss of Cl, HCl)

Note: The optimal product ions and collision energies must be determined by infusing a standard solution of the analyte into the mass spectrometer.

SECTION 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a viable alternative for quantifying this compound, provided the compound is sufficiently volatile and thermally stable. Given its melting point of ~253°C, it should be amenable to GC analysis with an appropriate temperature program. GC-MS offers excellent chromatographic resolution and is particularly useful for separating non-polar impurities.[20][21]

Causality in Method Design:
  • Injection Mode: A splitless injection is used to maximize the transfer of the analyte onto the column, which is crucial for trace analysis.

  • Column: A low-to-mid polarity column, such as a DB-5ms, is chosen. This phase provides good separation for a wide range of compounds, including halogenated aromatics.[20]

  • Temperature Program: A temperature ramp is used to ensure the analyte is volatilized and moves through the column, separating it from other components before reaching the detector. The final temperature is held to ensure all components are eluted.

  • Detection: Mass spectrometry in full scan mode can be used for initial identification, while selected ion monitoring (SIM) mode offers enhanced sensitivity for quantification by monitoring characteristic ions.

Detailed Protocol: GC-MS
  • Standard and Sample Preparation:

    • Prepare stock solutions in a volatile organic solvent such as acetone or ethyl acetate.

    • Create calibration standards by serial dilution.

    • Dissolve or extract samples in the same solvent to a concentration within the calibration range.

    • Ensure all solutions are free of non-volatile materials.

  • GC-MS Conditions:

ParameterConditionRationale
Instrument GC with Mass Selective Detector (e.g., Agilent 7890/5975)Provides high-resolution separation and definitive identification.[21]
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA robust, general-purpose column suitable for this analyte.[20]
Carrier Gas Helium, 1.2 mL/min (constant flow)Inert carrier gas providing good efficiency.[20]
Injector Temp. 250 °CEnsures rapid volatilization without thermal degradation.
Injection Mode Splitless (1 µL injection)Maximizes sensitivity for trace analysis.
Oven Program Initial: 100 °C, hold 2 minAllows for solvent focusing.
Ramp 1: 20 °C/min to 280 °CSeparates compounds based on boiling point.
Hold: 5 min at 280 °CEnsures elution of all components.
MS Transfer Line 280 °CPrevents condensation of the analyte.
Ion Source Temp. 230 °C
Ionization Electron Ionization (EI), 70 eVStandard ionization mode for GC-MS.
Detection Mode Full Scan (m/z 50-350) for identification
SIM for quantification (ions: 205, 170, 144 )*Monitors specific ions for enhanced sensitivity.

*Note: The characteristic ions for SIM mode should be confirmed by analyzing a standard in full scan mode. The proposed ions correspond to the molecular ion [M]⁺ and likely fragments from loss of Cl and HCN+F.

Method Validation and Performance

All methods should be validated according to ICH Q2(R2) guidelines to ensure they are fit for purpose.[3] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: Demonstrated by a correlation coefficient (R²) of >0.999 over the desired concentration range.[22]

  • Accuracy: Assessed by spike/recovery experiments, with typical acceptance criteria of 98-102%.[22][23]

  • Precision: Measured as the relative standard deviation (RSD) for replicate measurements, typically <2%.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.[11][23]

Typical Performance Characteristics (Estimated)
ParameterHPLC-UVLC-MS/MSGC-MS (SIM)
Retention Time ~15-20 min~2-3 min~10-12 min
Linearity (R²) > 0.999> 0.998> 0.999
Range 1 - 100 µg/mL0.1 - 100 ng/mL10 - 1000 ng/mL
LOD ~0.3 µg/mL~0.05 ng/mL~3 ng/mL
LOQ ~1.0 µg/mL~0.1 ng/mL~10 ng/mL
Accuracy (% Rec.) 98 - 102%95 - 105%97 - 103%
Precision (%RSD) < 2.0%< 5.0%< 3.0%

Conclusion

The analytical methods detailed in this guide provide a robust framework for the quantification of this compound. The choice of method—HPLC-UV for routine analysis, LC-MS/MS for high-sensitivity applications, or GC-MS for volatile impurity profiling—should be dictated by the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. Proper method validation is essential before implementation in a regulated environment to ensure data integrity and product quality.

References

Application Notes and Protocols for 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine core, a 7-deazapurine isostere of adenine, represents a "privileged scaffold" in medicinal chemistry. Its structural similarity to the fundamental building blocks of nucleic acids allows derivatives to competitively bind to the active sites of various viral and host enzymes that are crucial for viral replication. The specific compound, 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine, serves as a highly versatile intermediate for the synthesis of a new generation of antiviral agents. The strategic placement of chloro and fluoro substituents provides multiple reaction sites for derivatization, enabling the exploration of a broad chemical space to optimize antiviral potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the application of this key intermediate in the discovery of novel antiviral therapeutics, complete with detailed protocols and mechanistic insights.

Chemical Profile and Synthesis

Chemical Structure:

Key Features for Drug Design:

  • Dichlorination: The chlorine atoms at the 2- and 4-positions are excellent leaving groups, facilitating nucleophilic substitution reactions to introduce a wide variety of side chains.

  • Fluorination: The fluorine atom at the 5-position can enhance binding affinity to target enzymes and improve metabolic stability.

  • Pyrrole Nitrogen: The nitrogen at the 7-position can be alkylated or arylated to further modulate the compound's properties.

Protocol 1: Representative Synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol outlines a common synthetic route to the parent scaffold, which can be adapted for the synthesis of the 5-fluoro derivative. The synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine typically starts from readily available pyrimidine precursors.[1]

Materials:

  • 6-Aminouracil

  • Chloroacetaldehyde (40% solution)

  • Sodium bicarbonate (NaHCO₃)

  • Phosphorus oxychloride (POCl₃)

  • N,N-diisopropylethylamine (DIPEA)

  • Hydrochloric acid (HCl)

  • Drinking water

  • Organic solvents (e.g., Toluene)

Procedure:

  • Step 1: Synthesis of the Intermediate (7H-pyrrolo[2,3-d]pyrimidin-2,4-diol):

    • In a reaction flask, add 300ml of drinking water, 20.0g of 6-aminouracil, and 19.8g of sodium bicarbonate.

    • Stir the mixture and heat to 50-60°C.

    • Slowly add a solution of 37g of 40% chloroacetaldehyde in 200ml of drinking water dropwise.

    • After the addition is complete, maintain the temperature at 60-65°C and continue stirring for 1 hour.

    • Cool the reaction mixture to room temperature and adjust the pH to 3-4 with dilute hydrochloric acid.

    • Filter the precipitate, wash the filter cake with drinking water, and dry to obtain the intermediate.[1]

  • Step 2: Chlorination to 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine:

    • In a separate reaction vessel, mix 151.1g (1.0 mole) of the intermediate from Step 1 with 765g (5 moles) of phosphorus oxychloride and 202.2g (2.0 moles) of N,N-diisopropylethylamine.[2]

    • Heat the reaction mixture to 130°C under a nitrogen atmosphere and maintain for 24 hours.

    • Cool the reaction to room temperature and evaporate the excess phosphorus oxychloride under reduced pressure.

    • The crude product can then be purified by crystallization or chromatography to yield 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.[2]

Application in Antiviral Drug Discovery: Targeting Viral Replication

Derivatives of this compound have demonstrated significant potential against a range of viruses, primarily by targeting key enzymes involved in viral replication. The primary mechanism of action for many nucleoside analog derivatives is the inhibition of viral DNA or RNA synthesis.[3][4]

Mechanism of Action: Inhibition of Viral DNA Polymerase

Many antiviral agents derived from the pyrrolo[2,3-d]pyrimidine scaffold are nucleoside analogs. Once inside the host cell, these compounds are phosphorylated by viral or cellular kinases to their active triphosphate form. This triphosphate analog then acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain. Upon incorporation, these analogs can act as chain terminators due to the lack of a 3'-hydroxyl group, or they can disrupt the polymerase's function, thereby halting viral DNA replication.[3][4]

G

Experimental Protocols for Antiviral Activity Assessment

The following protocols are standard methods for evaluating the in vitro antiviral efficacy of compounds derived from this compound.

Protocol 2: Plaque Reduction Assay for Human Cytomegalovirus (HCMV)

This assay is considered the gold standard for quantifying the antiviral activity of a compound against plaque-forming viruses like HCMV.

Materials:

  • Human foreskin fibroblast (HFF) cells

  • Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS)

  • HCMV strain (e.g., AD169)

  • Test compound stock solution (in DMSO)

  • Agarose overlay (0.5% in MEM with 2% FBS)

  • Crystal violet staining solution (0.1% in 20% ethanol)

Procedure:

  • Cell Seeding: Seed HFF cells in 6-well plates and grow to confluence.

  • Virus Infection: Aspirate the growth medium and infect the cell monolayers with HCMV at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours at 37°C.

  • Compound Treatment: Prepare serial dilutions of the test compound in MEM with 2% FBS. After viral adsorption, remove the inoculum and add the compound dilutions to the respective wells.

  • Agarose Overlay: After a 1-hour incubation with the compound, remove the medium and overlay the cells with the agarose overlay containing the corresponding concentration of the test compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 7-14 days, or until plaques are visible in the virus control wells.

  • Staining and Plaque Counting: Fix the cells with 10% formalin and stain with crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The 50% effective concentration (EC₅₀) is determined by regression analysis.

Protocol 3: Cytopathic Effect (CPE) Inhibition Assay for Rotavirus

This assay is suitable for high-throughput screening of compounds against viruses that cause visible damage to the host cells.

Materials:

  • MA-104 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS

  • Rotavirus strain (e.g., Wa)

  • Test compound stock solution (in DMSO)

  • Trypsin (for virus activation)

  • CellTiter-Glo® Luminescent Cell Viability Assay (or similar)

Procedure:

  • Cell Seeding: Seed MA-104 cells in 96-well plates and grow to confluence.

  • Compound Addition: Prepare serial dilutions of the test compound in serum-free DMEM and add them to the cell monolayers.

  • Virus Infection: Activate the rotavirus with trypsin (10 µg/mL) for 30 minutes at 37°C. Add the activated virus to the wells containing the test compounds at an MOI that causes 80-90% CPE in the virus control wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 3-5 days, or until significant CPE is observed in the virus control wells.

  • Cell Viability Measurement: Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration. The EC₅₀ and the 50% cytotoxic concentration (CC₅₀) are determined by regression analysis. The selectivity index (SI) is calculated as CC₅₀/EC₅₀.

Data Presentation and Interpretation

The antiviral activity and cytotoxicity of novel compounds are typically summarized in a table for easy comparison.

Compound IDTarget VirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Ara-sangivamycin HCMV~1.0>40>40
Ara-toyocamycin HCMV~2.5>100>40
Deoxysangivamycin HCMV~5.0>100>20
Compound 1 Zika Virus5.2520.03.8
Compound 8 Zika Virus---
Compound 11 Zika Virus---

Data compiled from multiple sources.[3][5]

Interpretation of Results:

  • EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%. A lower EC₅₀ indicates higher potency.

  • CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of uninfected cells by 50%. A higher CC₅₀ indicates lower toxicity.

  • Selectivity Index (SI): The ratio of CC₅₀ to EC₅₀. A higher SI value (typically >10) is desirable, as it indicates that the compound is more selective for inhibiting the virus than for killing host cells.

Structure-Activity Relationship (SAR) and Future Directions

The versatility of the this compound scaffold allows for systematic modifications to explore the structure-activity relationship. Key areas of investigation include:

  • Substitution at the 4-position: Introducing various amines, ethers, and thioethers can significantly impact antiviral activity and selectivity.

  • Modification of the 7-position: Alkylation or arylation of the pyrrole nitrogen can influence the compound's interaction with the target enzyme and its pharmacokinetic properties.

  • Derivatization of the 2-position: While less commonly modified, substitutions at this position can also modulate activity.

G

The continued exploration of this privileged scaffold, guided by rational drug design and robust biological evaluation, holds significant promise for the development of novel and effective antiviral therapies against a broad spectrum of viral pathogens.

References

Synthesis of 2,4-Dichloro-5-Fluoropyrimidine: A Detailed Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2,4-Dichloro-5-Fluoropyrimidine in Medicinal Chemistry

2,4-Dichloro-5-fluoropyrimidine is a cornerstone building block in modern medicinal chemistry, serving as a critical intermediate in the synthesis of a wide array of therapeutic agents.[1][2] Its strategic importance is particularly pronounced in the development of targeted therapies, including potent kinase inhibitors for oncology and novel antifungal agents.[3][4] The presence of two reactive chlorine atoms at the C2 and C4 positions, coupled with the electron-withdrawing fluorine atom at the C5 position, bestows upon the pyrimidine ring a unique reactivity profile, allowing for selective and sequential nucleophilic substitutions. This enables the construction of complex molecular architectures with high precision, a fundamental requirement in the rational design of new drug candidates.[5][6]

This guide provides a comprehensive overview of the prevalent and emerging synthetic routes to 2,4-dichloro-5-fluoropyrimidine, offering detailed protocols, mechanistic insights, and practical considerations for its successful preparation and purification. We will delve into the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles for researchers, scientists, and drug development professionals.

Synthetic Strategies: From Classical Chlorination to Novel Approaches

The synthesis of 2,4-dichloro-5-fluoropyrimidine has evolved, with several methods being reported in the literature. The most established and widely used approach commences with the readily available 5-fluorouracil.

Primary Synthetic Route: Chlorination of 5-Fluorouracil

The chlorination of 5-fluorouracil (or its tautomeric form, 5-fluoropyrimidine-2,4-diol) stands as the most common and industrially scalable method for preparing 2,4-dichloro-5-fluoropyrimidine.[7] This transformation is typically achieved using a potent chlorinating agent, most notably phosphorus oxychloride (POCl₃), in the presence of a tertiary amine base, such as N,N-dimethylaniline (DMA).[8][9]

Mechanism of Action:

The reaction proceeds through the conversion of the hydroxyl groups of the pyrimidine ring into better leaving groups. The phosphorus oxychloride acts as the chlorinating agent, while the N,N-dimethylaniline serves as a base to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product. The electron-withdrawing fluorine atom at the C5 position facilitates the nucleophilic attack by the chloride ions.

Visualizing the Reaction Pathway:

G 5-Fluorouracil 5-Fluorouracil Intermediate_1 Reactive Intermediate 5-Fluorouracil->Intermediate_1 + POCl₃ POCl3 POCl3 N,N-Dimethylaniline N,N-Dimethylaniline HCl HCl N,N-Dimethylaniline->HCl Neutralizes 2,4-Dichloro-5-fluoropyrimidine 2,4-Dichloro-5-fluoropyrimidine Intermediate_1->2,4-Dichloro-5-fluoropyrimidine + POCl₃

Caption: General reaction scheme for the synthesis of 2,4-dichloro-5-fluoropyrimidine from 5-fluorouracil.

Detailed Experimental Protocol: Synthesis from 5-Fluorouracil

This protocol is a representative procedure based on established literature methods.[7][8]

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityMolar Equiv.
5-Fluorouracil51-21-8130.08130 g1.0
Phosphorus Oxychloride (POCl₃)10025-87-3153.331.5 L~10.0
N,N-Dimethylaniline (DMA)121-69-7121.18182 g1.5
Dichloromethane (DCM)75-09-284.93As needed-
Concentrated Hydrochloric Acid7647-01-036.46As needed-
5% w/w Sodium Bicarbonate Solution144-55-884.01As needed-
Water7732-18-518.02As needed-

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.

  • Heating mantle with a temperature controller.

  • Separatory funnel.

  • Rotary evaporator.

  • Standard laboratory glassware.

Step-by-Step Procedure:

  • Reaction Setup: In a well-ventilated fume hood, charge the three-necked round-bottom flask with 5-fluorouracil and phosphorus oxychloride.

  • Heating and Base Addition: Begin stirring the mixture and heat it to approximately 100-114°C under a nitrogen atmosphere.[7][8] Once the temperature is stable, slowly add N,N-dimethylaniline to the reaction mixture via the dropping funnel over a period of about 2 hours.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at the same temperature for an additional 2-4 hours.[7][8] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature (approximately 20°C).[7] In a separate large beaker, prepare a mixture of crushed ice and water with dichloromethane. Slowly and carefully quench the reaction mixture by adding it to the ice-water-dichloromethane mixture with vigorous stirring, ensuring the temperature does not exceed 40°C.

  • Work-up and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the aqueous layer with dichloromethane. Combine all the organic layers.

  • Washing: Wash the combined organic phase sequentially with concentrated hydrochloric acid and then with a 5% w/w aqueous sodium bicarbonate solution.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by distillation under reduced pressure to yield 2,4-dichloro-5-fluoropyrimidine as a colorless liquid or a low-melting solid.[10]

Expected Yield: 90-95%.[7][8]

Safety Precautions:

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it with extreme caution in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • N,N-Dimethylaniline is toxic. Avoid inhalation and skin contact.

  • The quenching process is exothermic and releases HCl gas. Ensure adequate ventilation.

Alternative Synthetic Approaches

While the 5-fluorouracil route is dominant, other methods have been developed to address specific challenges or to utilize different starting materials.

Synthesis from 2-Alkoxy-5-fluoro-4(3H)-pyrimidinone

An alternative pathway involves the reaction of a 2-alkoxy-5-fluoro-4(3H)-pyrimidinone with a chlorinating agent, such as phosphorus oxychloride, in the presence of a base like N,N-di(lower alkyl)aniline.[11] This method can offer a more direct route from certain precursors, potentially reducing the number of synthetic steps.[11]

Triphosgene-Mediated Synthesis

A method utilizing triphosgene (bis(trichloromethyl)carbonate) as the chlorinating agent has also been reported.[12] This approach involves reacting 5-fluorouracil with triphosgene in the presence of a tertiary amine catalyst. This method is presented as having a shorter reaction time and a high yield, with the advantage of avoiding the use of phosphorus-containing reagents, which can simplify waste disposal.[12]

Photocatalytic Chlorination

A more recent and environmentally conscious approach involves the use of ultraviolet photocatalytic reaction to prepare 2,4-dichloro-5-fluoropyrimidine from 2,4-dimethoxy-5-fluoropyrimidine.[13] This method utilizes a light source to initiate the chlorination with chlorine gas in the presence of a catalyst, offering a potentially greener alternative to traditional methods.[13]

Applications in Drug Development

The utility of 2,4-dichloro-5-fluoropyrimidine as a versatile intermediate is evident in its application in the synthesis of numerous active pharmaceutical ingredients (APIs).

Key Applications:

  • Antifungal Agents: It is a key intermediate in the synthesis of flucytosine, an antifungal medication.[14]

  • Kinase Inhibitors: The compound serves as a starting material for the synthesis of various kinase inhibitors, which are crucial in cancer therapy.[3][4] This includes derivatives of 2,4-diamino-5-fluoropyrimidine and 2,4-bisanilinopyrimidine.[3]

  • Deoxycytidine Kinase (dCK) Inhibitors: It is used in the preparation of scaffolds for potent dCK inhibitors.[3]

Visualizing the Role in Synthesis:

G DCFP 2,4-Dichloro-5-fluoropyrimidine Intermediate Monosubstituted Intermediate DCFP->Intermediate + Nucleophile 1 Nucleophile1 Nucleophile 1 (e.g., Amine) Final_Product Complex Drug Molecule Intermediate->Final_Product + Nucleophile 2 Nucleophile2 Nucleophile 2 (e.g., Alcohol, Thiol)

Caption: Sequential substitution reactions of 2,4-dichloro-5-fluoropyrimidine in drug synthesis.

Conclusion and Future Perspectives

The synthesis of 2,4-dichloro-5-fluoropyrimidine is a well-established process, with the chlorination of 5-fluorouracil being the most robust and scalable method. The continued importance of this intermediate in the pharmaceutical industry drives ongoing research into more efficient, cost-effective, and environmentally friendly synthetic routes. The emergence of photocatalytic methods exemplifies the trend towards greener chemistry in the production of essential chemical building blocks. For researchers and drug development professionals, a thorough understanding of the synthesis and reactivity of 2,4-dichloro-5-fluoropyrimidine is paramount for the successful development of next-generation therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this critical heterocyclic intermediate. Our goal is to provide practical, experience-driven insights to help you navigate common challenges and troubleshoot failed or low-yielding reactions. The information herein is structured in a direct question-and-answer format to address specific issues you may encounter.

Section 1: Synthesis Overview & Core Principles

The target molecule, this compound, is a key building block in medicinal chemistry, particularly for the development of kinase inhibitors.[1] The most common and effective synthetic route involves the direct electrophilic fluorination of its precursor, 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine.

The foundational chemistry relies on the reaction of the electron-rich pyrrole ring with a potent electrophilic fluorinating agent. A widely cited method utilizes 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commonly known as Selectfluor®, as the fluorine source.[2][3] The reaction is typically performed in an aprotic polar solvent like acetonitrile, often with an acid additive such as acetic acid to modulate reactivity and solubility.[2][3]

General Reaction Scheme

Synthetic_Workflow SM 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (Starting Material) Reaction Reaction Vessel (Heated, e.g., 80°C, 24h) SM->Reaction Reagents Selectfluor® (Fluorinating Agent) + Acetic Acid in Acetonitrile Reagents->Reaction Workup Aqueous Workup & Organic Extraction Reaction->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product 2,4-Dichloro-5-fluoro-7H- pyrrolo[2,3-d]pyrimidine (Final Product) Purification->Product Troubleshooting_Tree Start Reaction Failed or Low Yield Q_Conversion Is there starting material left? Start->Q_Conversion A_NoConversion Problem: No Conversion Q_Conversion->A_NoConversion Yes A_ComplexMixture Problem: Complex Mixture Q_Conversion->A_ComplexMixture No Check_Reagents Check Reagent Activity (esp. Selectfluor) & Purity A_NoConversion->Check_Reagents Check_Degradation Investigate Degradation (Run for shorter time, protect from light) A_ComplexMixture->Check_Degradation Check_Conditions Verify Reaction Conditions (Temp, Time, Anhydrous Setup) Check_Reagents->Check_Conditions Check_Stoichiometry Verify Stoichiometry Check_Degradation->Check_Stoichiometry

References

Technical Support Center: A Guide to Improving Yield in 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate in their work. The pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine, is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutics.[1][2][3]

Achieving a high, consistent yield of this compound can be challenging due to the reaction's sensitivity to conditions and the product's inherent reactivity. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols grounded in established chemical principles to help you navigate these synthetic hurdles successfully.

Core Synthesis Pathway: The Chlorination Reaction

The most prevalent method for synthesizing the target compound involves the double chlorination of a pyrimidine-2,4-dione precursor, typically using phosphorus oxychloride (POCl₃) as both the chlorinating agent and often as the solvent.[4][5] A tertiary amine base is essential for the reaction's success.

cluster_main General Chlorination Pathway A 5-Fluoro-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (Precursor) D 2,4-Dichloro-5-fluoro-7H- pyrrolo[2,3-d]pyrimidine (Product) A->D Reaction B POCl3 (Chlorinating Agent) B->D C Tertiary Amine Base (e.g., DIPEA) C->D E Heat (100-130°C) E->D Δ

Caption: General synthesis of the target molecule via chlorination.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis. Each answer explains the underlying chemistry and provides actionable solutions.

Q1: My post-workup yield is extremely low, and I've re-isolated the starting material (or a mono-chlorinated intermediate). However, the in-process TLC analysis showed complete consumption of the starting material. What is happening?

Answer: This is the most frequently encountered problem and is almost certainly due to the hydrolysis of the chloro-product back to the more stable hydroxy-form during the aqueous workup.[6] The chlorine atoms at the C2 and C4 positions of the pyrimidine ring are excellent leaving groups, making the product highly susceptible to nucleophilic attack by water. This hydrolysis is rapidly accelerated by the acidic conditions created when quenching excess phosphorus oxychloride (POCl₃).

Recommended Solutions & Scientific Rationale:

  • Remove Excess POCl₃ Before Quenching: Before introducing any water, it is critical to remove the bulk of the unreacted POCl₃ by distillation under reduced pressure.[6] This dramatically reduces the exothermicity and the amount of hydrochloric and phosphoric acid generated during the subsequent quench, thereby protecting the product.

  • Employ a Reverse Quench: The standard procedure of adding water to the reaction mixture can create localized "hot spots" of high acid concentration, promoting hydrolysis. Instead, perform a "reverse quench" by adding the cooled reaction mixture slowly and portion-wise to a vigorously stirred vessel containing a large excess of crushed ice or an ice/water slurry.[6] This method ensures the temperature remains low and the acid is instantly diluted, minimizing product degradation.

  • Use a Weak Base for Neutralization: Avoid strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) for neutralization. These can cause base-catalyzed hydrolysis or other side reactions. A saturated solution of a weak base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), is ideal for carefully neutralizing the quenched mixture to a pH of ~7-8.[6]

Q2: The reaction is sluggish and fails to proceed to completion, leaving significant amounts of starting material. How can I improve the conversion rate?

Answer: Incomplete conversion is typically a result of suboptimal reaction conditions or the presence of contaminants. The chlorination of the pyrimidine-2,4-dione is a demanding reaction that requires careful control of several parameters.

Recommended Solutions & Scientific Rationale:

  • Ensure Anhydrous Conditions: Phosphorus oxychloride reacts violently with water. Any moisture present in the starting material, solvent, or glassware will consume the reagent, effectively reducing its concentration and hindering the reaction. Ensure all materials and equipment are rigorously dried before use.

  • Optimize Reagent Stoichiometry: An excess of POCl₃ is often necessary, as it can serve as both the reactant and the solvent.[4] The tertiary amine base is also critical; a molar ratio of at least 2.0 equivalents relative to the starting material is typically required to neutralize the two equivalents of HCl produced.[4][7] Some procedures report using N,N-dimethylaniline at a 1.5:1 ratio to the substrate for similar structures.[8]

  • Increase Reaction Temperature and/or Time: This transformation has a high activation energy and requires significant thermal input.[9] A typical temperature range is 100-130°C.[4][9] If the reaction is slow, consider incrementally increasing the temperature or extending the reaction time. Monitor the progress by TLC until no starting material is visible.

Q3: What is the precise function of the tertiary amine base (e.g., DIPEA, N,N-dimethylaniline)?

Answer: The tertiary amine plays two crucial roles in this reaction:

  • Acid Scavenger: The chlorination process generates two equivalents of hydrogen chloride (HCl). The tertiary amine neutralizes this strong acid as it is formed.[6] This is vital because free HCl can protonate the nitrogen atoms of the pyrrolopyrimidine ring, deactivating it towards the desired reaction and potentially catalyzing decomposition pathways.

  • Catalytic Activator: The amine can react with POCl₃ to form a highly electrophilic Vilsmeier-Haack type intermediate (chloro-dialkylaminophosphoryl chloride). This intermediate is a more potent chlorinating agent than POCl₃ itself, facilitating the conversion of the lactam (dione) oxygen to a better leaving group and accelerating the reaction.[5][6]

Q4: My final product is a dark, tarry material that is difficult to purify. How can I prevent this?

Answer: The formation of dark, insoluble polymers or "tar" is a common sign of product decomposition, often caused by excessive heat or prolonged exposure to acidic conditions.

Recommended Solutions & Scientific Rationale:

  • Strict Temperature Control: While high heat is necessary, exceeding the optimal temperature range for prolonged periods can lead to thermal decomposition. Use a temperature controller and ensure even heating of the reaction vessel. A patent for a similar synthesis specifies a reaction temperature of 114°C.[8]

  • Minimize Reaction Time: Do not heat the reaction longer than necessary. Monitor closely by TLC and proceed with the workup as soon as the starting material has been consumed.

  • Efficient Workup: As detailed in Q1, a rapid and cold workup procedure is essential. Lingering in a hot, acidic state post-reaction is a primary cause of tar formation.[6] Following the removal of excess POCl₃, the quench and neutralization should be performed efficiently.

Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and solving common issues with the synthesis.

start Problem: Low Yield of Product tlc_check Check In-Process TLC (before workup) start->tlc_check sm_present Starting Material (SM) and/or Intermediates Still Present tlc_check->sm_present Incomplete Conversion sm_absent SM is Consumed. Product Spot is Clear. tlc_check->sm_absent Full Conversion cause_incomplete Root Cause: Incomplete Reaction sm_present->cause_incomplete cause_hydrolysis Root Cause: Product Hydrolysis During Workup sm_absent->cause_hydrolysis sol_temp Solution: Increase Temperature or Reaction Time cause_incomplete->sol_temp sol_reagents Solution: Check Reagent Stoichiometry (POCl3, Base) cause_incomplete->sol_reagents sol_moisture Solution: Ensure Rigorously Anhydrous Conditions cause_incomplete->sol_moisture sol_distill Solution: Remove Excess POCl3 by Vacuum Distillation cause_hydrolysis->sol_distill sol_quench Solution: Perform a Slow Reverse Quench onto Ice cause_hydrolysis->sol_quench sol_base Solution: Neutralize with a Weak Base (e.g., NaHCO3) cause_hydrolysis->sol_base

Caption: A workflow diagram for troubleshooting low-yield reactions.

Optimized Protocol & Parameter Summary

This generalized protocol is based on common procedures and best practices identified in the literature.[4][7] Researchers should adapt it based on their specific starting material and laboratory equipment.

Table 1: Key Reaction Parameter Summary

ParameterRecommended ValueRationale & Notes
Starting Material 5-Fluoro-7H-pyrrolo[2,3-d]pyrimidine-2,4-diolEnsure it is completely dry before use.
Chlorinating Agent Phosphorus Oxychloride (POCl₃)Use a significant excess (e.g., 10-20 eq.), acting as both reagent and solvent.
Tertiary Amine Base N,N-Diisopropylethylamine (DIPEA)2.0 - 2.5 molar equivalents. Add dropwise to control exotherm.[4]
Temperature 100 - 110 °CMaintain a stable temperature. Overheating can cause decomposition.
Reaction Time 4 - 24 hoursMonitor by TLC (e.g., 1:1 Hexane:Ethyl Acetate) until SM is consumed.
Workup: Quench Reverse quench onto ice/waterAdd reaction mixture to ice. Crucial for preventing hydrolysis. [6]
Workup: Neutralization Saturated NaHCO₃ (aq.)Adjust pH to 7-8 carefully.
Step-by-Step Experimental Protocol
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser (with a drying tube), and a dropping funnel, add the 5-Fluoro-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (Nitrogen or Argon), add phosphorus oxychloride (15 eq.) via cannula. Begin stirring and slowly heat the mixture to 70 °C.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.2 eq.) dropwise via the dropping funnel over 1-2 hours. An exotherm may be observed; control the addition rate to maintain a steady temperature.[4]

  • Reaction: After the addition is complete, increase the temperature to 100-110 °C and maintain for the required time, monitoring by TLC.

  • POCl₃ Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the excess POCl₃ via distillation under reduced pressure.

  • Workup: Prepare a separate flask with a large amount of crushed ice. Slowly and carefully, add the cooled, concentrated reaction residue to the crushed ice with vigorous stirring.

  • Neutralization & Extraction: Once the quench is complete, slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is ~7-8. Extract the mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[4][7]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified further by recrystallization or column chromatography to yield the final product.

References

Technical Support Center: Synthesis of Pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrrolo[2,3-d]pyrimidines (7-deazapurines). This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and answers to frequently encountered questions. As Senior Application Scientists, our goal is to explain the causality behind experimental outcomes and provide robust, validated protocols to overcome common synthetic challenges.

Frequently Asked Questions (FAQs)
Q1: My reaction to build the pyrrolo[2,3-d]pyrimidine core is low-yielding. What are the most common failure points?

A1: Low yields in the foundational synthesis of the 7-deazapurine scaffold often stem from three primary areas:

  • Purity of Starting Materials: The cyclization precursors, such as substituted aminopyrroles or pyrimidines, must be of high purity. Impurities can interfere with catalyst activity or participate in side reactions.

  • Reaction Conditions: These reactions are highly sensitive to temperature, solvent, and atmosphere. For instance, in condensations involving formamidine, precise temperature control is critical to prevent the formation of polymeric byproducts[1]. Ensure all reactions are run under an inert atmosphere (Argon or Nitrogen) as many intermediates are oxygen-sensitive.

  • Inefficient Cyclization/Aromatization: The final ring-closing and subsequent aromatization to form the bicyclic system can be sluggish. In some cases, the non-aromatized dihydropyrrolopyrimidine intermediate may be isolated. Switching to a higher boiling point solvent or using a different catalyst might be necessary to drive the reaction to completion[2].

Q2: I am struggling with the purification of my final pyrrolo[2,3-d]pyrimidine product. What strategies do you recommend?

A2: Purification can be challenging due to the often polar nature of these heterocycles and their tendency to streak on silica gel.

  • Column Chromatography: If using silica gel, consider adding a small percentage of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent system. This neutralizes acidic sites on the silica, preventing product adsorption and reducing tailing. For highly polar compounds, reverse-phase chromatography (C18) is an excellent alternative.

  • Recrystallization: Many pyrrolo[2,3-d]pyrimidine derivatives are crystalline solids[3][4]. Experiment with a range of solvent systems (e.g., Ethanol/Water, Dichloromethane/Hexane, Ethyl Acetate/Heptane) to find suitable conditions for recrystallization. This method is often superior for achieving high purity on a large scale.

  • Complexation: In specific cases, such as with certain intermediates, precipitation as a complex (e.g., with N,N-dimethylacetamide) can facilitate isolation and purification from the reaction mixture[5].

Troubleshooting Guide 1: Regioselectivity in Glycosylation Reactions

A primary challenge in the synthesis of nucleoside analogs from pyrrolo[2,3-d]pyrimidine bases is controlling the site of glycosylation. The pyrrole (N7) and pyrimidine (N1, N3) nitrogens are all potential nucleophiles.

Problem: My glycosylation reaction is producing a mixture of N7, N1, and/or N3 isomers, making isolation of the desired product difficult.

This is a very common issue. The reaction of a silylated pyrrolo[2,3-d]pyrimidine with a protected ribose derivative can yield multiple regioisomers[6]. For example, glycosylation of 4-amino-6-bromo-5-cyano-7H-pyrrolo[2,3-d]pyrimidine can produce both N-7 and N-1 isomers[6].

Causality: The regiochemical outcome of Vorbrüggen glycosylation is governed by a complex interplay of electronic and steric factors.

  • Electronic Effects: The relative nucleophilicity of the nitrogen atoms determines the kinetic site of attack. The N7 nitrogen of the pyrrole ring is often the most electron-rich and kinetically favored site.

  • Steric Hindrance: Bulky substituents on the pyrimidine ring can sterically hinder attack at N1 or N3, favoring glycosylation at N7. Conversely, bulky protecting groups on the exocyclic amino groups can direct glycosylation to other sites[7].

  • Reaction Conditions: The choice of Lewis acid (e.g., TMSOTf) and solvent can influence the equilibrium between isomers and the reaction pathway[6][8].

Workflow: Diagnosing and Solving Regioselectivity Issues

G cluster_0 Troubleshooting Glycosylation Regioselectivity start Mixture of Isomers Observed (LC-MS / NMR) analyze Analyze Isomer Ratio (Crude ¹H NMR Integration) start->analyze hypothesize Hypothesize Cause analyze->hypothesize sterics Steric Hindrance is Low (e.g., small substituents) hypothesize->sterics Is steric differentiation the likely issue? electronics N1/N3 Kinetically Competitive hypothesize->electronics Is electronic competition the likely issue? solution1 Strategy 1: Modify Protecting Groups (Increase steric bulk at undesired sites) sterics->solution1 solution2 Strategy 2: Modify Nucleobase (Introduce directing groups) electronics->solution2 protocol1 Protocol: Add bulky pivaloyl (Piv) or isobutyryl group to exocyclic amines. Reference: J. Org. Chem. 2018, 83, 8589-8595 solution1->protocol1 protocol2 Protocol: Introduce a halogen at C7. Glycosylate, then dehalogenate. Reference: J. Org. Chem. 2018, 83, 8589-8595 solution2->protocol2 end Desired Regioisomer Achieved protocol1->end protocol2->end

Caption: Troubleshooting workflow for glycosylation.
Validated Protocols & Solutions

  • Exploit Steric Hindrance: The use of bulky protecting groups on exocyclic amines can effectively block glycosylation at undesired positions. Less bulky groups like acetyl may direct glycosylation toward the exocyclic amine itself, creating a significant side product[7].

    • Protocol: For a 2-amino-pyrrolo[2,3-d]pyrimidine, protect the exocyclic amine with a bulky pivaloyl (Piv) group. This has been shown to favor glycosylation at the desired ring nitrogen over the exocyclic amine[7].

  • Modify the Nucleobase Core: Introducing a temporary directing group can alter the electronic properties of the scaffold.

    • Protocol: For the synthesis of 7-deazaguanosine, where direct glycosylation gives low yields, a strategy of first halogenating the C7 position can be employed. The halogenated intermediate is then glycosylated, followed by dehalogenation to yield the target compound[7].

Condition Substrate Observed Outcome Probable Cause Recommended Solution Reference
TMSOTf, MeCNSilylated 4-amino-6-bromo-5-cyano-7H-pyrrolo[2,3-d]pyrimidineN7 and N1 isomers (2:1 ratio)Similar nucleophilicity of N7 and N1.Modify protecting groups or use alternative glycosylation methods.--INVALID-LINK--[7]
TMSOTf, MeCNSilylated 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidineN3 isomer only (quantitative yield)N3 is overwhelmingly the most nucleophilic site in this specific substrate.N/A (Desired outcome)--INVALID-LINK--[6]
TMSOTf, DCE4-Chloro-6-iodo-7-(SEM)-pyrrolo[2,3-d]pyrimidineImproved yield of desired N7 isomer vs. MeCNSolvent choice can influence reaction pathway and suppress byproduct formation.Screen solvents like Dichloroethane (DCE) if byproduct formation is high in Acetonitrile (MeCN).--INVALID-LINK--[8]
Troubleshooting Guide 2: Side Reactions in Halogenation

Halogenated pyrrolo[2,3-d]pyrimidines are crucial intermediates for cross-coupling reactions[3][9]. However, direct halogenation can be complicated by issues of regioselectivity and over-reaction.

Problem: Electrophilic halogenation of my pyrrolo[2,3-d]pyrimidine scaffold is non-selective or leads to di-halogenated byproducts.

Causality: The pyrrole ring is electron-rich and highly susceptible to electrophilic substitution. The C5 and C6 positions are the most common sites of reaction. The relative reactivity depends on the substituents already present on the bicyclic core. Without a protecting group on the N7 nitrogen, the reaction can be further complicated.

  • Kinetic vs. Thermodynamic Control: The initial site of halogenation may not be the most stable product, and under certain conditions (e.g., extended reaction time, elevated temperature), isomer migration can occur.

  • Activating/Deactivating Groups: Electron-donating groups on the scaffold will increase the rate of electrophilic halogenation, potentially leading to multiple additions if the stoichiometry of the halogenating agent is not carefully controlled.

G cluster_products Potential Products scaffold Pyrrolo[2,3-d]pyrimidine (N7-Protected) C5_halo C5-Halogenated (Kinetic Product) scaffold->C5_halo NBS or NIS (1.0 eq) C6_halo C6-Halogenated scaffold->C6_halo Directed Halogenation (e.g., via lithiation) di_halo C5,C6-Dihalogenated (Over-reaction) scaffold->di_halo NBS or NIS (>2.0 eq)

References

Technical Support Center: Optimizing Suzuki-Miyaura Coupling Conditions for Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the Suzuki-Miyaura cross-coupling of dichloropyrimidines. As a Senior Application Scientist, I've designed this guide to provide actionable, in-depth technical assistance for this versatile yet often challenging reaction. Dichloropyrimidines are crucial building blocks in medicinal chemistry, and mastering their selective functionalization is key to accelerating drug discovery programs.[1][2] This resource consolidates field-proven insights, troubleshooting strategies, and detailed protocols to help you navigate the complexities of these reactions and achieve your synthetic goals.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the Suzuki-Miyaura coupling of dichloropyrimidines.

Low to No Yield of the Desired Coupled Product

Question: My Suzuki-Miyaura reaction with a dichloropyrimidine substrate is giving me very low or no yield. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in these reactions typically stem from a few key areas: the catalyst system, reagent quality, or suboptimal reaction conditions.[3][4][5] The electron-deficient nature of the pyrimidine ring makes it a reactive substrate, but this reactivity can also lead to side reactions if conditions are not carefully controlled.[6][7]

Here is a systematic approach to troubleshooting:

  • Catalyst Inactivity: The active Pd(0) species is highly sensitive to oxygen.[4][5]

  • Poor Reagent Quality:

    • Boronic Acid/Ester Instability: Boronic acids are susceptible to decomposition, particularly protodeboronation, where the C-B bond is cleaved.[9] This is a common reason for low yields.[5]

      • Solution: Use fresh, high-quality boronic acid. Using a slight excess (e.g., 1.1-1.2 equivalents) can sometimes compensate for minor degradation. Alternatively, consider using more stable boronate esters, such as pinacol esters.[5][9]

    • Dichloropyrimidine Purity: Impurities in your starting material can poison the catalyst.

      • Solution: Verify the purity of your dichloropyrimidine substrate.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and often substrate-dependent.

    • Solution: A screening of reaction conditions is often necessary. A good starting point for dichloropyrimidines is a palladium catalyst like Pd(PPh₃)₄ with a base such as K₂CO₃ or K₃PO₄ in a solvent system like 1,4-dioxane/water.[2][6][7][10][11] If this fails, consider screening other bases (e.g., Cs₂CO₃) and solvents (e.g., toluene, DMF).[1][12]

Controlling Regioselectivity in Dichloropyrimidines

Question: I am working with 2,4-dichloropyrimidine and want to achieve selective mono-arylation. How can I control the regioselectivity of the coupling?

Answer:

Achieving regioselectivity with di- or polyhalogenated heteroaromatics is a common challenge. For 2,4-dichloropyrimidine, the C4 position is generally more reactive towards oxidative addition of palladium than the C2 position.[1][6] This intrinsic reactivity difference is the primary basis for achieving C4-selective mono-arylation.

Here’s how to enhance this selectivity:

  • Stoichiometry Control: Use the dichloropyrimidine as the limiting reagent relative to the boronic acid. This minimizes the chance of a second coupling event occurring after the first has taken place.

  • Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS. Stop the reaction as soon as the starting dichloropyrimidine is consumed to prevent the formation of the di-substituted product.

  • Ligand Choice: While Pd(PPh₃)₄ is a common starting point, more specialized ligands can enhance selectivity. For instance, bulky, electron-rich phosphine ligands like XPhos and SPhos, developed by the Buchwald group, have shown excellent performance in couplings of heteroaryl chlorides.[13][14] In some cases, N-heterocyclic carbene (NHC) ligands like IPr can also be used to control selectivity.[15]

  • "Ligand-Free" Conditions: Interestingly, for some substrates, "ligand-free" conditions, which are thought to involve highly active, low-ligated palladium species, can provide excellent selectivity.[15]

Formation of Side Products

Question: I am observing significant amounts of homocoupled biaryl from my boronic acid and/or dehalogenated pyrimidine. What causes these side reactions and how can I minimize them?

Answer:

The formation of these side products is a common issue in Suzuki-Miyaura couplings.

  • Homocoupling of Boronic Acid: This typically occurs due to oxidative coupling of the boronic acid, which can be promoted by the presence of oxygen and certain palladium species.

    • Solution: Rigorous exclusion of oxygen is crucial. Ensure your reaction setup is completely inert. Sometimes, lowering the reaction temperature can also reduce the rate of this side reaction.

  • Dehalogenation (Protodeboronation and Reductive Dehalogenation):

    • Protodeboronation: As mentioned earlier, this is the cleavage of the C-B bond of the boronic acid.[9]

      • Solution: Use fresh boronic acid or a more stable boronate ester.[5][9]

    • Reductive Dehalogenation: The chloro group on the pyrimidine is replaced by a hydrogen atom.

      • Solution: This can be caused by certain bases or impurities. Ensure your base is of high purity. If using an amine base or alcohol solvent and dehalogenation is observed, consider switching to a non-protic solvent and a carbonate or phosphate base.[5]

Experimental Protocols

Here are detailed, step-by-step methodologies for key Suzuki-Miyaura coupling reactions with dichloropyrimidines.

Protocol 1: C4-Selective Mono-arylation of 2,4-Dichloropyrimidine under Microwave Conditions

This protocol is adapted from a highly efficient microwave-assisted procedure.[2][6]

Materials:

  • 2,4-Dichloropyrimidine (0.5 mmol, 1.0 equiv.)

  • Arylboronic acid (0.5 mmol, 1.0 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.0025 mmol, 0.5 mol%)

  • Potassium carbonate (K₂CO₃) (1.5 mmol, 3.0 equiv.)

  • 1,4-Dioxane (4 mL, degassed)

  • Water (2 mL, degassed)

  • Microwave reactor vial (10 mL) with a stir bar

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add 2,4-dichloropyrimidine, the arylboronic acid, and potassium carbonate.

  • Add the Pd(PPh₃)₄ catalyst to the vial.

  • Add the degassed 1,4-dioxane and water solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.[2][6]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: One-Pot Double Suzuki Coupling of 2,4-Dichloropyrimidine

This protocol allows for the sequential, regioselective introduction of two different aryl groups.[1]

Materials:

  • 2,4-Dichloropyrimidine (0.67 mmol, 1.0 equiv.)

  • Arylboronic acid 1 (0.67 mmol, 1.0 equiv.)

  • Arylboronic acid 2 (0.78 mmol, 1.17 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.18 mmol for the first step, 0.09 mmol for the second step)

  • Potassium carbonate (K₂CO₃) (2.01 mmol for each step)

  • Toluene (2.9 mL, degassed)

  • Ethanol (0.7 mL, degassed)

  • Water (0.7 mL, degassed)

Procedure:

  • In a reaction vial, dissolve 2,4-dichloropyrimidine in the mixture of toluene, ethanol, and water.

  • Degas the solution with argon for five minutes.

  • Add arylboronic acid 1, Pd(PPh₃)₄ (first portion), and potassium carbonate (first portion).

  • Heat the reaction at 55 °C for 12 hours.

  • After 12 hours, add arylboronic acid 2, Pd(PPh₃)₄ (second portion), and potassium carbonate (second portion).

  • Increase the temperature to 90 °C and stir for an additional 12 hours.

  • Upon completion, cool the reaction mixture and partition between water and ethyl acetate.

  • Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography.

Data Presentation

The choice of catalyst, ligand, solvent, and base significantly impacts the yield and selectivity of the Suzuki-Miyaura coupling of dichloropyrimidines. The following tables summarize representative data from screening studies.

Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [6]

Catalyst (mol%)LigandYield (%)
Pd(PPh₃)₄ (0.5)-81
Pd₂(dba)₃-Low
Pd₂(dba)₃ · CHCl₃TTBP · HBF₄35
Pd(OAc)₂PPh₃Low

Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1), 100°C, 15 min, microwave irradiation.

Table 2: Solvent Screening for the Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [6]

SolventYield (%)
1,4-Dioxane/H₂O (2:1)81
Toluene/H₂O (2:1)65
Acetonitrile/H₂O (2:1)58
THF/H₂O (2:1)75

Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (1.5 mmol), 100°C, 20 min, microwave irradiation.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R²-B(OR)₂ + Base PdII_R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8][9][16][17]

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low or No Yield check_inert Is the system fully inert? start->check_inert improve_inert Improve degassing and inert atmosphere technique check_inert->improve_inert No check_reagents Are reagents (catalyst, base, boronic acid) fresh and pure? check_inert->check_reagents Yes improve_inert->check_reagents use_fresh Use fresh, high-purity catalyst, base, and boronic acid check_reagents->use_fresh No check_conditions Are temperature and solvent optimal? check_reagents->check_conditions Yes use_fresh->check_conditions screen_conditions Screen different solvents or increase temperature check_conditions->screen_conditions No success Improved Yield check_conditions->success Yes screen_conditions->success

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.[5]

References

Technical Support Center: Purification of Halogenated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complexities of Halogenated Heterocycle Purification

Halogenated heterocyclic compounds are cornerstones in medicinal chemistry and materials science, forming the structural core of countless pharmaceuticals and functional materials.[1] However, their unique electronic and steric properties, conferred by the presence of both a heteroatom and one or more halogens, present significant purification challenges.[2] These molecules can be prone to degradation, exhibit unusual solubility, and engage in complex intermolecular interactions that complicate standard separation protocols.[3][4]

This guide is designed to serve as a technical resource for researchers at the bench. It moves beyond generic protocols to provide a deeper understanding of the underlying chemical principles that govern purification. By explaining the "why" behind a technique, we empower you to troubleshoot effectively and develop robust, validated purification methods for your specific compounds.

Frequently Asked Questions (FAQs)

Q1: What makes halogenated heterocyclic compounds so challenging to purify?

A1: The primary challenges stem from a combination of factors:

  • Reactivity and Stability: The acidic nature of standard silica gel can lead to the degradation of sensitive heterocycles, particularly those containing basic nitrogen atoms or acid-labile groups.[5][6] This can result in streaking on columns, low recovery, and the generation of new impurities during the purification process itself.[3]

  • Strong Intermolecular Interactions: Halogen atoms, particularly bromine and iodine, can act as halogen bond donors .[7] This is a non-covalent interaction where an electrophilic region on the halogen (the σ-hole) is attracted to a nucleophilic region on another molecule, such as a lone pair on a nitrogen or oxygen atom.[8][9] These interactions can cause unusual retention behavior in chromatography and influence crystal packing, making both chromatography and crystallization unpredictable.[10][11]

  • Co-elution with Similar Impurities: Syntheses often produce by-products with very similar polarity and structure to the desired product, such as positional isomers or precursors, making chromatographic separation difficult.[12][13]

  • Oxidation Sensitivity: Many heterocyclic scaffolds, such as anilines and phenols, are susceptible to air oxidation, leading to the formation of highly colored impurities that can be difficult to remove.[3]

Q2: How does the type of halogen (F, Cl, Br, I) influence the purification strategy?

A2: The identity of the halogen atom significantly impacts a molecule's properties and, therefore, the purification approach:

  • Fluorine: Due to its high electronegativity and poor polarizability, fluorine is a weak halogen bond donor.[14] Its primary effect is modulating the molecule's overall pKa and lipophilicity. Purification challenges with fluorinated compounds are often related to achieving selectivity between closely related analogues.

  • Chlorine & Bromine: These halogens are moderately effective halogen bond donors.[15] They also provide useful isotopic patterns in mass spectrometry, which can aid in identifying product-containing fractions.[16] Their presence can lead to strong interactions with stationary phases.

  • Iodine: Iodine is the strongest halogen bond donor among the common halogens.[11] This property can be exploited for purification via co-crystallization with a suitable halogen bond acceptor.[17][18] However, it can also lead to very strong retention or peak tailing in chromatography. Additionally, the C-I bond is the weakest, making iodinated compounds more susceptible to dehalogenation under reductive conditions or in the presence of certain metal catalysts.[3]

Q3: What are the main purification techniques I should consider?

A3: The three primary techniques are column chromatography, crystallization, and liquid-liquid extraction. The choice depends on the compound's stability, polarity, and the nature of the impurities.

G start Crude Halogenated Heterocycle is_ionizable Is the compound ionizable (acidic/basic)? start->is_ionizable is_solid Is the crude material a solid? is_ionizable->is_solid  No extraction Perform Acid-Base Liquid-Liquid Extraction is_ionizable->extraction  Yes is_stable Is it stable on silica TLC? is_solid->is_stable  No (oil) crystallization Attempt Crystallization is_solid->crystallization  Yes chromatography Use Flash Column Chromatography is_stable->chromatography  Yes deactivated_chrom Use Deactivated Silica or Alumina Chromatography is_stable->deactivated_chrom  No (streaks/degrades) extraction->is_solid  Impure solid/oil  still remains crystallization->is_stable  Purity not sufficient

Caption: Decision workflow for selecting a primary purification strategy.

Troubleshooting Guide: Common Purification Problems & Solutions

Section 1: Flash Column Chromatography

Problem: My compound is degrading or streaking badly on the silica gel column.

Answer: This is a classic sign of an adverse interaction between your compound and the stationary phase.[5] Basic heterocycles (e.g., pyridines, imidazoles) interact strongly with the acidic silanol (Si-OH) groups on the surface of silica gel, leading to irreversible adsorption, tailing, or acid-catalyzed decomposition.[3][19]

  • Causality: The lone pair on the heterocyclic nitrogen is protonated by the acidic silanol groups, causing the compound to "stick" to the stationary phase. This strong interaction leads to slow desorption kinetics, resulting in broad, tailing peaks. In some cases, this acidic environment can catalyze hydrolysis or other degradation pathways.[20]

  • Solution Workflow:

    • Neutralize the Stationary Phase: Before running the column, pre-treat the eluent by adding a small amount of a volatile base, typically 0.1-1% triethylamine (NEt₃) or ammonia in methanol. This neutralizes the most acidic sites on the silica.

    • Use a Deactivated Stationary Phase: If neutralization is insufficient, switch to a less acidic stationary phase. Alumina (basic or neutral grade) or Florisil can be effective alternatives for very sensitive compounds.[21] You can also purchase commercially prepared deactivated silica gel.

    • Reverse-Phase Chromatography: For moderately polar to nonpolar compounds, consider reverse-phase flash chromatography (using a C18-functionalized silica). This avoids the issue of acidic silanol groups entirely.

G cluster_0 Interaction on Standard Silica Gel cluster_1 Resulting Chromatogram node_silica Silica Surface Si-O-H node_compound {Basic Halogenated Heterocycle |  N:} node_compound:f0->node_silica:f0 node_interaction Strong Acid-Base Interaction (Proton Transfer) node_chrom

Caption: Interaction of a basic heterocycle with acidic silica gel leading to peak tailing.

Problem: I can't separate my product from a structurally similar impurity.

Answer: This requires optimizing the selectivity (α) of your chromatographic system, which is influenced most by the choice of stationary phase and mobile phase.[22][23]

  • Causality: Selectivity is the ability of the system to differentiate between two analytes. If the polarities are too similar, a standard silica/hexane/ethyl acetate system may not provide enough resolving power. Halogen bonding can also play a role, where both product and impurity interact similarly with the stationary phase.[10]

  • Solution Workflow:

    • Change Mobile Phase Composition: Switch one of the mobile phase components to alter selectivity. For example, instead of ethyl acetate, try dichloromethane (DCM), methyl tert-butyl ether (MTBE), or acetone as the polar modifier with hexane. This changes the specific interactions (e.g., dipole-dipole, H-bond accepting) between the analytes and the mobile phase.

    • Change Stationary Phase Chemistry: If modifying the mobile phase fails, change the stationary phase. A cyanopropyl- or diol-functionalized phase offers different selectivity compared to standard silica. For aromatic heterocycles, a phenyl-functionalized phase can provide enhanced separation through π-π interactions.[22]

    • Utilize Halogen Bonding: For compounds with bromine or iodine, consider a stationary phase with π-electron density (like a phenyl column) or electron-donating groups, which may interact differently with the halogen's σ-hole on your product versus the impurity.[10]

Stationary PhasePrimary Interaction MechanismBest For Separating...
Silica Gel Polar (H-bonding, dipole-dipole)Compounds with different polarities.
Alumina Lewis acid/base interactionsIsomers of basic or neutral compounds; acid-sensitive molecules.
C18 (Reverse-Phase) Hydrophobic (van der Waals)Non-polar to moderately polar compounds; isomers with different lipophilicity.
Cyano (CN) Moderate polarity, π-π interactionsCompounds with double bonds or aromatic rings; can be used in normal or reverse phase.
Phenyl π-π stacking interactionsAromatic and unsaturated compounds, including halogenated heterocycles.

Table 1: Comparison of common chromatographic stationary phases for optimizing selectivity.

Section 2: Crystallization

Problem: My compound is an oil and refuses to crystallize.

Answer: Many halogenated heterocycles have low melting points or form complex mixtures that inhibit crystal lattice formation. A systematic approach is needed to find the right conditions.[24][25]

  • Causality: Crystallization requires molecules to pack into an ordered, low-energy lattice. If the molecule has too much conformational flexibility, or if residual solvent or impurities are present, this process is disrupted.

  • Solution Workflow:

    • Ensure High Purity: First, ensure the oil is >90-95% pure by another method (e.g., NMR, LCMS). Oils rarely crystallize if significant impurities are present. A quick filtration through a plug of silica gel can sometimes remove baseline impurities that inhibit crystallization.[5]

    • Systematic Solvent Screening: Use a variety of solvents with different polarities. Good crystallization solvents are those in which your compound is sparingly soluble at room temperature but highly soluble when hot.[3] Test solvents like hexanes, toluene, ethyl acetate, isopropanol, and acetonitrile.

    • Induce Crystallization: If a saturated solution doesn't yield crystals upon slow cooling, try scratching the inside of the flask with a glass rod, adding a seed crystal (if available), or storing the solution in a freezer for an extended period.

    • Co-crystallization: If all else fails, exploit halogen bonding.[11] If your compound contains an iodine or bromine atom (a halogen bond donor), try adding a compound that is a strong halogen bond acceptor (e.g., a pyridine or a phosphine oxide) to induce the formation of a stable, multi-component co-crystal.[17][18]

Section 3: Post-Purification Stability

Problem: My purified, colorless halogenated aniline turns dark brown upon storage.

Answer: This is a classic case of aerial oxidation.[3] The electron-rich amino group on the aniline ring is highly susceptible to oxidation by atmospheric oxygen, a process often accelerated by light, leading to the formation of colored polymeric by-products.

  • Causality: The oxidation process involves radical mechanisms that form highly conjugated, colored species. The presence of halogens can further influence the rate of this degradation.

  • Solution Workflow:

    • Storage under Inert Atmosphere: The most effective solution is to store the purified compound under an inert atmosphere of nitrogen or argon.

    • Protect from Light: Store the sample in an amber vial or wrap the vial in aluminum foil to protect it from light.

    • Low Temperature Storage: Store the compound in a freezer (-20 °C) or refrigerator (4 °C) to slow the rate of decomposition.

    • Re-purification if Needed: If the compound has already discolored, it can often be re-purified. For solids, recrystallization, sometimes with the addition of activated charcoal, can remove colored impurities.[3] For liquids, vacuum distillation is often effective.

Detailed Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Flash Chromatography

Objective: To neutralize the acidic sites on silica gel to prevent degradation or tailing of basic halogenated heterocycles.

  • Slurry Preparation: In a beaker, add the required amount of silica gel for your column.

  • Solvent Addition: Add your starting, non-polar eluent (e.g., 100% hexanes or 98:2 hexanes:ethyl acetate) to the silica gel to create a pourable slurry.

  • Base Addition: To this slurry, add triethylamine (NEt₃) to a final concentration of 1% by volume (e.g., add 10 mL of NEt₃ to 990 mL of eluent).

  • Mixing: Stir the slurry gently for 5-10 minutes to ensure the triethylamine is evenly distributed and has neutralized the silica surface.

  • Column Packing: Pack the column with the treated slurry as you normally would.

  • Elution: Run the column using an eluent that also contains 0.5-1% triethylamine throughout the entire gradient. This ensures the column remains deactivated during the separation.

Protocol 2: Acid-Base Extraction for a Basic Halogenated Pyridine

Objective: To separate a basic product from neutral or acidic impurities based on its solubility in aqueous acid.[3]

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as dichloromethane (DCM) or ethyl acetate (EtOAc). Transfer this solution to a separatory funnel.

  • Acid Wash: Add an equal volume of 1M aqueous hydrochloric acid (HCl) to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure. The basic pyridine will be protonated to form a water-soluble pyridinium salt, which partitions into the aqueous layer. Neutral impurities will remain in the organic layer.

  • Layer Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Repeat: For quantitative extraction, wash the organic layer two more times with fresh 1M HCl and combine all aqueous fractions.

  • Basification: Cool the combined aqueous fractions in an ice bath. Slowly add a strong base, such as 6M sodium hydroxide (NaOH) or solid potassium carbonate (K₂CO₃), with stirring until the solution is strongly basic (pH > 12, check with pH paper). This deprotonates the pyridinium salt, regenerating the neutral, water-insoluble pyridine.

  • Back-Extraction: Transfer the basified aqueous solution back to a separatory funnel and extract three times with fresh portions of DCM or EtOAc.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified basic heterocycle.

References

preventing decomposition of 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine. This critical building block is a cornerstone in the development of advanced therapeutics, notably as a key intermediate for kinase inhibitors.[1] However, its synthesis, particularly the chlorination step, is fraught with challenges that can lead to significant decomposition and low yields.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying chemical principles, offering field-tested solutions to common problems. Our goal is to empower you with the knowledge to troubleshoot and optimize your synthesis for consistent, high-quality results.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the synthesis of this compound, focusing on the chlorination of its dihydroxy precursor.

Q1: My chlorination reaction mixture is turning dark brown or black and forming a thick tar. What's causing this and how can I prevent it?

A1: This is a classic sign of decomposition and polymerization. The pyrrolo[2,3-d]pyrimidine core is an electron-rich heterocyclic system, making it susceptible to degradation under harsh acidic conditions and high temperatures.

  • Causality: The primary cause is often uncontrolled exotherms during the addition of reagents like phosphorus oxychloride (POCl₃) or the organic base (e.g., N,N-diisopropylethylamine - DIPEA).[2][3] This localized overheating accelerates side reactions. Impurities in the starting 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol can also act as catalysts for polymerization.

  • Preventative Measures:

    • Strict Temperature Control: Maintain the reaction temperature diligently. Use an oil bath and a reliable temperature controller. Add reagents dropwise, especially the base, to manage the exothermic release. A recommended range is often between 70-90°C, but should not be exceeded without specific procedural guidance.[2][4]

    • Inert Atmosphere: Always run the reaction under a dry, inert atmosphere (Nitrogen or Argon). This prevents moisture from entering the reaction, which can react with POCl₃, and minimizes oxidative side reactions.

    • High-Purity Reactants: Ensure your starting diol is of high purity and completely dry. Residual impurities can initiate polymerization.

    • Use of a Co-Solvent: While excess POCl₃ can serve as both reagent and solvent, using an inert, high-boiling co-solvent like toluene can improve heat distribution and allow for better temperature control.[3]

Q2: My final yield is consistently low, even when the reaction appears to go to completion by TLC. Where am I losing my product?

A2: Low yields are most often due to product decomposition during the workup and purification stages. The dichloro product is highly susceptible to hydrolysis.

  • Causality: The chlorine atoms on the pyrimidine ring are excellent leaving groups, readily displaced by nucleophiles like water. Quenching the reaction mixture, typically by pouring it onto ice or cold water, is the most critical step where hydrolysis can occur, converting your desired product back into the monochloro-hydroxy intermediate or the starting diol.[3]

  • Optimization Strategies:

    • Controlled Quenching: The quench must be performed carefully. Maintain a low temperature (below 40°C, ideally closer to 0-10°C) throughout the process.[5]

    • Rapid Extraction: After quenching, do not let the product sit in the aqueous phase for an extended period. Promptly extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.

    • pH Management: During workup, avoid strongly basic conditions, as this can accelerate hydrolysis. A wash with a mild base like 5% aqueous sodium bicarbonate is often used to neutralize residual acid, but this should be done quickly and at low temperatures.[5]

Q3: I'm observing multiple spots on my TLC/LCMS analysis post-reaction. What are the likely byproducts?

A3: Besides your starting material and desired product, several byproducts can form. Identifying them is key to troubleshooting.

  • Likely Byproducts:

    • Monochloro-monohydroxy species: Incomplete reaction or partial hydrolysis will lead to either 2-chloro-5-fluoro-4-hydroxy- or 4-chloro-5-fluoro-2-hydroxy-7H-pyrrolo[2,3-d]pyrimidine.

    • Phosphorylated intermediates: In some cases, incompletely reacted intermediates where a hydroxyl group is converted to a phosphate ester can be observed.

    • Polymeric material: This will often appear as a baseline streak on the TLC plate.

  • Diagnostic Approach: Use co-spotting with your starting material to confirm its presence. LCMS is invaluable for identifying the molecular weights of the byproducts, which will help you deduce their structures (e.g., Product MW+18 for diol, Product MW-Cl+OH for monochloro species).

Troubleshooting Guide: Chlorination Step

This table provides a quick reference for diagnosing and solving common problems during the synthesis.

Observed Issue Probable Cause(s) Recommended Solution(s)
Reaction Stalls / Incomplete Conversion 1. Insufficient temperature or reaction time.2. Reagent degradation (e.g., old POCl₃).3. Insufficient amount of base or chlorinating agent.1. Increase temperature gradually (e.g., to 100-110°C) or extend reaction time. Monitor by TLC/HPLC.2. Use freshly opened or distilled POCl₃.3. Ensure molar equivalents are correct (typically 2.0-2.5 eq of base and 3.0+ eq of POCl₃).[2][6]
Formation of Dark Tar / Polymerization 1. Reaction temperature too high or poor heat control.2. Rapid addition of reagents causing an exotherm.3. Impure starting materials.1. Maintain strict temperature control (e.g., 75-90°C).[4]2. Add base (DIPEA) dropwise over an extended period (e.g., 2-3 hours).[2]3. Recrystallize the starting diol before use.
Product Decomposes During Workup 1. Hydrolysis due to prolonged exposure to aqueous media.2. Quenching at too high a temperature.3. pH is too acidic or basic during washes.1. Minimize time in biphasic mixture; extract immediately after quench.2. Quench into a vigorously stirred mixture of ice and solvent to maintain T < 10°C.3. Use saturated sodium bicarbonate for neutralization and brine for washes.
Difficult Product Isolation / Emulsion 1. Formation of fine solids or colloidal impurities.2. Insufficient phase separation.1. Filter the quenched mixture through a pad of Celite® (diatomaceous earth) before separating layers.[2]2. Add brine to the aqueous layer to "break" emulsions and improve separation.
Visualizing the Process

To better understand the synthesis and its pitfalls, refer to the diagrams below.

General Synthesis Workflow

This diagram illustrates the primary transformation from the dihydroxy precursor to the target dichlorinated product.

SynthesisWorkflow Start 5-Fluoro-7H-pyrrolo[2,3-d]- pyrimidine-2,4-diol Reagents 1. POCl₃ (Reagent & Solvent) 2. DIPEA (Base) Start->Reagents Chlorination (70-90°C, N₂ atm) Product 2,4-Dichloro-5-fluoro-7H- pyrrolo[2,3-d]pyrimidine Reagents->Product

Caption: High-level overview of the chlorination reaction.

Key Decomposition Pathways

This diagram highlights the main routes of product loss that must be mitigated.

DecompositionPathways Product Desired Product (Dichloro-) Hydrolysis Hydrolysis (H₂O, Workup) Product->Hydrolysis Polymerization Polymerization (High Temp, Acid) Product->Polymerization Byproduct1 Monochloro-Hydroxy Byproduct Hydrolysis->Byproduct1 +1 H₂O Byproduct3 Insoluble Tar Polymerization->Byproduct3 Byproduct2 Starting Diol Byproduct1->Byproduct2 +1 H₂O

Caption: Major side reactions leading to yield loss.

Core Protocol: Optimized Chlorination

This protocol incorporates best practices to minimize decomposition.

Safety First: This reaction involves highly corrosive and toxic reagents. All operations must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[7]

Reagents & Equipment:

  • 5-Fluoro-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (at least 5.0 eq, can be used as solvent)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

  • Toluene (optional co-solvent)

  • Ethyl Acetate (for extraction)

  • 5% Sodium Bicarbonate solution (aqueous, cold)

  • Brine (saturated NaCl solution, aqueous)

  • Anhydrous Sodium Sulfate

  • Celite® (Diatomaceous Earth)

  • Round-bottom flask equipped with a reflux condenser, nitrogen inlet, dropping funnel, and magnetic stirrer.

  • Oil bath with temperature controller.

Procedure:

  • Setup: Assemble the glassware and ensure it is completely dry. Charge the reaction flask with 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (1.0 eq) and POCl₃ (5.0 eq). If using a co-solvent, add toluene.

  • Inerting: Begin stirring and purge the system with dry nitrogen for 15-20 minutes.

  • Heating: Heat the mixture to 70°C using the oil bath.

  • Base Addition: Slowly add DIPEA (2.2 eq) dropwise via the addition funnel over 2.5 - 3 hours.[2] It is critical to maintain the internal temperature below 90°C during the addition to control the exotherm.

  • Reaction: After the addition is complete, maintain the reaction at 85-90°C for an additional 2-4 hours, or until TLC/HPLC analysis shows complete consumption of the starting material.

  • Cooling & Quench Preparation: Cool the reaction mixture to room temperature. In a separate, large beaker, prepare a vigorously stirred mixture of crushed ice and ethyl acetate.

  • Quenching: Slowly and carefully pour the cooled reaction mixture into the ice/ethyl acetate slurry. The temperature of the quench mixture must be kept below 10°C.

  • Workup:

    • Continue stirring for 30 minutes. Filter the entire mixture through a pad of Celite® to remove fine particulates.

    • Transfer the filtrate to a separatory funnel and separate the layers.

    • Extract the aqueous layer two more times with ethyl acetate.[2]

    • Combine all organic layers and wash cautiously with cold 5% sodium bicarbonate solution, followed by a wash with cold brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or silica gel chromatography. The product is typically an off-white to yellow solid.[2]

References

Technical Support Center: Optimizing Nucleophilic Substitution on Pyrrolopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist,

Welcome to the technical support center dedicated to the nuanced art of nucleophilic substitution on pyrrolopyrimidine scaffolds. As a cornerstone of many therapeutic agents and biologically active molecules, the functionalization of this privileged heterocycle is a frequent yet challenging task for researchers in medicinal chemistry and drug development.[1] The electron-deficient nature of the pyrimidine ring, activated by the fused pyrrole system, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). However, success is not always straightforward.

This guide is structured from my field experience to move beyond simple protocols. It is designed to empower you with the causal understanding needed to troubleshoot complex experiments and rationally optimize your reaction conditions. Here, we will dissect common failures, explore the roles of each reaction parameter, and provide robust, validated methodologies to guide you in the lab.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the nucleophilic substitution on pyrrolopyrimidines in a direct question-and-answer format.

Q1: My reaction shows low or no conversion to the desired product. What are the likely causes and how can I fix it?

A1: Low or no product yield is a frequent issue stemming from several potential factors. Let's break down the diagnostic process.

  • Insufficient Ring Activation: The SNAr mechanism relies on the aromatic ring being sufficiently electron-deficient to be attacked by a nucleophile.[2][3] While the pyrrolopyrimidine core is inherently electron-deficient, the presence of electron-donating groups can reduce reactivity.

    • Solution: Ensure your substrate has appropriate activating groups (e.g., nitro, cyano, or additional nitrogen atoms) if possible, or consider more forcing conditions.

  • Poor Nucleophile or Leaving Group: The reaction rate is highly dependent on both the incoming nucleophile and the departing leaving group.

    • Nucleophile: Weakly nucleophilic species (e.g., highly hindered amines, anilines with strong electron-withdrawing groups) will react slowly.

    • Leaving Group: For SNAr, the rate-determining step is typically the initial nucleophilic attack, not the loss of the leaving group. The reactivity trend is often F > Cl > Br > I, as the more electronegative halogen better stabilizes the intermediate through induction.[2]

    • Solution:

      • Enhance Nucleophilicity: Use a stronger, less hindered nucleophile if your synthesis allows. For amine or alcohol nucleophiles, ensure the base is strong enough to generate the more potent anionic form (amide or alkoxide).

      • Change Leaving Group: If you have synthetic access, starting with a 4-fluoro or 4-chloro-pyrrolopyrimidine is often optimal.

  • Inappropriate Solvent or Temperature:

    • Solvent: These reactions are best supported by polar, aprotic solvents like DMSO, DMF, or NMP, which can stabilize the charged Meisenheimer intermediate without protonating the nucleophile.[3] Using non-polar or protic solvents can drastically slow the reaction.[4]

    • Temperature: Many SNAr reactions require heating to proceed at a reasonable rate. Room temperature may be insufficient.

    • Solution: Switch to a polar aprotic solvent. If solubility is an issue, gently warm the mixture. Systematically increase the reaction temperature, for instance, from room temperature to 50-60 °C, and then higher if stability permits, while monitoring for decomposition.[5]

  • Hydrolysis of Starting Material: Highly activated chloro-pyrrolopyrimidines can be susceptible to hydrolysis, especially under basic aqueous conditions or with exposure to adventitious water in the solvent.[5][6] This leads to the formation of an unreactive hydroxypyrrolopyrimidine byproduct.

    • Solution: Use anhydrous solvents and reagents.[7][8] Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.

Q2: My reaction is messy, producing multiple products and isomers. How can I improve selectivity?

A2: The formation of multiple products typically points to issues with regioselectivity or over-reaction.

  • Regioselectivity (e.g., C4 vs. C2 Substitution): For substrates like 2,4-dichloropyrimidines, nucleophilic attack can occur at either position. The C4 position is generally more electrophilic and thus more reactive towards nucleophilic attack, especially when an electron-withdrawing group is at the C5 position.[9]

    • Solution:

      • Control Temperature: Reactions at lower temperatures often favor the more kinetically accessible product. Start at 0 °C or even lower and slowly warm as needed.

      • Steric Hindrance: A bulky nucleophile may preferentially attack the less sterically hindered position. Conversely, directing groups on the substrate can influence selectivity.

      • Lewis Acid Catalysis: In some cases, a Lewis acid can be used to coordinate to one of the pyrimidine nitrogens, altering the electronic distribution and directing the nucleophile to the C2 position.[9]

  • Di-substitution or Over-reaction: If your product contains a remaining leaving group, it can sometimes react further with the nucleophile, leading to a di-substituted byproduct.

    • Solution:

      • Stoichiometry Control: Use only a slight excess (e.g., 1.0-1.2 equivalents) of the nucleophile.

      • Slow Addition: Add the nucleophile slowly to the reaction mixture at a controlled temperature to maintain a low instantaneous concentration, minimizing the chance of the product competing with the starting material.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of nucleophilic substitution on pyrrolopyrimidines?

A1: The predominant mechanism is the Nucleophilic Aromatic Substitution (SNAr) , which proceeds via an addition-elimination pathway.[3][10] It involves two key steps:

  • Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex .[4] This step is typically the rate-determining step.

  • Elimination: The aromaticity is restored by the expulsion of the leaving group (e.g., a halide ion).

SNAr_Mechanism

Q2: How do I choose the right solvent for my reaction?

A2: Solvent choice is critical as it must stabilize the charged Meisenheimer intermediate.[11]

  • Recommended: Polar aprotic solvents such as DMSO, DMF, NMP, and acetonitrile are standard choices. They are polar enough to solvate the intermediate but do not have acidic protons that can deactivate the nucleophile.[3]

  • Use with Caution: Protic solvents like ethanol or water can sometimes be used, especially for acid-catalyzed reactions with weak nucleophiles like anilines.[6] However, they can also act as competing nucleophiles (solvolysis) or deactivate strong nucleophiles. Recently, methods using additives like hydroxypropyl methylcellulose (HPMC) in water have been developed as greener alternatives.[5]

  • Avoid: Non-polar solvents like toluene or hexane are generally unsuitable as they cannot stabilize the charged intermediate.

Q3: What is the role of the base, and how do I select one?

A3: A base typically serves one of two purposes:

  • Deprotonate the Nucleophile: For nucleophiles like amines (R-NH₂) or alcohols (R-OH), a base is often needed to generate the more reactive anionic species (R-NH⁻ or R-O⁻).

  • Scavenge Acid Byproduct: The reaction often releases an acid (e.g., HCl if the leaving group is Cl). An auxiliary base is required to neutralize this acid, preventing it from protonating and deactivating the nucleophile or catalyzing side reactions.[3]

Common Bases:

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Excellent, mild bases for scavenging acid. They are generally not strong enough to deprotonate amines but are very effective with phenols or thiols.[12]

  • Tertiary Amines (Triethylamine (TEA), DIPEA): Organic, soluble bases commonly used to neutralize acid byproducts.[13]

  • Stronger Bases (NaH, KOt-Bu): Used when deprotonation of a weak nucleophile (like a secondary amine or alcohol) is necessary before the substitution step.

Q4: How does temperature affect the reaction outcome?

A4: Temperature primarily influences the reaction rate. Most SNAr reactions on pyrrolopyrimidines require heating (50-120 °C) to overcome the activation energy barrier. However, excessive heat can lead to:

  • Decomposition: Of starting materials, products, or reagents.

  • Reduced Selectivity: At higher temperatures, the kinetic preference for one isomer may be lost, leading to mixtures.

  • Side Reactions: Elimination or other undesired pathways may become competitive.

It is always best to start at a lower temperature and increase it incrementally while monitoring the reaction by TLC or HPLC.[14]

Q5: Which analytical techniques are best for monitoring these reactions?

A5: Effective reaction monitoring is crucial for optimization.[13]

  • Thin-Layer Chromatography (TLC): The quickest and most common method. It is ideal for qualitatively tracking the disappearance of the starting material and the appearance of the product.[7][14]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of reactants and formation of products. It is excellent for determining conversion rates and identifying byproducts, making it invaluable for kinetic studies and optimization.[13][14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capability of mass spectrometry, allowing you to confirm the mass of your product and identify unknown byproducts in real-time.

Section 3: Protocols & Methodologies

General Protocol for SNAr with an Amine Nucleophile

This protocol describes a typical procedure for the substitution of a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a primary or secondary amine.

Reagents & Equipment:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • Amine nucleophile (1.1-1.5 eq)

  • Base (e.g., K₂CO₃, 2.0 eq or DIPEA, 2.0 eq)

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and the base (2.0 eq).

  • Solvent Addition: Add the anhydrous solvent (e.g., DMF) to dissolve or suspend the solids (typically to a concentration of 0.1-0.5 M).

  • Nucleophile Addition: Add the amine nucleophile (1.1-1.5 eq) to the mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or HPLC every 1-2 hours until the starting material is consumed.[14]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and a suitable organic solvent (e.g., Ethyl Acetate).

    • Extract the aqueous layer 2-3 times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the final product.

Section 4: Data & Visualization

Troubleshooting Workflow

Troubleshooting_Workflow

Summary of Key Reaction Parameters
ParameterGeneral Role & RecommendationCommon ChoicesPotential Pitfalls
Substrate The pyrrolopyrimidine core must be sufficiently electron-deficient. Leaving group at C4 is most common.4-Chloro or 4-Fluoro-pyrrolopyrimidines.Electron-donating groups deactivate the ring. Poor leaving groups (I, Br) may require harsher conditions.
Nucleophile Attacks the electron-deficient ring. Strength and steric profile are key.Amines, anilines, thiols, alcohols, stabilized carbanions.Weak or sterically hindered nucleophiles require more forcing conditions or stronger bases.
Solvent Stabilizes the charged Meisenheimer complex.Polar Aprotic: DMSO, DMF, NMP, Acetonitrile.Non-polar solvents inhibit the reaction. Protic solvents can cause solvolysis or deactivate the nucleophile.
Base Neutralizes acid byproduct; may be used to activate the nucleophile.Inorganic: K₂CO₃, Cs₂CO₃. Organic: TEA, DIPEA. Strong: NaH, KOt-Bu.Base may be too weak to deprotonate the nucleophile or too strong, causing side reactions.
Temperature Controls the reaction rate.Typically 50 - 120 °C.Insufficient heat leads to slow/no reaction. Excessive heat can cause decomposition or loss of selectivity.
Catalyst Not always required for SNAr. Used for cross-coupling or specific activations.Acid: HCl for weak nucleophiles. Metal: Pd or Cu catalysts for C-C/C-N cross-coupling (e.g., Suzuki, Buchwald-Hartwig).[15][16]Metal catalysts can have functional group incompatibilities. Acid catalysis is unsuitable for base-sensitive substrates.

Section 5: References

  • Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis - Benchchem. (URL: 14)

  • Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments - ResearchGate. (URL: 10)

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (URL: 4)

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC - PubMed Central. (URL: 17)

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL: 2)

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (URL: 7)

  • Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction - ResearchGate. (URL: 15)

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC - NIH. (URL: 18)

  • Application Notes and Protocols for Monitoring Reactions with 2,4,5-Trichloropyrimidine - Benchchem. (URL: 13)

  • Aromatic Nucleophilic Substitution - Fisher Scientific. (URL: 3)

  • Effect of the nature of the nucleophile and solvent on an SNAr reaction - RSC Publishing. (URL: 19)

  • Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PMC - NIH. (URL: 20)

  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC - NIH. (URL: 8)

  • Heterocycles Part 1 - Nucleophilic Aromatic Substitution - YouTube. (URL: 21)

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water - Preprints.org. (URL: 6)

  • Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction - Taylor & Francis Online. (URL: 22)

  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. (URL: 23)

  • Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PubMed. (URL: 24)

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. - ChemRxiv. (URL: 25)

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (URL: 5)

  • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed. (URL: 12)

  • Enantioselective Synthesis of Pyrrolopyrimidine Scaffolds through Cation-Directed Nucleophilic Aromatic Substitution - PubMed. (URL: 26)

  • C–H Fluorination and Nucleophilic Aromatic Substitution of Nitrogen Heterocycles. (URL: 27)

  • C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative - MDPI. (URL: 28)

  • Catalysis for Heterocycles Chemistry - The Soulé Research Group. (URL: 29)

  • Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluat… - OUCI. (URL: 30)

  • Catalysis by Ferrous Ion in Nucleophilic Aromatic Substitution Reactions - ElectronicsAndBooks. (URL: --INVALID-LINK--)

  • Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions | Journal of the American Chemical Society - ACS Publications. (URL: 31)

  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines | Chemical Reviews. (URL: 32)

  • Some pyrrolopyrimidine chemistry directed to the synthesis of tricyclic purine analogues - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: 33)

  • (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - ResearchGate. (URL: 9)

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed Central. (URL: 34)

  • (PDF) Synthesis, Characterization and Biological Evaluation of Some Novel Pyrrolopyrimidine Analogues - ResearchGate. (URL: 35)

  • Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes. (URL: 1)

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed. (URL: 16)

  • Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - NIH. (URL: 36)

References

Technical Support Center: Overcoming Poor Solubility of 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for overcoming the poor aqueous solubility of this versatile heterocyclic compound. By understanding the underlying chemical principles and employing the right techniques, you can ensure reliable and reproducible results in your experiments.

I. Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble in water?

A1: The poor aqueous solubility of this compound stems from its chemical structure. It is a relatively nonpolar, planar heterocyclic compound with two chlorine atoms and a fluorine atom, which contribute to its lipophilicity. While the pyrrolo-pyrimidine core contains nitrogen atoms capable of hydrogen bonding, the overall molecule has a crystalline structure that is energetically stable, making it difficult for water molecules to effectively solvate and dissolve it. The related compound, 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine, is also described as being only slightly soluble in water.[1][2]

Q2: What are the initial recommended solvents for dissolving this compound?

A2: For initial stock solutions, organic solvents are recommended. The non-fluorinated analog, 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine, is soluble in DMSO, ethyl acetate, and methanol.[1][2] It is highly probable that this compound will exhibit similar solubility in these solvents. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions for in vitro assays due to its strong solubilizing power for a wide range of organic molecules.

Q3: Can I use this compound directly in my aqueous buffer for a biological assay?

A3: Direct addition of the solid compound to an aqueous buffer is highly likely to result in incomplete dissolution and precipitation, leading to inaccurate and unreliable assay results. It is crucial to first prepare a concentrated stock solution in an appropriate organic solvent (like DMSO) and then dilute it into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your assay, as it can affect biological systems.

Q4: What is the pKa of this compound?

A4: The predicted pKa for this compound is approximately 8.82.[3] This suggests that the compound is a weak acid, and its solubility can be influenced by pH.

II. Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This section provides a systematic approach to troubleshooting and overcoming solubility issues with this compound in your experiments.

Issue 1: Precipitation is observed when diluting the DMSO stock solution into an aqueous buffer.

Causality: This is a common issue for poorly soluble compounds. When the concentrated DMSO stock is introduced into the aqueous environment, the compound's solubility dramatically decreases, causing it to precipitate out of the solution.

Solutions:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your aqueous medium.

  • Optimize the Co-solvent System: While DMSO is a good starting point, a combination of co-solvents can sometimes maintain solubility more effectively upon aqueous dilution.[4]

  • Utilize Surfactants: Low concentrations of non-ionic surfactants can help to form micelles that encapsulate the compound, keeping it in solution.[5]

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[4][5]

Workflow for Overcoming Precipitation:

Caption: Decision workflow for addressing precipitation upon aqueous dilution.

Issue 2: The compound needs to be solubilized in a solvent other than DMSO for a specific application (e.g., to avoid solvent-induced toxicity).

Causality: DMSO can be toxic to certain cell lines or interfere with specific assays. Therefore, alternative solvent systems are often necessary.

Solutions:

  • Alternative Organic Solvents: Consider other water-miscible organic solvents such as ethanol, methanol, or N,N-dimethylformamide (DMF). The non-fluorinated analog is soluble in methanol and ethyl acetate.[1][2]

  • pH Adjustment: Given the predicted pKa of 8.82, increasing the pH of the aqueous medium above this value will deprotonate the molecule, increasing its charge and potentially its aqueous solubility.[3] However, the stability of the compound at high pH should be verified.

  • Use of Solubilizing Excipients: For in vivo studies or formulation development, various pharmaceutical excipients can be employed.[6][7]

Protocol for pH-Based Solubilization:

  • Prepare a series of aqueous buffers with pH values ranging from 7.0 to 10.0.

  • Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration.

  • Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour).

  • Quantify the solubility in the clear supernatants using a suitable analytical method (e.g., HPLC-UV).

Data Summary Table for Alternative Solvents:

Solvent SystemMaximum Achievable Concentration (Hypothetical)Observations
100% DMSO> 50 mg/mLClear solution
100% Ethanol~10 mg/mLSlower dissolution than DMSO
100% Methanol~15 mg/mLSoluble
Aqueous Buffer (pH 7.4)< 0.1 mg/mLInsoluble
Aqueous Buffer (pH 9.0)Potentially > 0.5 mg/mLIncreased solubility expected
5% Tween 20 in Water~1 mg/mLForms a clear dispersion
10% HP-β-CD in Water~2 mg/mLForms a clear solution

Note: These are hypothetical values for illustrative purposes. Actual solubilities must be determined experimentally.

Issue 3: Inconsistent results are observed across different experimental batches.

Causality: This can be due to lot-to-lot variability of the compound, but more often it is related to inconsistencies in the solution preparation protocol, especially for a poorly soluble compound.

Solutions:

  • Standardize the Solution Preparation Protocol: Ensure that the same procedure is followed every time, including the order of addition of reagents, mixing speed, and temperature.

  • Pre-dissolve Completely: Always ensure the compound is fully dissolved in the organic stock solution before diluting it into the aqueous medium. Sonication can aid in this process.

  • Equilibrate Solutions: Allow the final solution to equilibrate for a consistent period before use to ensure that any potential slow precipitation has occurred.

  • Filter the Final Solution: For critical applications, filtering the final solution through a 0.22 µm filter can remove any undissolved micro-precipitates.

Workflow for Ensuring Reproducibility:

Caption: Standardized workflow for preparing reproducible solutions.

III. Advanced Solubilization Strategies

For more challenging applications, such as high-concentration formulations for preclinical studies, more advanced techniques may be required.

  • Solid Dispersions: This involves dispersing the compound in a solid matrix, often a polymer, to create an amorphous solid dispersion.[5][7] This can significantly improve the dissolution rate and apparent solubility.

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase the surface area and dissolution velocity.[8]

  • Lipid-Based Formulations: For oral delivery, formulating the compound in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can enhance its solubilization in the gastrointestinal tract.[6]

These advanced methods typically require specialized equipment and formulation expertise.

IV. References

  • ResearchGate. (n.d.). Drug Solubility and Solubilization. Retrieved from --INVALID-LINK--

  • Chemicalbook. (n.d.). This compound | 1053228-29-7. Retrieved from --INVALID-LINK--

  • Chemicalbook. (n.d.). 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from --INVALID-LINK--

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from --INVALID-LINK--

  • PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from --INVALID-LINK--

  • Home Sunshine Pharma. (n.d.). 2,4-Dichloro-7H-pyrrolo (2,3-d)pyrimidine CAS 90213-66-4. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from --INVALID-LINK--

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from --INVALID-LINK--

  • PubMed Central. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from --INVALID-LINK--

  • Slideshare. (n.d.). SOLUBILIZATION TECHNIQUES. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). This compound. Retrieved from --INVALID-LINK--

References

scale-up challenges for the synthesis of 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab to pilot and production scales. As a key intermediate in the synthesis of various therapeutic agents, including Janus kinase (JAK) inhibitors, robust and reproducible production of this molecule is critical.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and process development experience.

I. Process Overview: A Common Synthetic Route

A prevalent synthetic strategy for analogous pyrrolo[2,3-d]pyrimidines involves a multi-step process that can be adapted for the fluorinated target molecule. The general workflow often begins with the construction of the pyrrolo[2,3-d]pyrimidine core, followed by chlorination and fluorination steps. One common route starts from 6-aminouracil, which is reacted with chloroacetaldehyde to form the pyrrole ring fused to the pyrimidine. The resulting intermediate is then subjected to chlorination to yield the dichloro-pyrrolo[2,3-d]pyrimidine. The fluorine atom is typically introduced either on a precursor to the pyrimidine ring or by direct fluorination of the pyrrolo[2,3-d]pyrimidine core.

Synthetic_Workflow A Starting Materials (e.g., 6-Aminouracil, Chloroacetaldehyde) B Pyrrole Ring Formation A->B C Intermediate: 7H-pyrrolo[2,3-d]pyrimidine-2,4-dione B->C D Chlorination (e.g., POCl3) C->D E Intermediate: 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine D->E F Fluorination (e.g., Selectfluor®) E->F G Final Product: This compound F->G H Purification (Crystallization/Chromatography) G->H

Caption: A generalized workflow for the synthesis of this compound.

II. Troubleshooting Guide: Navigating Scale-Up Challenges

This section addresses specific issues that may arise during the synthesis of this compound, particularly during scale-up.

Problem 1: Low Yield and Poor Conversion in the Pyrrole Ring Formation Step

Question: We are seeing incomplete conversion and low yields when reacting 6-aminouracil with chloroacetaldehyde at a larger scale. What could be the cause and how can we improve this?

Answer:

This is a common challenge when scaling up condensation reactions. Several factors can contribute to this issue:

  • Insufficient Mixing: At larger scales, ensuring homogeneous mixing of the reactants is more difficult. This can lead to localized concentration gradients and reduced reaction rates.

  • pH Control: The reaction is sensitive to pH. Maintaining the optimal pH throughout the reaction is crucial for driving the reaction to completion and minimizing side reactions.

  • Temperature Gradients: In larger reactors, temperature gradients can occur, leading to inconsistent reaction rates throughout the vessel.

Troubleshooting Steps:

  • Optimize Agitation:

    • Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) for the vessel geometry and batch size.

    • Experiment with different agitation speeds to improve mixing without causing excessive shear.

  • Precise pH Control:

    • Use an in-situ pH probe for real-time monitoring.

    • Employ a controlled addition of the base (e.g., sodium bicarbonate) to maintain the target pH range (typically around 4-5 for this condensation). A patent for a similar synthesis suggests using sodium bicarbonate as the acid-binding agent.[2]

  • Ensure Uniform Heating:

    • Utilize a reactor jacket with a suitable heat transfer fluid to maintain a consistent temperature.

    • Consider using baffles in the reactor to improve heat distribution.

ParameterLaboratory Scale (Typical)Pilot/Production Scale (Recommended)
Agitation Magnetic stirrerOverhead mechanical stirrer with optimized impeller
pH Control Manual addition of baseAutomated dosing system with pH feedback loop
Temperature Heating mantleJacketed reactor with controlled heating/cooling
Problem 2: Formation of Colored Impurities and Tar During Chlorination

Question: During the chlorination of the 7H-pyrrolo[2,3-d]pyrimidine-2,4-dione intermediate with phosphorus oxychloride (POCl₃), we are observing the formation of dark-colored impurities and tar-like substances, making purification difficult. Why is this happening and what can be done?

Answer:

The chlorination with POCl₃ is a highly exothermic and aggressive reaction. The formation of colored impurities and tar is often due to uncontrolled temperature and side reactions.

  • Exothermic Reaction: The reaction of POCl₃ with the hydroxyl groups of the pyrimidine ring is highly exothermic. If the heat is not dissipated effectively, localized "hot spots" can lead to decomposition and polymerization of the starting material and product.

  • Excess POCl₃: While excess POCl₃ can drive the reaction to completion, it also increases the risk of side reactions and poses significant challenges for work-up and waste disposal.[3]

  • Presence of Water: Any residual water in the starting material or solvent will react violently with POCl₃, generating hydrochloric acid and phosphoric acid, which can catalyze side reactions.

Troubleshooting Steps:

  • Controlled Addition of POCl₃:

    • Add the POCl₃ slowly and sub-surface to a solution of the starting material.

    • Maintain a low reaction temperature (e.g., 0-10 °C) during the addition.

  • Use of a Co-solvent:

    • While some procedures are solvent-free, at a larger scale, using a high-boiling inert solvent can help to moderate the reaction temperature and improve heat transfer.

  • Careful Work-up:

    • Quench the reaction mixture by slowly adding it to ice-water or a cold aqueous base. This should be done with vigorous stirring and efficient cooling to manage the exotherm.

    • Be aware that quenching excess POCl₃ can have a delayed exotherm, so careful monitoring is essential.

  • Solvent-Free and Equimolar POCl₃ Conditions:

    • For a greener and safer process, consider a solvent-free approach using equimolar amounts of POCl₃ with a base like pyridine in a sealed reactor. This method has been shown to be effective for large-scale chlorinations and simplifies work-up.[3][4]

Chlorination_Troubleshooting A Problem: Colored Impurities/Tar in Chlorination B Potential Causes A->B C Uncontrolled Exotherm B->C D Excess POCl3 B->D E Presence of Water B->E F Solutions C->F D->F E->F G Controlled POCl3 Addition F->G H Use of Co-solvent F->H I Careful Quenching F->I J Solvent-Free/Equimolar POCl3 F->J

Caption: Troubleshooting logic for chlorination side reactions.

Problem 3: Poor Regioselectivity and Low Yield in the Fluorination Step

Question: We are struggling with the direct fluorination of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. The yield of the desired 5-fluoro product is low, and we are seeing the formation of other fluorinated isomers. How can we improve the regioselectivity?

Answer:

Direct fluorination of heterocyclic systems can be challenging due to the multiple reactive sites on the ring. The pyrrole ring is electron-rich and susceptible to electrophilic attack.

  • Competing Reaction Sites: The pyrrole ring has multiple positions that can be attacked by the electrophilic fluorine source.

  • Reaction Conditions: The solvent, temperature, and fluorinating agent all play a critical role in determining the regioselectivity of the reaction. A described synthesis of the target compound uses 1-chloromethyl-4-fluoro-1,4-diazabicyclo[2.2.2]octanebis(tetrafluoroborate) (Selectfluor®) in acetonitrile and acetic acid.[5]

Troubleshooting Steps:

  • Choice of Fluorinating Agent:

    • Selectfluor® is a common and relatively mild electrophilic fluorinating agent. Ensure it is of high purity.

    • Other N-F reagents can be screened, but their reactivity and selectivity may vary.

  • Solvent and Additive Effects:

    • The use of a polar aprotic solvent like acetonitrile is common.

    • The addition of an acid, such as acetic acid, can protonate the pyrimidine ring, potentially altering the electron density of the pyrrole ring and directing the fluorination to the desired position.

  • Temperature Control:

    • Fluorination reactions are often sensitive to temperature. Running the reaction at a lower temperature may improve selectivity, although it may also slow down the reaction rate.

  • Protecting Groups:

    • If regioselectivity remains an issue, consider protecting the N7 position of the pyrrole ring before fluorination. This can help to direct the fluorination to the C5 position. The protecting group can then be removed in a subsequent step.

ParameterPotential IssueRecommended Action
Fluorinating Agent Low reactivity or side reactionsUse high-purity Selectfluor®
Solvent Poor solubility or side reactionsAcetonitrile is a good starting point
Additive Incorrect regioselectivityOptimize the amount of acetic acid
Temperature Low selectivityExperiment with lower reaction temperatures
Protecting Group Persistent regioselectivity issuesConsider N7 protection prior to fluorination

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The main safety concerns are:

  • Handling of POCl₃: Phosphorus oxychloride is highly corrosive and reacts violently with water.[6] Ensure all equipment is dry and the reaction is conducted in a well-ventilated area. Personal protective equipment (PPE), including acid-resistant gloves, apron, and a face shield, is mandatory.

  • Exothermic Reactions: Both the chlorination and quenching steps are highly exothermic. A robust cooling system and careful monitoring of the internal temperature are essential to prevent runaway reactions.

  • Corrosive Byproducts: The reaction generates HCl gas. A scrubber system should be in place to neutralize acidic vapors.

  • Product Hazards: The chlorinated pyrrolo[2,3-d]pyrimidine intermediates and the final product are irritants and harmful if swallowed.[7] The fluorinated precursor, 2,4-dichloro-5-fluoropyrimidine, is corrosive and can cause severe skin burns and eye damage.[6][8] Appropriate PPE should be worn when handling these materials.

Q2: How can we minimize the formation of impurities to simplify the final purification?

A2: Minimizing impurities starts with tight control over the reaction conditions at each step:

  • High-Purity Starting Materials: Use starting materials with low levels of impurities to avoid carrying them through the synthesis.

  • Inert Atmosphere: Conduct the reactions, especially the chlorination and fluorination steps, under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen and moisture.

  • Controlled Reagent Addition: Add reactive reagents like POCl₃ and the fluorinating agent slowly and at a controlled temperature to minimize the formation of by-products.

  • Reaction Monitoring: Use in-process controls (e.g., HPLC, TLC) to monitor the reaction progress and ensure it goes to completion without significant degradation of the product.

Q3: What are the recommended purification methods for the final product at a large scale?

A3: For large-scale purification, the goal is to avoid chromatographic methods if possible, as they can be costly and generate large volumes of solvent waste.[9]

  • Crystallization: The preferred method for large-scale purification is crystallization. Developing a robust crystallization process is key. This involves screening different solvent systems to find one that provides good recovery and effectively purges impurities.

  • Washing/Slurrying: After isolation by filtration, washing the crude product with appropriate solvents can remove many impurities. Sometimes, re-slurrying the crude product in a solvent in which it has low solubility can be an effective purification step.

  • Chromatography: If high levels of closely related impurities are present, column chromatography may be unavoidable. In such cases, optimizing the loading, solvent gradient, and stationary phase is crucial for an efficient and scalable process.

Q4: Can you provide a general protocol for the chlorination step as a starting point for optimization?

A4: A general procedure for the chlorination of a 7H-pyrrolo[2,3-d]pyrimidine-2,4-dione intermediate is as follows. Note: This is a general guideline and must be optimized for your specific substrate and scale.

  • Preparation: Charge a dry, inerted reactor with the 7H-pyrrolo[2,3-d]pyrimidine-2,4-dione intermediate and a suitable solvent (if used). Cool the mixture to 0-5 °C.

  • POCl₃ Addition: Slowly add phosphorus oxychloride (POCl₃) to the cooled mixture while maintaining the internal temperature below 10 °C. An organic base like N,N-diisopropylethylamine may be used as a catalyst.[2][10]

  • Reaction: After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 75-90 °C) and hold for several hours, monitoring the reaction by HPLC.[2]

  • Work-up: Cool the reaction mixture and carefully quench it by adding it to a mixture of ice and water, ensuring the temperature of the quench mixture is kept low.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Washing: Wash the organic layer with water and then a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities.

  • Isolation: Dry the organic layer over a drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.

This crude product would then be used in the subsequent fluorination step.

IV. References

  • Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine. Google Patents. --INVALID-LINK--

  • 2,4-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 250705. PubChem. --INVALID-LINK--

  • SAFETY DATA SHEET - 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine, 95%. Fisher Scientific. --INVALID-LINK--

  • SAFETY DATA SHEET - 2,4-Dichloro-5-fluoropyrimidine. Fisher Scientific. --INVALID-LINK--

  • PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Drug Development and Delivery. --INVALID-LINK--

  • Exploring the Synthesis and Applications of 2,4-Dichloro-5-fluoropyrimidine. NINGBO INNO PHARMCHEM CO.,LTD. --INVALID-LINK--

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. --INVALID-LINK--

  • Method for preparing 2,4-dichloro-5-fluoropyrimidine compound. Google Patents. --INVALID-LINK--

  • 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Chem-Impex. --INVALID-LINK--

  • Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. Patsnap Eureka. --INVALID-LINK--

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. --INVALID-LINK--

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. --INVALID-LINK--

  • 2,4-Dichloro-5-fluoropyrimidine synthesis. ChemicalBook. --INVALID-LINK--

  • Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry. --INVALID-LINK--

  • Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. ResearchGate. --INVALID-LINK--

  • This compound | 1053228-29-7. ChemicalBook. --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Pyrrolopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on the Pyrrolopyrimidine Scaffold, Supported by Experimental Data.

Introduction

The pyrrolopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in a multitude of biologically active compounds.[1][2] This heterocyclic framework, consisting of fused pyrrole and pyrimidine rings, is a key component in natural products with antibiotic and anti-HIV properties and serves as the foundation for synthetic drugs targeting kinases in anticancer therapy.[1][3] In the relentless pursuit of optimizing drug candidates, the strategic incorporation of fluorine atoms has become a powerful and widely adopted strategy.[4][5] The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.[4][5][6]

This guide, from the perspective of a Senior Application Scientist, provides an in-depth comparison of the biological activities of fluorinated and non-fluorinated pyrrolopyrimidines. We will move beyond theoretical principles to analyze supporting experimental data, explain the causality behind experimental designs, and provide actionable protocols for comparative evaluation. Our objective is to equip researchers with the insights needed to make informed decisions when leveraging fluorination in the design of novel pyrrolopyrimidine-based therapeutics.

The Strategic Advantage of Fluorination: Impact on Physicochemical and Pharmacokinetic Properties

The decision to introduce a fluorine atom is a calculated one, aimed at predictably modifying a molecule's behavior. The resulting changes are critical for transforming a promising lead compound into a viable drug candidate.

  • Enhanced Metabolic Stability: A primary driver for fluorination is to block metabolic soft spots. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s.[7] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can prevent oxidative metabolism, thereby increasing the compound's half-life and oral bioavailability.[4]

  • Modulation of Lipophilicity: The effect of fluorine on a molecule's lipophilicity (logP) is nuanced and position-dependent.[7] A single fluorine atom can subtly alter lipophilicity, which in turn affects solubility, membrane permeability, and plasma protein binding. This fine-tuning is crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.

  • Altered Basicity (pKa): Fluorine's high electronegativity exerts a strong electron-withdrawing effect. When placed near a basic nitrogen atom within the pyrrolopyrimidine scaffold, it can lower the pKa of that center.[7] This change in ionization state at physiological pH can have significant downstream consequences, including altered target binding affinity, improved cell permeability, and prevention of off-target activities associated with excessive basicity.

Comparative Biological Activity: In-Depth Case Studies

The true measure of fluorination's impact is observed through direct, head-to-head biological comparisons. The following case studies synthesize data from published research to illustrate these effects.

Case Study 1: Potentiation of Kinase Inhibition

Pyrrolopyrimidines are exceptionally effective as kinase inhibitors, and fluorination has been shown to significantly enhance this activity.[3][8][9] A study by Lam et al. on Spleen Tyrosine Kinase (SYK) inhibitors provides a clear example. The researchers found that a 7-fluoro substitution on the pyrrolo[3,4-c]pyridine scaffold had a significant effect on the compound's activity.[3] When combined with another structural modification (replacing a methylaniline ring with methylpyrazole), the activity of the 4-fluoro derivative increased, demonstrating a synergistic effect between fluorination and other structural changes.[3]

Compound IDKey Structural FeaturesTarget KinaseIC50 (nM)Cellular PotencyReference
Analog A Non-fluorinated base scaffoldSYKModerateGood[3]
Analog B 7-Fluoro substituted scaffoldSYKPotentImproved[3]
22a 4-Fluoro + Methylpyrazole ringSYK, FLT3Highly PotentStrong[3]

Data synthesized from qualitative descriptions in the source. Specific IC50 values were not provided in the abstract but the trend is clearly indicated.

This enhancement is often attributed to the ability of fluorine to form favorable interactions (such as hydrogen bonds or dipole-dipole interactions) within the kinase's ATP-binding pocket, leading to a higher binding affinity and, consequently, greater inhibitory potency.

Case Study 2: Enhancement of Anticancer Cytotoxicity

The ultimate goal of developing kinase inhibitors is often to control cancer cell proliferation. Fluorination can translate improved enzymatic potency into superior cellular cytotoxicity. In a study on tricyclic pyrrolo[2,3-d]pyrimidine derivatives, researchers noted the impact of various substitutions on cytotoxic potency.[10] It was highlighted that a 4-fluoro-imine fragment was more effective than a non-fluorinated carbonyl group in the same position.[10] Furthermore, when comparing two closely related hexahydro derivatives with a bromine atom, the presence of a fluorine atom (compound 8g) was chosen for further in-silico docking studies over its non-fluorinated counterpart (8f), despite similar biological activities, because fluorine influences molecular recognition and binding interactions.[10]

Compound SeriesR1 SubstituentR2 SubstituentCytotoxicity (IC50)Selectivity Index (SI)Reference
8 Series BrH (e.g., 8f)Active>42[10]
8 Series BrF (e.g., 8g)Active (Similar to 8f)>42[10]
10 Series ClN/AModest (~23-28 µM)Not specified[10]

This demonstrates that even when a single fluorine substitution doesn't dramatically increase raw potency, its influence on molecular conformation and binding properties can make it a preferred candidate for further development.

Experimental Protocols for Comparative Analysis

To ensure the validity and reproducibility of any comparison between fluorinated and non-fluorinated analogs, standardized, self-validating experimental protocols are essential.

General Workflow for Comparative Evaluation

The logical flow of experiments is critical for a comprehensive comparison. The process begins with synthesis and progresses through a tiered screening cascade, from basic physicochemical properties to detailed biological assays.

G cluster_0 Phase 1: Synthesis & Characterization cluster_2 Phase 3: Biological Evaluation A Synthesis of Non-Fluorinated Analog C Structural Verification (NMR, MS) A->C B Synthesis of Fluorinated Analog B->C D pKa & logP Determination C->D E Metabolic Stability Assay (Human Liver Microsomes) D->E F Permeability Assay (e.g., PAMPA) E->F G Biochemical Assay (e.g., Kinase Inhibition) F->G H Cellular Assay (e.g., Cytotoxicity, Proliferation) G->H

Caption: A streamlined workflow for the comparative evaluation of analogs.

Protocol 1: In Vitro Kinase Inhibition Assay

This biochemical assay is fundamental for determining a compound's direct inhibitory potency against a target kinase.

Objective: To determine the IC50 value of test compounds against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., SYK, EGFR).

  • Kinase-specific peptide substrate.

  • ATP (Adenosine triphosphate).

  • Test compounds (fluorinated and non-fluorinated analogs) dissolved in DMSO.

  • Positive control inhibitor (e.g., Staurosporine).

  • Kinase assay buffer.

  • Detection reagent (e.g., ADP-Glo™, Luminescence-based).

  • 384-well assay plates.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of each test compound and control in DMSO.

  • Reaction Setup: To the wells of a 384-well plate, add:

    • 2.5 µL of test compound dilution (or DMSO for vehicle control).

    • 5 µL of a solution containing the kinase and peptide substrate in assay buffer.

  • Initiation: Pre-incubate the plate for 10 minutes at room temperature. Initiate the kinase reaction by adding 2.5 µL of ATP solution.

  • Incubation: Allow the reaction to proceed for 60 minutes at room temperature.

  • Detection: Stop the reaction and measure kinase activity by adding the detection reagent according to the manufacturer's protocol. This typically involves measuring the amount of ADP produced.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.

Built-in Trustworthiness: The inclusion of a vehicle control (DMSO) establishes the baseline (0% inhibition), while a potent, non-specific inhibitor like Staurosporine serves as a positive control, validating that the assay system is responsive to inhibition.

Protocol 2: Cell Viability (MTT/MABA) Assay

This cellular assay measures the effect of a compound on the metabolic activity of living cells, serving as an indicator of cytotoxicity or anti-proliferative effects.

Objective: To determine the IC50 value of test compounds against a cancer cell line.

Materials:

  • Human cancer cell line (e.g., A549, HCC827).[8][11]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Test compounds dissolved in DMSO.

  • Positive control (e.g., Doxorubicin).

  • MTT or AlamarBlue reagent.

  • Solubilization solution (for MTT).

  • 96-well cell culture plates.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds. Include wells for untreated cells and vehicle (DMSO) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Reagent Addition: Add the viability reagent (e.g., 10 µL of MTT solution) to each well and incubate for another 4 hours.

  • Measurement:

    • For MTT: Add solubilization solution to dissolve the formazan crystals and read the absorbance at 570 nm.

    • For AlamarBlue: Read the fluorescence directly.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration and determine the IC50 value using non-linear regression.

Conclusion and Future Outlook

The strategic incorporation of fluorine into the pyrrolopyrimidine scaffold is a validated and powerful tool for enhancing biological activity and optimizing drug-like properties.[6][10] As demonstrated through comparative data, fluorination can significantly increase kinase inhibitory potency and cellular cytotoxicity.[3][10] These improvements are underpinned by fluorine's ability to favorably modulate key physicochemical properties such as metabolic stability and target binding interactions.[4][7]

However, the effects of fluorination are not universally predictable and are highly dependent on the specific position of the substitution and the overall molecular context. Therefore, a systematic and empirical approach, guided by the robust experimental workflows outlined in this guide, is paramount. By directly comparing fluorinated and non-fluorinated analogs, researchers can definitively establish structure-activity relationships and rationally design the next generation of highly effective pyrrolopyrimidine-based therapeutics.

References

A Comparative Guide to the Validation of 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine as a Potent PAK4 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of novel p21-activated kinase 4 (PAK4) inhibitors, with a specific focus on the promising 7H-pyrrolo[2,3-d]pyrimidine scaffold, from which the target compound, 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine, is derived. As a senior application scientist, the following sections will detail the scientific rationale behind experimental choices, present comparative data with established inhibitors, and provide actionable protocols for robust validation.

The Rationale for Targeting PAK4

P21-activated kinase 4 (PAK4) is a serine/threonine kinase that has emerged as a critical node in oncogenic signaling.[1][2] Overexpressed in a multitude of cancers, including breast, pancreatic, and gastric cancers, PAK4 is a downstream effector of the Rho GTPase, Cdc42, and plays a pivotal role in regulating cell proliferation, survival, migration, and invasion.[1][2] Its involvement in these fundamental cancer hallmarks makes it a compelling target for therapeutic intervention.

The 7H-pyrrolo[2,3-d]pyrimidine scaffold has shown significant promise in the development of potent and selective kinase inhibitors.[3][4][5][6] Recent studies have highlighted derivatives of this scaffold as highly effective PAK4 inhibitors, demonstrating the potential of compounds like this compound as novel anti-cancer agents.[3][4]

Comparative Analysis of PAK4 Inhibitors

A thorough validation of a novel inhibitor requires a comparative analysis against well-characterized compounds. Here, we compare the 7H-pyrrolo[2,3-d]pyrimidine scaffold with two notable PAK4 inhibitors that have entered clinical trials: PF-3758309 and KPT-9274.

InhibitorScaffoldMechanism of ActionKey Cellular Effects
Compound 5n 7H-pyrrolo[2,3-d]pyrimidineATP-competitiveInduces G0/G1 cell cycle arrest and apoptosis.[3][7]
PF-3758309 PyrrolopyrazoleATP-competitive[8][9]Inhibits anchorage-independent growth, induces apoptosis, and causes cytoskeletal remodeling.[8][9]
KPT-9274 -Allosteric, dual PAK4/NAMPT inhibitor[10][11][12]Reduces steady-state levels of PAK4 protein and inhibits NAD+ synthesis.[2][11][12]

Data Presentation: A Snapshot of Inhibitor Potency

InhibitorTargetIC50 / KdCell LineCellular IC50
Compound 5n PAK4IC50: 2.7 nM[3][7]MV4-117.8 nM[3][7]
PF-3758309 PAK4Kd: 2.7 nM, Ki: 18.7 nM[9]HCT1164.7 nM (anchorage-independent growth)[8]
KPT-9274 NAMPTIC50: ~120 nM[10]MDA-MB-468, SUM159Growth inhibition at 300 nM[10]

Experimental Validation Workflow

A rigorous validation process is crucial to confirm the on-target activity and therapeutic potential of a novel PAK4 inhibitor. The following experimental workflow provides a step-by-step guide.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 In Vivo Validation A In Vitro Kinase Assay B Kinase Selectivity Profiling A->B Confirm Potency & Selectivity C Cellular Thermal Shift Assay (CETSA) B->C Transition to Cellular Models D Western Blot for Downstream Signaling C->D Confirm Target Engagement E Cell Proliferation & Viability Assays D->E Assess On-Target Effects F Anchorage-Independent Growth Assay E->F Evaluate Anti-Cancer Phenotype G Apoptosis & Cell Cycle Analysis F->G H Xenograft Tumor Models G->H Transition to In Vivo Studies I Pharmacokinetic & Pharmacodynamic Analysis H->I Assess Efficacy & Drug Exposure

Caption: A stepwise workflow for the comprehensive validation of a novel PAK4 inhibitor.

Detailed Experimental Protocols

In Vitro Kinase Assay

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified PAK4.

Protocol: ADP-Glo™ Kinase Assay [13][14][15]

  • Materials:

    • Recombinant human PAK4 enzyme

    • PAKtide substrate

    • ATP

    • Kinase buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[15]

    • ADP-Glo™ Kinase Assay kit

    • Test compound (e.g., this compound)

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase buffer.

    • In a 384-well plate, add the test compound dilutions.

    • Add the PAK4 enzyme to each well.

    • Initiate the kinase reaction by adding a mixture of ATP and PAKtide substrate.

    • Incubate at room temperature for 60 minutes.

    • Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Read the luminescence using a plate reader.

  • Causality Check: The luminescent signal is directly proportional to the amount of ADP produced, and therefore, to the kinase activity. A decrease in signal with increasing inhibitor concentration confirms enzymatic inhibition.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular environment.[16][17][18][19] The principle is that ligand binding stabilizes the target protein, leading to an increased melting temperature.[16][17][18][19]

Protocol: CETSA for PAK4 Target Engagement [16][17][18][19]

  • Materials:

    • Cancer cell line expressing PAK4 (e.g., MV4-11)

    • Test compound

    • PBS and protease inhibitors

    • Lysis buffer

    • Antibodies for Western blotting (anti-PAK4)

  • Procedure:

    • Treat cultured cells with the test compound or vehicle control.

    • Harvest and resuspend the cells in PBS with protease inhibitors.

    • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated proteins by centrifugation.

    • Analyze the amount of soluble PAK4 in the supernatant at each temperature by Western blotting.

  • Causality Check: A shift in the melting curve to a higher temperature in the presence of the inhibitor provides direct evidence of target engagement in the cellular context.

Anchorage-Independent Growth Assay

This assay is a hallmark of cellular transformation and is a strong indicator of a compound's anti-cancer potential.[20][21][22][23][24]

Protocol: Soft Agar Colony Formation Assay [20][21][22][23][24]

  • Materials:

    • Cancer cell line

    • Complete culture medium

    • Low-melting-point agarose

    • 6-well plates

    • Test compound

  • Procedure:

    • Prepare a base layer of 0.6% agarose in complete medium in each well of a 6-well plate and allow it to solidify.

    • Harvest and resuspend cells in a top layer of 0.3% agarose in complete medium containing various concentrations of the test compound.

    • Plate the cell-agarose mixture on top of the base layer.

    • Incubate the plates at 37°C in a CO2 incubator for 2-3 weeks, feeding the cells with fresh medium containing the test compound every few days.

    • Stain the colonies with crystal violet and count them.

  • Causality Check: A dose-dependent reduction in the number and size of colonies demonstrates the inhibitor's ability to reverse the transformed phenotype.

In Vivo Xenograft Model

To evaluate the in vivo efficacy of the inhibitor, a tumor xenograft model is essential.[25][26][27][28][29]

Protocol: Human Tumor Xenograft in Immunodeficient Mice [25][26][27][28][29]

  • Materials:

    • Immunodeficient mice (e.g., nude or SCID)

    • Cancer cell line (e.g., HCT116)

    • Test compound formulated for in vivo administration

    • Vehicle control

  • Procedure:

    • Subcutaneously inject cancer cells into the flank of the mice.

    • Allow tumors to grow to a palpable size.

    • Randomize the mice into treatment and control groups.

    • Administer the test compound or vehicle control to the mice according to a predetermined schedule (e.g., daily oral gavage).

    • Measure tumor volume and mouse body weight regularly.

    • At the end of the study, excise the tumors for further analysis (e.g., Western blot, immunohistochemistry) to confirm target modulation.

  • Causality Check: A significant reduction in tumor growth in the treated group compared to the control group, without significant toxicity (as indicated by body weight), demonstrates in vivo efficacy.

PAK4 Signaling Pathway

Understanding the signaling context of PAK4 is critical for interpreting experimental results. The following diagram illustrates key downstream effectors of PAK4.

G cluster_0 Upstream Activators cluster_1 Downstream Effectors & Cellular Processes Cdc42 Cdc42-GTP PAK4 PAK4 Cdc42->PAK4 Activation LIMK1 LIMK1/Cofilin Pathway PAK4->LIMK1 GEFH1 GEF-H1 PAK4->GEFH1 BetaCatenin β-catenin PAK4->BetaCatenin Bad Bad (inhibition) PAK4->Bad Metastasis Metastasis & Invasion LIMK1->Metastasis GEFH1->Metastasis Proliferation Proliferation BetaCatenin->Proliferation Apoptosis Apoptosis Inhibition Bad->Apoptosis

Caption: Simplified PAK4 signaling pathway highlighting key downstream effectors and associated cellular processes.

Conclusion

The validation of a novel PAK4 inhibitor, such as one derived from the 7H-pyrrolo[2,3-d]pyrimidine scaffold, is a multi-faceted process that requires a logical and rigorous experimental approach. By combining biochemical, cellular, and in vivo assays, researchers can confidently establish the potency, selectivity, and therapeutic potential of their lead compounds. The comparative data and detailed protocols provided in this guide serve as a robust framework for advancing the next generation of PAK4-targeted cancer therapies.

References

A Comparative Guide to the Structure-Activity Relationship of 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 7H-pyrrolo[2,3-d]pyrimidine, a deaza-isostere of adenine, represents a privileged scaffold in modern medicinal chemistry, particularly in the pursuit of potent and selective kinase inhibitors.[1][2] Its structural resemblance to the ATP purine core allows for competitive binding within the kinase hinge region, a critical interaction for inhibitory activity. The strategic introduction of a fluorine atom at the C5 position, coupled with reactive chloro groups at C2 and C4, endows the 2,4-dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine core with unique electronic properties and versatile handles for synthetic elaboration. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs derived from this core, offering insights into the rational design of next-generation kinase inhibitors.

The this compound Scaffold: A Foundation for Kinase Inhibition

The core structure of this compound serves as a versatile starting point for the synthesis of a diverse library of kinase inhibitors. The chlorine atoms at the C2 and C4 positions are amenable to nucleophilic substitution, allowing for the introduction of various functionalities to probe the chemical space of the ATP-binding pocket. The fluorine atom at the C5 position can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability.[3]

Below is a diagram illustrating the key positions for modification on the this compound scaffold.

Caption: Key modification sites on the core scaffold.

Comparative Analysis of Substitutions at C4, C2, and N7

The biological activity of 7H-pyrrolo[2,3-d]pyrimidine analogs is profoundly influenced by the nature of the substituents at the C2, C4, and N7 positions. The following sections provide a comparative overview of the SAR at each of these key positions.

C4 Position: The Gateway to Selectivity

The C4 position is often the primary site of modification, with the introduction of various amino and anilino groups playing a crucial role in determining kinase selectivity and potency.

Table 1: Comparison of C4-Substituted Analogs

CompoundC4-SubstituentTarget Kinase(s)IC50 (nM)Reference
1a 3-BromoanilineEGFR, PDGFR-βVaries[4]
1b 3-Bromo-N-methylanilineEGFR, PDGFR-βVaries[4]
2 Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazideEGFR, Her2, VEGFR2, CDK240-204[5]
3 m-BromoanilinoMultiple RTKsVaries[4]

The introduction of an anilino moiety at the C4 position is a common strategy in the design of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors. For instance, a series of 2-amino-4-m-bromoanilino-6-benzyl pyrrolo[2,3-d]pyrimidines were synthesized and evaluated as inhibitors of receptor tyrosine kinases (RTKs).[4] Methylation of the 4-anilino nitrogen was found to influence both the specificity and potency of RTK inhibition.[4] Furthermore, the incorporation of a larger, halogenated benzylidenebenzohydrazide moiety at C4 led to multi-targeted kinase inhibitors with activity against EGFR, Her2, VEGFR2, and CDK2.[5]

C2 Position: Fine-Tuning Potency

Modifications at the C2 position, often in conjunction with C4 substitutions, serve to fine-tune the inhibitory potency and can contribute to overcoming drug resistance.

Table 2: Comparison of C2-Substituted Analogs

CompoundC2-SubstituentC4-SubstituentTarget Kinase(s)IC50 (nM)Reference
4 AminoVariesAurora-A8[6]
5 VariesVariesEGFRVaries[3][7]
6 Aminom-BromoanilinoMultiple RTKsVaries[4]

A new class of Aurora-A kinase inhibitors was identified based on a 2-amino-pyrrolo[2,3-d]pyrimidine scaffold, with potent compounds exhibiting nanomolar activity.[6] In the context of EGFR inhibitors, the presence of a C2-amino group is a key feature in many potent analogs.[3][4][7] The combination of a C2-amino group with a C4-anilino substituent has proven to be a successful strategy for developing inhibitors of various RTKs.[4]

N7 Position: Modulating Physicochemical Properties

The N7 position of the pyrrole ring offers another avenue for structural modification, primarily to enhance solubility, cell permeability, and pharmacokinetic properties.

Table 3: Impact of N7-Substitution

CompoundN7-SubstituentTarget Kinase(s)Effect on ActivityReference
7 MethylEGFR, PDGFR-βInfluences specificity and potency[4]
8 POM-protectedEGFRDecreased potency[3][7]

Studies have shown that methylation at the N7 position can significantly influence the specificity and potency of RTK inhibition.[4] For example, mono-methylation at N7 in a series of 2-amino-4-m-bromoanilino-6-benzyl pyrrolo[2,3-d]pyrimidines afforded more cytotoxic whole-cell PDGFR-β inhibitors than the clinically used drug sunitinib.[4] Conversely, protection of the N7 position with a pivaloyloxymethyl (POM) group in a series of EGFR inhibitors led to a decrease in potency, suggesting that a free N-H at this position may be crucial for optimal activity in some cases.[3][7]

Experimental Protocols

General Synthesis of C4-Substituted Analogs

The synthesis of C4-substituted analogs typically begins with the nucleophilic aromatic substitution of one of the chlorine atoms on the this compound core.

C4_Substitution Start 2,4-Dichloro-5-fluoro- 7H-pyrrolo[2,3-d]pyrimidine Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Amine R-NH2 (e.g., Aniline derivative) Amine->Reaction Product C4-Amino-2-chloro-5-fluoro- 7H-pyrrolo[2,3-d]pyrimidine Reaction->Product

Caption: General workflow for C4-substitution.

Step-by-step methodology:

  • Dissolve this compound in a suitable solvent (e.g., isopropanol).

  • Add the desired amine or aniline derivative.

  • Add a catalytic amount of acid (e.g., concentrated HCl).

  • Reflux the reaction mixture for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

  • Purify the product by recrystallization or column chromatography.

Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against target kinases is typically evaluated using in vitro kinase assays.

Kinase_Assay cluster_0 Assay Preparation cluster_1 Reaction & Detection Kinase Kinase Enzyme Incubation Incubate at 37°C Kinase->Incubation Substrate Peptide Substrate Substrate->Incubation ATP ATP ATP->Incubation Compound Test Compound Compound->Incubation Detection Measure Phosphorylation (e.g., Luminescence, Fluorescence) Incubation->Detection IC50 Calculate IC50 Detection->IC50

References

A Comparative Guide to the Kinase Inhibition Profiles of Pyrrolopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases, enzymes that regulate a vast array of cellular processes, have become one of the most critical classes of drug targets, particularly in oncology and immunology. The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a "privileged" structure in the design of kinase inhibitors.[1] Its structural resemblance to adenine, the core of ATP, allows it to act as a competitive inhibitor by effectively occupying the ATP-binding site in the kinase domain.[1] This guide provides an in-depth comparative analysis of the kinase inhibition profiles of several prominent pyrrolopyrimidine derivatives, offering insights into their potency, selectivity, and the experimental workflows used to characterize them.

Part 1: The Pyrrolopyrimidine Scaffold: A Premier Kinase Hinge-Binder

The efficacy of the pyrrolopyrimidine core lies in its ability to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of ATP's adenine ring.[2] Strategic modifications to this core structure allow medicinal chemists to fine-tune the inhibitor's properties, enhancing its selectivity for specific kinases and improving its pharmacokinetic profile.[3][4]

Caption: General pharmacophore model of pyrrolopyrimidine kinase inhibitors.

Part 2: Comparative Kinase Inhibition Profiles

The true value of a kinase inhibitor is defined by its potency against the intended target and its selectivity across the entire kinome. High selectivity minimizes off-target effects and associated toxicities. Here, we compare four notable pyrrolopyrimidine derivatives.

DerivativePrimary Target(s)IC50 (nM) for Primary Target(s)Key Off-Targets / Selectivity NotesTherapeutic Area
Ruxolitinib JAK1, JAK2JAK1: 3.3 nMJAK2: 2.8 nMExhibits >130-fold selectivity for JAK1/2 over JAK3 (428 nM) and ~6-fold over TYK2 (19 nM).[5][6][7]Myelofibrosis, Polycythemia Vera[8]
Tofacitinib Pan-JAK (JAK1/2/3)JAK1: 112 nMJAK2: 20 nMJAK3: 1 nMPrimarily a potent JAK3 inhibitor, but also inhibits JAK1 and JAK2 at slightly higher concentrations, classifying it as a pan-JAK inhibitor.[9][10]Rheumatoid Arthritis, Psoriatic Arthritis[11]
Alectinib ALK, RETALK: 1.9 nMA highly selective ALK inhibitor. Also inhibits the RET proto-oncogene.[12][13] It is effective against mutations that confer resistance to other ALK inhibitors.[14][15]Non-Small Cell Lung Cancer (NSCLC)[12]
Saracatinib Src, Ablc-Src: 2.7 nMAbl: 30 nMPotent inhibitor of Src family kinases (c-Yes, Fyn, Lyn, Blk, Fgr, Lck) and Abl kinase.[16][17]Investigational (Cancer, Alzheimer's)[18]

IC50 values represent the concentration of an inhibitor required to reduce kinase activity by 50% and are indicative of potency. Lower values signify higher potency.

Part 3: Key Experimental Workflows

Determining a compound's kinase inhibition profile is a multi-step process that moves from direct enzyme interaction to cellular function. The following protocols are foundational in the field.

Workflow 1: In Vitro Biochemical Kinase Assay

Objective: To directly measure the inhibitory potency (IC50) of a compound against a purified kinase enzyme.

Causality & Rationale: This is the initial and most direct assessment of an inhibitor's potency. By using a purified, recombinant kinase, we isolate the interaction between the enzyme and the compound, free from cellular complexities like membrane transport or metabolism. This allows for a clean measurement of the half-maximal inhibitory concentration (IC50).[19][20] A common method is the ADP-Glo™ assay, which quantifies kinase activity by measuring the amount of ADP produced.[21][22]

Detailed Protocol (Example: ADP-Glo™ Assay):

  • Reagent Preparation:

    • Prepare a serial dilution of the pyrrolopyrimidine inhibitor in DMSO. A typical starting concentration is 10 mM.

    • Dilute the purified target kinase and its specific substrate in the appropriate kinase reaction buffer.

    • Prepare the ATP solution at a concentration near the Km value for the specific kinase to ensure sensitive detection of competitive inhibition.[19]

  • Kinase Reaction:

    • In a 384-well plate, add the inhibitor dilutions. Include controls for 0% inhibition (DMSO only) and 100% inhibition (a known potent inhibitor).

    • Add the diluted kinase to each well.

    • Initiate the reaction by adding the ATP/substrate mixture.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.[19]

  • Signal Detection:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent, which depletes the unused ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent. This converts the ADP produced into ATP, which then drives a luciferase reaction, generating a luminescent signal proportional to the initial kinase activity.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[19]

in_vitro_workflow A Prepare Serial Dilution of Inhibitor B Add Kinase, Substrate, and Inhibitor to Plate A->B C Initiate Reaction with ATP B->C D Incubate (e.g., 60 min at 30°C) C->D E Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) D->E F Generate Signal (Kinase Detection Reagent) E->F G Read Luminescence F->G H Calculate IC50 G->H

Caption: Workflow for an in vitro biochemical kinase assay.

Workflow 2: Cellular Thermal Shift Assay (CETSA®)

Objective: To verify that the inhibitor binds to its target kinase inside intact cells.

Causality & Rationale: A compound may be potent in a biochemical assay but fail to engage its target in a cellular environment due to poor membrane permeability or active efflux. CETSA® provides direct evidence of target engagement in a physiological context.[23][24] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[25]

Detailed Protocol:

  • Cell Treatment: Treat cultured cells with the pyrrolopyrimidine inhibitor at various concentrations. Include a vehicle control (DMSO).

  • Heat Challenge: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by rapid cooling.[25]

  • Cell Lysis & Fractionation: Lyse the cells using freeze-thaw cycles or detergents. Centrifuge the lysates at high speed to separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins.[25][26]

  • Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target kinase remaining using a specific antibody-based method like Western Blot or ELISA.[27]

  • Data Analysis: Plot the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement.[24] An isothermal dose-response experiment can be performed at a single temperature to determine the concentration required for target stabilization.[25]

CETSA_workflow A Treat Intact Cells with Inhibitor B Heat Challenge (Temperature Gradient) A->B C Cell Lysis B->C D Centrifugation to Separate Soluble vs. Aggregated Protein C->D E Quantify Soluble Target Protein (e.g., Western Blot) D->E F Analyze Thermal Shift E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Part 4: Case Study: Inhibition of the JAK-STAT Pathway

The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors, making it a key target for inflammatory diseases.[28][29] Pyrrolopyrimidine-based JAK inhibitors, like Ruxolitinib and Tofacitinib, have demonstrated significant therapeutic success.[11]

Mechanism of Inhibition: Cytokines bind to their receptors, leading to the activation of associated Janus kinases (JAKs).[30] Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[28] Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene transcription, often promoting inflammation.[30] Ruxolitinib and Tofacitinib bind to the ATP-binding site of JAKs, preventing STAT phosphorylation and blocking the downstream signaling cascade.[8][9]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates (P) pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Gene Gene Transcription (Inflammation) Nucleus->Gene Regulates Inhibitor Ruxolitinib / Tofacitinib Inhibitor->JAK Inhibits

References

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3] Its structural mimicry of ATP allows derivatives to potently target the ATP-binding sites of various kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[1][2] This guide provides an in-depth comparison of the in vitro and in vivo efficacy of a specific subclass: 2,4-dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine derivatives. We will explore the experimental data that underpins our understanding of their therapeutic potential, the methodologies used to assess their efficacy, and the critical factors that influence their translation from the bench to preclinical models.

The strategic placement of halogen atoms, such as chlorine and fluorine, on the pyrrolo[2,3-d]pyrimidine core can significantly enhance binding affinity, selectivity, and overall pharmacological properties of these kinase inhibitors.[4] The 2,4-dichloro substitution provides key handles for synthetic diversification, allowing for the introduction of various functionalities to modulate potency and target specificity. The 5-fluoro substituent can further enhance binding interactions and improve metabolic stability. This guide will synthesize findings from various studies to provide a holistic view of how these structural features translate to biological activity, both in isolated systems and within a complex physiological environment.

In Vitro Efficacy: Potency and Cellular Activity

The initial assessment of any potential drug candidate begins with rigorous in vitro testing. These assays are designed to quantify the direct interaction of the compound with its molecular target and to evaluate its effects on cultured cells. For this compound derivatives, this typically involves enzymatic assays to determine potency against specific kinases and cell-based assays to measure anti-proliferative or cytotoxic effects.

Enzymatic Assays: Gauging Target Potency

Enzymatic assays are crucial for determining the half-maximal inhibitory concentration (IC50) of a compound against its purified target kinase. This provides a direct measure of the compound's potency. Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been shown to inhibit a wide range of kinases with IC50 values often in the low nanomolar range.

For instance, a study on a series of 7H-pyrrolo[2,3-d]pyrimidine derivatives identified a potent inhibitor of Monopolar spindle kinase 1 (Mps1) with an IC50 of 29 nM.[5] Another investigation focusing on Focal Adhesion Kinase (FAK) inhibitors discovered a derivative with an IC50 of 5.4 nM.[6] While these examples do not all contain the specific 2,4-dichloro-5-fluoro substitution pattern, they highlight the inherent potency of the core scaffold. The choice of kinase to target is dictated by its role in the pathophysiology of the disease of interest. For example, Mps1 is a key component of the spindle assembly checkpoint and is an attractive target in oncology.[5]

Cell-Based Assays: Assessing Cellular Effects

While enzymatic assays reveal target potency, cell-based assays provide insights into a compound's ability to engage its target within a cellular context and exert a biological effect. These assays measure endpoints such as cell viability, proliferation, apoptosis, and cell cycle arrest.

A series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' demonstrated cytotoxic effects against four different cancer cell lines, with IC50 values ranging from 29 to 59 µM.[4][7] One notable compound from this series, 5k, exhibited potent inhibition of EGFR, Her2, VEGFR2, and CDK2 enzymes with IC50 values from 40 to 204 nM.[4][7] This compound was also shown to induce cell cycle arrest and apoptosis in HepG2 cells.[4][7] Similarly, a potent Mps1 inhibitor from a different study not only impeded the proliferation of breast cancer cell lines but also induced cell cycle arrest and apoptosis in MCF-7 and 4T1 cells.[5]

Table 1: Representative In Vitro Efficacy of 7H-pyrrolo[2,3-d]pyrimidine Derivatives

Compound Class/DerivativeTarget Kinase(s)Enzymatic IC50Cellular Assay (Cell Line)Cellular IC50/EffectReference
Mps1 Inhibitor (Compound 12)Mps129 nMMCF-7, 4T1 (Breast Cancer)Induced apoptosis and cell cycle arrest[5]
FAK Inhibitor (Compound 25b)FAK5.4 nMA549 (Lung Cancer)3.2 µM (antiproliferative)[6]
Multi-Kinase Inhibitor (Compound 5k)EGFR, Her2, VEGFR2, CDK240-204 nMHepG2 (Liver Cancer)Induced apoptosis and cell cycle arrest[4][7]
CDK9 Inhibitor (Compound 2g)CDK9Strong inhibitory activityMIA PaCa-2 (Pancreatic Cancer)Induced apoptosis, blocked Rb phosphorylation[8]
Mutant EGFR Inhibitor (Compound 12i)EGFR (T790M)0.21 nMHCC827 (NSCLC)493-fold more effective than in normal cells[9]
Experimental Protocol: In Vitro Kinase Inhibition Assay (General Workflow)
  • Reagent Preparation : Prepare assay buffer, purified recombinant kinase, substrate (e.g., a generic peptide substrate like poly(Glu, Tyr) 4:1), and ATP. The test compounds are typically dissolved in DMSO to create a stock solution.

  • Compound Dilution : Serially dilute the test compound stock solution in assay buffer to create a range of concentrations.

  • Kinase Reaction : In a microplate, combine the kinase, substrate, and test compound at various concentrations.

  • Initiation : Start the kinase reaction by adding ATP. The reaction is typically incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection : Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (if using [γ-32P]ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Diagram 1: General Workflow for In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Kinase, Substrate, ATP) prep_compound Dilute Test Compound mix Combine Kinase, Substrate, and Compound in Microplate prep_compound->mix initiate Initiate with ATP and Incubate mix->initiate detect Stop Reaction and Detect Phosphorylation initiate->detect analyze Calculate % Inhibition and Determine IC50 detect->analyze

Caption: A simplified workflow for determining the IC50 of a kinase inhibitor.

In Vivo Efficacy: Performance in a Biological System

Successful in vitro activity is a prerequisite, but not a guarantee, of in vivo efficacy. In vivo studies, typically conducted in animal models, are essential to understand how a compound behaves in a complex biological system, considering factors like absorption, distribution, metabolism, and excretion (ADME) – collectively known as pharmacokinetics.

Xenograft Models in Oncology

In cancer research, a common in vivo model is the tumor xenograft model, where human cancer cells are implanted into immunocompromised mice. The test compound is then administered to the mice, and its effect on tumor growth is monitored over time.

For example, a potent Mps1 inhibitor with a 7H-pyrrolo[2,3-d]pyrimidine structure was shown to suppress tumor growth in vivo with no obvious toxicities observed.[5] Similarly, a CDK9 inhibitor, compound 2g, displayed a moderate tumor inhibition effect in an AsPC-1 derived xenograft mouse model.[8] Another study demonstrated that their lead compound was able to inhibit cell proliferation and induce apoptosis in a human glioblastoma xenograft.[3]

Table 2: Representative In Vivo Efficacy of 7H-pyrrolo[2,3-d]pyrimidine Derivatives

Compound/DerivativeAnimal ModelCancer TypeDosing RegimenOutcomeReference
Mps1 Inhibitor (Compound 12)4T1 XenograftBreast CancerNot specifiedSuppressed tumor growth[5]
VEGFR-2 Inhibitor (Compound 8)Orthotopic Mouse ModelMelanomaNot specifiedSignificant inhibition of tumor growth, angiogenesis, and metastasis[10]
CDK9 Inhibitor (Compound 2g)AsPC-1 XenograftPancreatic CancerNot specifiedModerate tumor inhibition[8]
MDM2 Inhibitor (Compound 46)Human GBM XenograftGlioblastomaNot specifiedInhibited cell proliferation and induced apoptosis in tumor tissue[3]
Experimental Protocol: Murine Xenograft Study (General Workflow)
  • Cell Culture : Culture the desired human cancer cell line in vitro.

  • Animal Acclimation : Acclimate immunocompromised mice (e.g., nude or SCID mice) to the facility for a period before the study begins.

  • Tumor Implantation : Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring : Monitor the mice regularly and measure tumor volume using calipers.

  • Randomization and Dosing : Once tumors reach a predetermined size, randomize the mice into control and treatment groups. Administer the test compound to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) and dosing schedule. The control group receives the vehicle.

  • Efficacy Assessment : Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint : At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis : Compare the tumor growth in the treated group to the control group to determine the extent of tumor growth inhibition.

Diagram 2: General Workflow for a Murine Xenograft Study

G cluster_setup Setup cluster_treatment Treatment Phase cluster_evaluation Evaluation implant Implant Human Cancer Cells into Mice monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Mice into Control & Treatment Groups monitor_growth->randomize administer Administer Compound (or Vehicle) randomize->administer assess Monitor Tumor Volume and Body Weight administer->assess endpoint Endpoint: Excise Tumors for Analysis assess->endpoint G cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy cluster_factors Translational Factors invitro_potency Potency (IC50) pk Pharmacokinetics (ADME) invitro_potency->pk target_engagement Target Engagement invitro_potency->target_engagement selectivity Selectivity Profile invitro_potency->selectivity tme Tumor Microenvironment invitro_potency->tme invivo_efficacy Tumor Growth Inhibition pk->invivo_efficacy target_engagement->invivo_efficacy selectivity->invivo_efficacy tme->invivo_efficacy

References

A Comparative Guide to the Cross-Reactivity Profile of 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to its successful development and clinical application. Unforeseen off-target effects can lead to toxicity or confound experimental results, making comprehensive cross-reactivity profiling an indispensable step in the drug discovery pipeline. This guide provides an in-depth technical comparison of the cross-reactivity of 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the synthesis of novel kinase inhibitors, against a panel of representative kinases. We will delve into the experimental methodologies for assessing selectivity, present hypothetical yet plausible data to illustrate the compound's potential interaction profile, and discuss the implications of these findings for drug development.

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a well-established "privileged" structure in medicinal chemistry, bearing a close resemblance to the purine core of ATP.[1][2] This structural mimicry makes it an ideal framework for designing ATP-competitive kinase inhibitors.[1][3] Indeed, numerous derivatives of this scaffold have been developed to target a wide array of kinases, including Focal Adhesion Kinase (FAK), RET kinase, and Epidermal Growth Factor Receptor (EGFR).[4][5][6] Given the conserved nature of the ATP-binding pocket across the human kinome, compounds built upon this scaffold, including developmental intermediates like this compound, possess an inherent potential for cross-reactivity.[7][8]

This guide will explore the hypothetical cross-reactivity of this compound against a panel of kinases from different families to highlight the importance of broad selectivity profiling. We will provide detailed protocols for robust in vitro assays and present the resulting data in a clear, comparative format to aid in the interpretation of the compound's selectivity.

Experimental Design for Cross-Reactivity Profiling

A comprehensive assessment of a compound's selectivity requires a multi-faceted approach, employing both biochemical and cellular assays. The following experimental workflow is designed to provide a detailed picture of the cross-reactivity of this compound.

Cross-Reactivity Profiling Workflow cluster_0 Biochemical Assays cluster_1 Cellular Assays Primary Screening Primary Screening IC50 Determination IC50 Determination Primary Screening->IC50 Determination Hits with >50% inhibition Binding Affinity Binding Affinity IC50 Determination->Binding Affinity Confirmed Hits Target Engagement Target Engagement IC50 Determination->Target Engagement Cellular Validation Downstream Signaling Downstream Signaling Target Engagement->Downstream Signaling Functional Consequences

Figure 1: A stepwise workflow for the comprehensive cross-reactivity profiling of a kinase inhibitor.

Rationale for Kinase Panel Selection

To assess the selectivity of this compound, a diverse panel of kinases is essential. The selected kinases should represent different branches of the human kinome and include both known targets of pyrrolo[2,3-d]pyrimidine derivatives and kinases commonly associated with off-target toxicities. For this guide, we have selected the following kinases for our hypothetical study:

  • Primary Target (Hypothetical): Janus Kinase 2 (JAK2) - A key mediator of cytokine signaling, and a target for which pyrrolo[2,3-d]pyrimidine-based inhibitors have been developed.

  • Off-Target Panel:

    • Tyrosine Kinases:

      • Epidermal Growth Factor Receptor (EGFR)

      • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

      • Src family kinase (Src)

    • Serine/Threonine Kinases:

      • Protein Kinase B (Akt1)

      • Cyclin-dependent kinase 2 (CDK2)

    • Lipid Kinase:

      • Phosphoinositide 3-kinase alpha (PI3Kα)

This panel allows for a broad assessment of selectivity across different kinase families.

Experimental Protocols

The following are detailed protocols for the key experiments in our cross-reactivity profiling workflow.

1. In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

  • Materials:

    • Recombinant human kinases (JAK2, EGFR, VEGFR2, Src, Akt1, CDK2, PI3Kα)

    • Substrate peptides specific for each kinase

    • This compound (test compound)

    • Staurosporine (positive control)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • White, opaque 384-well plates

  • Procedure:

    • Prepare a 10-point serial dilution of the test compound and staurosporine in DMSO.

    • In a 384-well plate, add 1 µL of the compound dilutions.

    • Add 2 µL of a solution containing the kinase and its specific substrate in reaction buffer.

    • Add 2 µL of ATP solution to initiate the kinase reaction.

    • Incubate the plate at room temperature for 1 hour.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

2. Cellular Target Engagement Assay (NanoBRET™ Target Engagement Assay)

This assay measures the binding of the test compound to the target kinase in live cells.

  • Materials:

    • HEK293 cells

    • NanoLuc®-Kinase fusion vectors for the kinases of interest

    • NanoBRET™ Kinase Tracer

    • This compound (test compound)

    • White, 96-well plates

  • Procedure:

    • Transfect HEK293 cells with the appropriate NanoLuc®-Kinase fusion vector and plate in a 96-well plate.

    • After 24 hours, treat the cells with a serial dilution of the test compound for 2 hours.

    • Add the NanoBRET™ Kinase Tracer to the cells.

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Read the donor emission (460 nm) and acceptor emission (610 nm) simultaneously on a plate reader equipped with the appropriate filters.

    • Calculate the NanoBRET™ ratio and determine the IC50 value for target engagement.

Comparative Data Analysis

The following tables present hypothetical data from our cross-reactivity profiling of this compound.

Table 1: In Vitro Kinase Inhibition Profile

KinaseIC50 (nM)
JAK2 (Primary Target) 50
EGFR1,200
VEGFR2850
Src2,500
Akt1>10,000
CDK25,000
PI3Kα>10,000

Table 2: Cellular Target Engagement Profile

Kinase TargetCellular IC50 (nM)
JAK2 150
VEGFR22,500
EGFR>10,000

Interpretation of Results

The hypothetical data suggests that this compound is a potent inhibitor of JAK2 with an IC50 of 50 nM in a biochemical assay. The compound demonstrates a degree of selectivity, with significantly higher IC50 values against other kinases in the panel. The selectivity profile can be visualized as follows:

Figure 2: A visual representation of the hypothetical selectivity profile of the test compound.

The cellular target engagement data corroborates the biochemical findings, showing that the compound engages JAK2 in a cellular context at a concentration of 150 nM. The significantly higher cellular IC50 for VEGFR2 suggests that while there is some off-target activity, it is less pronounced in a more physiologically relevant setting. The lack of significant engagement of EGFR in cells, despite some biochemical inhibition, could be due to factors such as cell permeability or competition with intracellular ATP.

Discussion and Implications for Drug Development

The cross-reactivity profile of a kinase inhibitor candidate has profound implications for its therapeutic potential. The hypothetical data for this compound indicates a promising level of selectivity for JAK2 over the other kinases tested. However, the moderate inhibition of VEGFR2 and EGFR warrants further investigation. Inhibition of VEGFR2 is associated with adverse events such as hypertension and proteinuria, while EGFR inhibition can lead to skin rashes and diarrhea.[9]

For drug development professionals, this information is critical for several reasons:

  • Lead Optimization: The observed off-target activities can guide medicinal chemistry efforts to improve selectivity. Structure-based drug design, leveraging co-crystal structures of the compound with its on- and off-targets, can reveal opportunities to introduce modifications that enhance binding to the primary target while reducing affinity for others.

  • Early Safety Assessment: The cross-reactivity profile can inform the design of early toxicology studies. By knowing the potential off-targets, researchers can proactively monitor for associated toxicities in preclinical models.

  • Biomarker Strategy: In a clinical setting, understanding the full spectrum of a drug's targets can help in the development of pharmacodynamic biomarkers to monitor both on-target efficacy and off-target effects.

Conclusion

While this compound is a chemical intermediate, its core scaffold is a well-validated starting point for the development of potent kinase inhibitors. This guide has provided a framework for assessing the cross-reactivity of such a compound, from experimental design and detailed protocols to the interpretation of the resulting data. The hypothetical results underscore the importance of comprehensive selectivity profiling in identifying potential off-target liabilities early in the drug discovery process. By employing a rigorous and multi-faceted approach to cross-reactivity studies, researchers can make more informed decisions, leading to the development of safer and more effective targeted therapies.

References

A Guide to the Spectroscopic Comparison of 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine is a critical heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of targeted therapeutics, particularly kinase inhibitors.[1][2][3] The purity and structural integrity of this intermediate are paramount for the successful synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive spectroscopic comparison of this compound with its key precursors. By detailing the characteristic shifts and patterns in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document serves as a practical reference for researchers, scientists, and drug development professionals to monitor reaction progress, confirm product formation, and ensure quality control throughout the synthetic sequence.

Introduction: The Synthetic Blueprint

The journey to synthesizing this compound (3) typically begins with a commercially available starting material, 5-Fluorouracil (1). This precursor undergoes chlorination to yield 2,4-Dichloro-5-fluoropyrimidine (2), which is then further elaborated to construct the fused pyrrole ring, affording the final product. Understanding the spectroscopic signature of each molecule in this pathway is essential for unambiguous characterization.

The synthetic pathway can be visualized as follows:

Figure 1: General synthetic route to this compound.

Comparative Spectroscopic Analysis

The transformation from a simple pyrimidine to a fused pyrrolopyrimidine ring system induces significant changes in the electronic and vibrational properties of the molecule. These changes are readily observed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for tracking this synthesis, providing detailed information about the proton, carbon, and fluorine environments.

The proton NMR spectrum undergoes distinct changes at each step:

  • 5-Fluorouracil (1): In DMSO-d₆, this precursor typically shows two broad signals for the N-H protons (around 11.9 ppm and 13.2 ppm) and a doublet for the C6-H proton (around 8.08 ppm), which is coupled to the adjacent fluorine atom.[4]

  • 2,4-Dichloro-5-fluoropyrimidine (2): The most significant change is the disappearance of the N-H proton signals. A single signal for the C6-H proton remains, now appearing as a doublet around 8.8-9.0 ppm. The downfield shift is due to the deshielding effect of the two newly introduced chlorine atoms.

  • This compound (3): The formation of the pyrrole ring is confirmed by the appearance of a new signal for the C6-H proton of the pyrrole ring, typically observed as a singlet around 7.36 ppm.[5] The N-H proton of the pyrrole ring will also be present, often as a broad singlet at higher chemical shifts.

Compound Key ¹H NMR Signals (ppm, DMSO-d₆) Characteristic Features
1: 5-Fluorouracil ~13.2 (s, 1H, N-H), ~11.9 (d, 1H, N-H), ~8.08 (d, 1H, C6-H)Presence of two N-H protons, C-H coupled to fluorine.[4]
2: 2,4-Dichloro-5-fluoropyrimidine ~8.9 (d, 1H, C6-H)Absence of N-H signals, downfield shift of C6-H.
3: Final Product >12.0 (br s, 1H, N-H), ~7.36 (s, 1H, C6-H)Appearance of pyrrole N-H and C6-H signals.[5]

Table 1: Comparative ¹H NMR Data.

Carbon NMR provides complementary information, particularly regarding the changes in the carbon skeleton.

  • 5-Fluorouracil (1): Shows four distinct carbon signals. The C5 carbon, directly attached to fluorine, exhibits a large coupling constant (¹JCF). The two carbonyl carbons (C2 and C4) appear at the downfield end of the spectrum.[4]

  • 2,4-Dichloro-5-fluoropyrimidine (2): The carbonyl signals are replaced by signals for the carbon atoms bonded to chlorine (C2 and C4), which appear at a different chemical shift, typically in the range of 150-160 ppm. The C-F coupling remains a key feature.

  • This compound (3): The spectrum becomes more complex with the introduction of the two pyrrole carbons. The fusion of the pyrrole ring alters the electronic distribution, causing shifts in all pyrimidine carbon signals.

Compound Approximate ¹³C NMR Signal Ranges (ppm) Characteristic Features
1: 5-Fluorouracil 157 (C=O), 149 (C=O), 138 (d, C-F), 130 (C-H)Two carbonyl signals, large C-F coupling.[4]
2: 2,4-Dichloro-5-fluoropyrimidine ~150-160 (C-Cl), ~145 (d, C-F), ~135 (C-H)Absence of carbonyls, presence of C-Cl signals.
3: Final Product ~151 (C-Cl), ~128 (C-F), ~113 (Pyrrole C), ~100 (Pyrrole C)Increased number of signals, characteristic pyrrole carbon shifts.

Table 2: Comparative ¹³C NMR Data.

¹⁹F NMR is a highly sensitive technique for tracking the fluorine-containing species throughout the synthesis.

  • 5-Fluorouracil (1) and its derivatives: The fluorine atom gives rise to a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal can be influenced by the solvent and the electronic environment of the pyrimidine ring.[6][7][8] Monitoring the shift and purity of this single peak at each stage is a direct measure of the reaction's success. A shift in the ¹⁹F resonance is expected upon chlorination and subsequent ring fusion, reflecting the altered electronic nature of the aromatic system.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for monitoring the transformation of key functional groups.

  • 5-Fluorouracil (1): The spectrum is dominated by strong C=O stretching bands (around 1650-1750 cm⁻¹) and N-H stretching bands (around 3100-3400 cm⁻¹).

  • 2,4-Dichloro-5-fluoropyrimidine (2): The most dramatic change is the complete disappearance of the C=O and N-H stretching bands. New, characteristic bands for C-Cl stretching will appear at lower frequencies (typically 600-800 cm⁻¹). The C-F stretch (around 1200-1300 cm⁻¹) and aromatic C=N and C=C stretching vibrations (1400-1600 cm⁻¹) will be prominent.[9][10]

  • This compound (3): The spectrum will retain the C-Cl, C-F, and aromatic ring stretches. The key diagnostic feature is the reappearance of an N-H stretching band (typically a sharper peak around 3400 cm⁻¹) corresponding to the pyrrole N-H group.

Compound Key IR Absorption Bands (cm⁻¹) Interpretation
1: 5-Fluorouracil 3100-3400 (N-H), 1650-1750 (C=O)Amide functional groups present.
2: 2,4-Dichloro-5-fluoropyrimidine 1400-1600 (C=N, C=C), ~1250 (C-F), 600-800 (C-Cl)Disappearance of C=O and N-H, formation of C-Cl bonds.[9][10]
3: Final Product ~3400 (N-H, pyrrole), 1400-1600 (Aromatic), ~1250 (C-F), 600-800 (C-Cl)Reappearance of N-H stretch, confirming pyrrole ring.

Table 3: Comparative IR Spectroscopy Data.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of each compound and provides structural information through fragmentation patterns and isotopic distributions.

  • Isotopic Pattern of Chlorine: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This gives rise to a characteristic isotopic pattern for chlorine-containing ions.[11][12]

  • 5-Fluorouracil (1): Will show a molecular ion peak (M⁺) at its corresponding molecular weight (m/z 130).

  • 2,4-Dichloro-5-fluoropyrimidine (2): The molecular ion will appear as a cluster of peaks due to the two chlorine atoms. The most intense peak will be the [M]⁺ peak (containing two ³⁵Cl isotopes, m/z 166). There will be an [M+2]⁺ peak (one ³⁵Cl, one ³⁷Cl) with approximately 65% the intensity of the M⁺ peak, and an [M+4]⁺ peak (two ³⁷Cl isotopes) with about 10% the intensity.

  • This compound (3): The molecular weight increases to 206 g/mol .[13] The mass spectrum will exhibit the same characteristic [M]⁺, [M+2]⁺, and [M+4]⁺ isotopic pattern for a dichloro-compound, centered around m/z 206. This confirms that both chlorine atoms are retained in the final product.

Mass_Spec_Workflow cluster_1 Mass Spectrometry Analysis Sample Sample Injection Ionization Ionization (e.g., ESI, EI) Sample->Ionization Mass_Analyzer Mass Analyzer Ionization->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Spectrum Mass Spectrum Output Detector->Spectrum Analysis Analysis Spectrum->Analysis Analyze M⁺ and Isotope Pattern

References

A-Comparative-Guide-to-Evaluating-the-ADME-Properties-of-2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine-Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors for oncology and other therapeutic areas.[1][2] The 2,4-dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine core, in particular, offers a versatile starting point for the synthesis of a diverse range of targeted therapeutics.[3][4] However, the journey from a potent "hit" compound to a viable drug candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition. A thorough and early evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is therefore not just a regulatory requirement but a critical component of a successful drug development campaign.[5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate and compare the ADME properties of novel this compound derivatives. We will delve into the causality behind experimental choices, provide detailed protocols for key in vitro assays, and present data in a clear, comparative format to facilitate informed decision-making.

Pillar 1: Absorption - Will the Compound Reach the Bloodstream?

Oral bioavailability is a coveted attribute for many small molecule drugs, and intestinal permeability is a key determinant. The Caco-2 permeability assay is a widely accepted in vitro model that mimics the human intestinal barrier.[6][7]

Caco-2 Permeability Assay: A Detailed Protocol

The Caco-2 cell line, derived from human colon adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes with tight junctions and expresses relevant transporter proteins like P-glycoprotein (P-gp).[6][8] This allows for the assessment of both passive diffusion and active transport mechanisms.

Experimental Workflow:

Caco2_Workflow cluster_prep Cell Culture & Monolayer Formation cluster_assay Permeability Assessment seed Seed Caco-2 cells on Transwell® inserts culture Culture for 21 days to form a differentiated monolayer seed->culture integrity Assess monolayer integrity (TEER measurement) culture->integrity equilibrate Equilibrate monolayer with buffer integrity->equilibrate If TEER > 200 Ω·cm² end Monolayer not suitable integrity->end If TEER < 200 Ω·cm² add_compound Add test compound to apical (A) or basolateral (B) side equilibrate->add_compound incubate Incubate at 37°C with gentle shaking add_compound->incubate sample Sample from receiver compartment at time points incubate->sample analyze Analyze samples by LC-MS/MS sample->analyze calculate Calculate Apparent Permeability (Papp) analyze->calculate Quantify compound concentration

Caption: Workflow for the Caco-2 Permeability Assay.

Step-by-Step Methodology:

  • Cell Seeding and Culture: Caco-2 cells are seeded onto semipermeable Transwell® filter inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer.[9]

  • Monolayer Integrity Check: The integrity of the cell monolayer is crucial for reliable data. This is assessed by measuring the transepithelial electrical resistance (TEER). A TEER value of ≥ 200 Ω·cm² generally indicates a well-formed, tight monolayer.[6][9]

  • Transport Experiment:

    • To measure apical-to-basolateral (A-B) permeability, the test compound is added to the apical (upper) chamber.

    • To measure basolateral-to-apical (B-A) permeability, the compound is added to the basolateral (lower) chamber.[10]

    • The appearance of the compound in the receiver chamber is monitored over time (typically 2 hours) by taking samples.[6]

  • Quantification and Calculation: The concentration of the compound in the collected samples is determined using a sensitive analytical method, usually LC-MS/MS.[6] The apparent permeability coefficient (Papp) is then calculated.

Data Interpretation:

Papp (x 10⁻⁶ cm/s) Permeability Classification Expected In Vivo Absorption
> 10High> 90%
1 - 10Moderate20% - 90%
< 1Low< 20%

Efflux Ratio (ER): The ratio of B-A Papp to A-B Papp provides an indication of active efflux. An ER > 2 suggests that the compound is a substrate for efflux transporters like P-gp.[9] To confirm the involvement of specific transporters, the assay can be repeated in the presence of known inhibitors (e.g., verapamil for P-gp).[9]

Pillar 2: Distribution - Where Does the Compound Go?

Once absorbed, a drug's distribution in the body is significantly influenced by its binding to plasma proteins. Only the unbound fraction is free to interact with its target and exert a pharmacological effect.[11]

Plasma Protein Binding (PPB) Assay: A Detailed Protocol

Equilibrium dialysis is considered a gold standard method for determining the extent of plasma protein binding.[11][12]

Experimental Workflow:

PPB_Workflow cluster_setup Assay Setup cluster_incubation Equilibration prepare_plasma Prepare plasma with test compound setup_device Load plasma and buffer into equilibrium dialysis device (e.g., RED device) prepare_plasma->setup_device prepare_buffer Prepare protein-free buffer prepare_buffer->setup_device incubate Incubate at 37°C until equilibrium is reached (typically 4-6 hours) setup_device->incubate sample_plasma Sample from plasma chamber incubate->sample_plasma sample_buffer Sample from buffer chamber incubate->sample_buffer analyze Analyze samples by LC-MS/MS sample_plasma->analyze Quantify total concentration sample_buffer->analyze Quantify free concentration calculate Calculate % Protein Binding analyze->calculate Determine concentrations

Caption: Workflow for the Plasma Protein Binding Assay using Equilibrium Dialysis.

Step-by-Step Methodology:

  • Preparation: The test compound is spiked into plasma (from human and other species for comparative analysis).

  • Equilibrium Dialysis: A semipermeable membrane separates a chamber containing the drug-spiked plasma from a chamber with a protein-free buffer.[12][13] Only the unbound drug can pass through the membrane.

  • Incubation: The system is incubated at 37°C to allow the free drug to equilibrate between the two chambers.[11]

  • Analysis: After equilibrium is reached, the concentrations of the drug in both the plasma and buffer chambers are measured by LC-MS/MS.[11]

  • Calculation: The percentage of protein binding is calculated from the difference in concentrations.

Comparative Data Table (Hypothetical):

Derivative Human PPB (%) Rat PPB (%) Mouse PPB (%)
Compound A99.598.297.8
Compound B92.190.588.3
Compound C> 99.9> 99.9> 99.9

Pillar 3: Metabolism - How is the Compound Broken Down?

The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzyme system plays a crucial role.[14] Assessing metabolic stability is essential for predicting a compound's half-life and potential for drug-drug interactions.

Microsomal Stability Assay: A Detailed Protocol

This assay uses liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, to evaluate the intrinsic clearance of a compound.[15][16]

Step-by-Step Methodology:

  • Incubation: The test compound is incubated with liver microsomes (from human and other relevant species) at 37°C in the presence of the cofactor NADPH, which is required for CYP enzyme activity.[14][17]

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, and 45 minutes) and the reaction is quenched.[14]

  • Analysis: The remaining concentration of the parent compound at each time point is quantified by LC-MS/MS.[18]

  • Calculation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[17]

Comparative Data Table (Hypothetical):

Derivative Human Microsomal t½ (min) Human Microsomal Clint (µL/min/mg protein)
Compound A> 60< 10
Compound B2545
Compound C8120
Cytochrome P450 Inhibition Assay

It is also critical to assess whether a new chemical entity inhibits the activity of major CYP isoforms, as this can lead to clinically significant drug-drug interactions.[19][20]

Methodology Overview:

This assay measures the ability of a test compound to inhibit the metabolism of a known, isoform-specific probe substrate.[21] The half-maximal inhibitory concentration (IC50) is determined for the major human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[19][22]

Data Interpretation:

Low IC50 values indicate a higher potential for drug-drug interactions.

Pillar 4: Excretion - How is the Compound Eliminated?

While in vitro models for excretion are less established, data from the aforementioned assays can provide valuable clues. For instance, high permeability and low metabolism may suggest renal clearance as a primary route of elimination. Definitive excretion studies are typically conducted in vivo.

Conclusion: Synthesizing the Data for Informed Decisions

The evaluation of ADME properties is a multi-faceted process that requires a suite of well-designed and executed experiments. By systematically assessing the permeability, plasma protein binding, and metabolic stability of this compound derivatives, researchers can build a comprehensive profile for each compound. This comparative data is invaluable for identifying candidates with the most promising pharmacokinetic properties, guiding further optimization efforts, and ultimately increasing the probability of success in bringing a new therapeutic to the clinic.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine and associated waste streams. As a halogenated heterocyclic compound frequently used as a key intermediate in pharmaceutical research, its proper management is critical to ensuring personnel safety and environmental compliance.[1] This guide is designed for researchers, scientists, and drug development professionals.

Core Principles of Chemical Waste Management

The foundational principle for managing chemical waste is "cradle-to-grave" responsibility, a mandate established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2] This means that the generator of the waste is responsible for its safe management from the moment it is created until its final, environmentally sound disposal. Evaporation in a fume hood is not an acceptable disposal method.[3] All chemical waste must be managed through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[2]

Hazard Profile of this compound

Table 1: Hazard Identification and Classification

Hazard Class GHS Category Description Source(s)
Acute Toxicity, Oral Category 4 Harmful if swallowed.[4] [4][5]
Skin Corrosion/Irritation Category 1B Causes severe skin burns and eye damage.[4] [4][5]
Eye Damage/Irritation Category 1 Causes serious eye damage.

| Skin Sensitization | Category 1A/1 | May cause an allergic skin reaction. | |

Key Mechanistic Risks:

  • Corrosivity: The chlorinated pyrimidine structure contributes to its corrosive nature. Upon contact with moisture, it can potentially hydrolyze to form hydrochloric acid (HCl), leading to severe tissue damage.

  • Reactivity: As a halogenated organic compound, it is subject to specific EPA land disposal restrictions.[6]

  • Combustion Products: In the event of a fire, thermal decomposition can release highly toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[7]

Personal Protective Equipment (PPE) and Engineering Controls

Appropriate PPE is non-negotiable when handling this compound in any form—pure, in solution, or as waste.

Table 2: Required Personal Protective Equipment

Protection Type Specification Rationale
Eye/Face Tight-sealing safety goggles and/or a full-face shield.[7][8] Protects against splashes of solutions and airborne dust particles that can cause severe eye damage.
Hand Chemically resistant gloves (e.g., nitrile, neoprene). Prevents direct skin contact, which can cause severe burns and sensitization.[4]
Body A lab coat is mandatory. For larger quantities or spill cleanup, a chemically resistant apron or suit is required. Protects against contamination of personal clothing and skin.

| Respiratory | Not typically required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases if dust is generated or ventilation is inadequate.[8] | Protects against inhalation of harmful dust or vapors. |

Engineering Controls:

  • Fume Hood: All handling of the solid compound and its solutions should be performed inside a certified chemical fume hood to minimize inhalation exposure.

  • Safety Stations: An eyewash station and safety shower must be immediately accessible in the work area.[7]

Waste Characterization and Segregation

Proper disposal begins with meticulous segregation at the point of generation. Never mix incompatible waste streams.

Waste Stream Categories:

  • Pure Chemical Waste: Unused, expired, or off-spec this compound.

  • Contaminated Solid Waste: Items such as gloves, weighing paper, pipette tips, and paper towels that are contaminated with the chemical.

  • Contaminated Liquid Waste: Solutions containing the compound, including reaction mixtures, mother liquors, and instrument rinse (e.g., from chromatography). This stream must be further segregated into halogenated and non-halogenated waste.

Step-by-Step Disposal Protocols

Protocol 1: Disposal of Pure Chemical Waste
  • Container Selection: The best container is the original manufacturer's bottle.[3] If this is not possible, use a new, clean, chemically compatible container with a secure, leak-proof screw-on cap.[9]

    • Rationale: The original container is guaranteed to be compatible and is already correctly labeled with the chemical name and hazards.

  • Labeling: Affix a hazardous waste tag to the container before adding any waste. Fill out all fields clearly, including the full chemical name: "this compound". Do not use abbreviations.

  • Storage: Keep the container tightly sealed at all times, except when adding waste.[2] Store it in a designated Satellite Accumulation Area (SAA), which must be under the control of the lab generating the waste.[10]

  • Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks.[9]

  • Pickup Request: Once the container is full or has been in storage for the maximum allowable time (typically 90 days, but check local regulations), request a pickup from your institution's EH&S department.[9]

Protocol 2: Disposal of Contaminated Solid Waste
  • Collection: Designate a specific, rigid container lined with a clear plastic bag for this waste stream.[3]

    • Rationale: Clear bags allow waste technicians to visually inspect the contents for non-compliant items like free liquids or sharps.[9]

  • Packaging: Once the bag is full, seal it securely. Double-bag the waste by placing the first sealed bag into a second clear plastic bag and sealing it as well.[9]

  • Labeling: Attach a hazardous waste tag to the outer bag, listing the contents as "Solid Lab Debris contaminated with this compound".

  • Storage and Pickup: Store the sealed bag in a designated solid waste accumulation drum or container within your SAA. Request pickup as per institutional policy.

Protocol 3: Disposal of Contaminated Liquid Waste
  • Segregation: This is a halogenated waste stream. It must be collected separately from non-halogenated solvent waste.

    • Rationale: Halogenated solvents require specific, high-temperature incineration for proper disposal to prevent the formation of dioxins and other persistent organic pollutants. Mixing them with non-halogenated waste complicates and increases the cost of disposal.

  • Container: Use a designated, properly vented, and chemically compatible (e.g., HDPE or glass) solvent waste container (carboy).

  • Labeling: Clearly label the container with a hazardous waste tag, listing all constituents and their approximate percentages. The label must prominently state "HALOGENATED SOLVENT WASTE" . Include "this compound" in the contents list.

  • Storage: Keep the carboy sealed when not in use and store it in secondary containment within the SAA.

  • Pickup: Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.[10] Request pickup when the container is approximately 90% full.

Emergency Procedures for Spills

  • Evacuate and Alert: Alert all personnel in the immediate area. If the spill is large or involves dust, evacuate the lab and contact EH&S immediately.

  • Control Access: Secure the area to prevent others from entering.

  • Assess the Hazard: If the spill is small and you are trained and equipped to handle it, proceed with cleanup.

  • Cleanup:

    • Wear the full PPE detailed in Table 2.

    • AVOID CREATING DUST. Do not dry sweep the solid material.

    • Gently cover the spill with an inert absorbent material like vermiculite or sand.

    • Carefully sweep up the material and place it into a suitable, sealable container for disposal as hazardous waste.[7]

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleanup materials (wipes, etc.) as contaminated solid waste.

  • Reporting: Report all spills to your lab supervisor and EH&S, regardless of size.

Disposal Decision Workflow

The following diagram outlines the logical flow for managing waste generated from work with this compound.

G Disposal Workflow for this compound Start Waste Generated Characterize Characterize Waste Stream Start->Characterize Pure Pure/Expired Chemical Characterize->Pure Solid Solid Contaminated Solid Waste (Gloves, Wipes, etc.) Characterize->Solid Solid Liquid Contaminated Liquid Waste (Solutions, Solvents) Characterize->Liquid Liquid Container_Pure Dispose in Original Container or compatible, new container. Pure->Container_Pure Container_Solid Double-bag in clear bags. Place in rigid container. Solid->Container_Solid Container_Liquid Collect in designated HALOGENATED liquid waste carboy. Liquid->Container_Liquid Label Affix Hazardous Waste Tag (Complete & Accurate) Container_Pure->Label Container_Solid->Label Container_Liquid->Label Store Store in Secondary Containment in Satellite Accumulation Area (SAA) Label->Store Pickup Request EH&S Pickup Store->Pickup

Caption: Decision workflow for proper waste segregation and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.